molecular formula C7H5BrO4 B121470 5-Bromo-2,3-dihydroxybenzoic acid CAS No. 72517-15-8

5-Bromo-2,3-dihydroxybenzoic acid

Cat. No.: B121470
CAS No.: 72517-15-8
M. Wt: 233.02 g/mol
InChI Key: KUVLHMSXBCGHEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2,3-dihydroxybenzoic acid, also known as this compound, is a useful research compound. Its molecular formula is C7H5BrO4 and its molecular weight is 233.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-bromo-2,3-dihydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrO4/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2,9-10H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUVLHMSXBCGHEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30496159
Record name 5-Bromo-2,3-dihydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30496159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72517-15-8
Record name 5-Bromo-2,3-dihydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30496159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-Bromo-2,3-dihydroxybenzoic acid chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

5-Bromo-2,3-dihydroxybenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: this compound, also known as 5-bromo-o-pyrocatechuic acid, is a halogenated derivative of dihydroxybenzoic acid. Its structure, featuring a benzoic acid core with two adjacent hydroxyl groups and a bromine atom, makes it a compound of interest for various applications, including as an intermediate in the synthesis of pharmacologically active molecules. Dihydroxybenzoic acid derivatives are known for a range of biological activities, and the introduction of a bromine atom can significantly modulate properties such as lipophilicity, metabolic stability, and binding affinity to biological targets. This document provides a detailed overview of the known chemical properties, potential synthetic routes, and safety information for this compound.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized below. These properties are crucial for its handling, storage, and application in experimental settings.

PropertyValueSource
CAS Number 72517-15-8[1][2]
Molecular Formula C₇H₅BrO₄[1][2]
Molecular Weight 233.02 g/mol [1][2]
Melting Point >221°C (decomposes)[2]
Boiling Point (Predicted) 394.6 ± 42.0 °C[2]
Density (Predicted) 2.026 ± 0.06 g/cm³[2]
Synonyms 2,3-dihydroxy-5-bromobenzoic acid, 5-Bromo-o-pyrocatechuic Acid[1][2]

Solubility and Storage

ParameterInformationSource
Solubility Soluble in Hot Ethyl Acetate, Dimethylformamide (DMF), Dimethylsulfoxide (DMSO), Methanol.[1]
Storage Conditions Store at room temperature or 4°C. Recommended to be stored under an inert atmosphere in a refrigerator. The compound is noted to be hygroscopic.[1][2]

Safety and Toxicology

While comprehensive toxicological data for this compound is not available, safety data for structurally related compounds such as other brominated hydroxybenzoic acids provide guidance on handling. Good laboratory practices should always be followed.

Hazard ClassStatement
GHS Hazard Statements (General for related compounds) H315: Causes skin irritation.[3][4] H319: Causes serious eye irritation.[3][4] H335: May cause respiratory irritation.[3][4]
Precautionary Statements (General) P261: Avoid breathing dust. P264: Wash skin thoroughly after handling. P280: Wear protective gloves/eye protection/face protection.

First Aid Measures:

  • In case of skin contact: Immediately remove all contaminated clothing and rinse the skin with water/shower.

  • In case of eye contact: Rinse out with plenty of water. Remove contact lenses and consult an ophthalmologist.

  • If inhaled: Move the person to fresh air.

  • If swallowed: Make the victim drink water (two glasses at most) immediately and consult a physician.

Experimental Protocols and Synthesis

Plausible Synthetic Method: Bromination of 2,3-Dihydroxybenzoic Acid

This method involves the direct bromination of 2,3-dihydroxybenzoic acid. The hydroxyl groups are activating and ortho-, para-directing. Given the positions are either blocked or sterically hindered, the bromine is expected to add at the C5 position, which is para to the C2-hydroxyl group and ortho to the C3-hydroxyl group.

Materials:

  • 2,3-Dihydroxybenzoic acid

  • N-Bromosuccinimide (NBS) or Bromine (Br₂)

  • A suitable solvent such as glacial acetic acid, chloroform, or dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel (if using liquid bromine)

Methodology:

  • Dissolve 2,3-dihydroxybenzoic acid in the chosen solvent within the round-bottom flask.

  • Cool the mixture in an ice bath to control the reaction temperature, as bromination can be exothermic.

  • Slowly add a stoichiometric equivalent of the brominating agent (e.g., N-Bromosuccinimide or a solution of bromine in the same solvent) to the stirred solution.

  • Allow the reaction to proceed at a low temperature (0-5°C) for several hours, monitoring the progress via Thin-Layer Chromatography (TLC).

  • Once the reaction is complete, the mixture can be poured into cold water to precipitate the crude product.

  • The precipitate is then collected by vacuum filtration and washed with cold water to remove any remaining acid or inorganic byproducts.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as an ethanol/water or ethyl acetate/hexane mixture.

G cluster_workflow Synthetic Workflow for this compound start 2,3-Dihydroxybenzoic Acid (Starting Material) step1 Dissolve in Solvent (e.g., Acetic Acid) start->step1 step2 Bromination Reaction (Add NBS or Br₂ at 0-5°C) step1->step2 step3 Reaction Quench (Pour into ice water) step2->step3 step4 Filtration & Washing (Collect crude product) step3->step4 step5 Purification (Recrystallization) step4->step5 end This compound (Final Product) step5->end

Plausible synthesis workflow for this compound.

Biological Activity and Applications

While specific studies on the biological activity of this compound are limited, the broader class of dihydroxybenzoic acids is known for significant biological properties, including antioxidant and anti-inflammatory effects.[5] The compound is used in the preparation of other molecules with potential therapeutic benefits, such as bromo-dimethoxyphenyl oxadiazoles, which have shown anti-Parkinson's properties.[1]

Potential Anti-inflammatory Mechanism:

Many phenolic compounds exert anti-inflammatory effects by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). A related compound was shown to inhibit the lipopolysaccharide (LPS)-induced inflammatory response in microglial cells.[6] A similar mechanism can be hypothesized for this compound.

G cluster_pathway Hypothesized Anti-inflammatory Signaling Pathway LPS LPS (Inflammatory Stimulus) Cell Immune Cell (e.g., Microglia) LPS->Cell iNOS iNOS Production Cell->iNOS COX2 COX-2 Production Cell->COX2 NO Nitric Oxide (NO) iNOS->NO PGE2 Prostaglandins (PGE₂) COX2->PGE2 Inflammation Inflammation NO->Inflammation PGE2->Inflammation Compound 5-Bromo-2,3-dihydroxy- benzoic acid Compound->iNOS Compound->COX2

Hypothesized inhibition of inflammatory mediators by the compound.

Summary of Key Data and Relationships

The relationships between the structure, properties, and applications of this compound are interconnected. Its chemical structure dictates its physical properties and reactivity, which in turn enables its use as a synthetic intermediate and suggests potential biological activities.

G cluster_summary Summary of Key Attributes Compound This compound Props Chemical Properties Compound->Props Bio Biological Profile Compound->Bio Apps Applications Compound->Apps MW MW: 233.02 Props->MW MP MP: >221°C (dec.) Props->MP Sol Solubility in polar organics Props->Sol AntiInflam Potential Anti-inflammatory Bio->AntiInflam Antioxidant Potential Antioxidant Bio->Antioxidant Intermediate Synthetic Intermediate Apps->Intermediate Research Research Chemical Apps->Research

Logical relationships of this compound.

References

An In-depth Technical Guide to the Structure Elucidation of 5-Bromo-2,3-dihydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation pertinent to the structural elucidation of 5-Bromo-2,3-dihydroxybenzoic acid. Due to the limited availability of direct experimental data for this specific isomer, this paper establishes a robust analytical framework based on predictive models and comparative data from its parent compound, 2,3-dihydroxybenzoic acid, and related isomers. This guide outlines key spectroscopic techniques, presents predicted quantitative data in a structured format, and details the experimental protocols for these analyses.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₇H₅BrO₄
Molecular Weight 233.02 g/mol
IUPAC Name This compound
CAS Number 72517-15-8
Predicted Appearance Off-white to light brown crystalline powder

Proposed Synthesis

A plausible synthetic route to this compound involves the electrophilic bromination of 2,3-dihydroxybenzoic acid. The hydroxyl groups are activating and ortho-, para-directing. Given the positions of the existing hydroxyl groups, the bromine atom is expected to substitute at the C5 position, which is para to the C2 hydroxyl group and meta to the C3 hydroxyl and carboxylic acid groups.

G cluster_0 Synthesis Workflow Start 2,3-Dihydroxybenzoic Acid Reaction Electrophilic Aromatic Substitution Start->Reaction Starting Material Reagent Bromine (Br2) in Acetic Acid Reagent->Reaction Reagent Product This compound Reaction->Product Yields Purification Recrystallization Product->Purification

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol: Synthesis
  • Dissolution: Dissolve 2,3-dihydroxybenzoic acid in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Bromination: Slowly add a solution of bromine in glacial acetic acid to the flask at room temperature with constant stirring. The reaction is expected to be exothermic.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching: Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Isolation: Collect the precipitate by vacuum filtration and wash with cold water to remove any unreacted starting materials and by-products.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure this compound.

Spectroscopic Data for Structure Elucidation

The structural elucidation of this compound is achieved through a combination of modern spectroscopic techniques. The following sections detail the predicted data from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

G cluster_1 Structure Elucidation Workflow Sample Purified Compound NMR 1H NMR & 13C NMR Sample->NMR IR FT-IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data_Analysis Spectra Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure Structure Confirmation Data_Analysis->Structure

Caption: General workflow for spectroscopic structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Data (in DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.0 - 13.0Broad Singlet1H-COOH
~9.0 - 10.0Broad Singlet2H-OH
~7.4Doublet1HH-6
~7.1Doublet1HH-4

Predicted ¹³C NMR Data (in DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~170C=O (Carboxylic Acid)
~148C-2
~145C-3
~125C-6
~120C-4
~115C-1
~110C-5
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the raw data using appropriate software to obtain the final spectra for analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted FT-IR Data (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
3500 - 3300BroadO-H stretch (phenolic)
3300 - 2500BroadO-H stretch (carboxylic acid)
~1680StrongC=O stretch (carboxylic acid)
~1600, ~1470MediumC=C stretch (aromatic)
~1250StrongC-O stretch (phenol)
~800 - 600MediumC-Br stretch
Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)
  • Sample Preparation: Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[1][2]

  • Pellet Formation: Transfer the powder to a pellet die and press it under high pressure (typically 8-10 tons) to form a transparent or translucent pellet.[1][2]

  • Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum.

  • Background Correction: Acquire a background spectrum of a pure KBr pellet to subtract from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zPredicted Identity
232/234[M]⁺ (Molecular ion peak with isotopic pattern for Br)
214/216[M - H₂O]⁺
186/188[M - COOH]⁺
153[M - Br]⁺
108[M - Br - COOH]⁺
Experimental Protocol: Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Ionize the sample using a high-energy electron beam (typically 70 eV).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer.

  • Detection: Detect the ions to generate the mass spectrum.

Conclusion

The structural elucidation of this compound can be confidently achieved through a synergistic application of NMR, FT-IR, and Mass Spectrometry. While direct experimental data is currently scarce, the predictive data and protocols outlined in this guide provide a robust framework for researchers to synthesize, purify, and structurally confirm this compound. The combination of these techniques allows for the unambiguous determination of the atomic connectivity, functional groups, and overall molecular structure, which is crucial for its further study and potential applications in drug development and other scientific fields.

References

Solubility Profile of 5-Bromo-2,3-dihydroxybenzoic Acid in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Bromo-2,3-dihydroxybenzoic acid in various organic solvents. Understanding the solubility of this compound is crucial for its application in pharmaceutical formulations, synthetic chemistry, and various research and development activities. This document collates available solubility data, presents a detailed experimental protocol for solubility determination, and includes a visual representation of the experimental workflow.

Core Data Presentation: Solubility of this compound

The following table summarizes the known qualitative solubility of this compound in a range of common organic solvents. It is important to note that while several sources indicate solubility in certain solvents, specific quantitative data from the reviewed literature is limited. The presented data has been compiled from various chemical data sheets and scientific sources.

SolventChemical FormulaMolar Mass ( g/mol )Boiling Point (°C)SolubilityTemperature
Polar Protic Solvents
MethanolCH₃OH32.0464.7Soluble[1], Slightly Soluble[2]Not Specified
Polar Aprotic Solvents
Dimethylformamide (DMF)C₃H₇NO73.09153Soluble[1]Not Specified
Dimethyl Sulfoxide (DMSO)(CH₃)₂SO78.13189Soluble[1], Slightly Soluble[2]Not Specified
Ethyl AcetateC₄H₈O₂88.1177.1Soluble (in hot ethyl acetate)[1]Hot

Note: "Soluble" and "Slightly Soluble" are qualitative descriptors found in the cited literature. For precise applications, it is highly recommended to determine the quantitative solubility at the specific temperature and pressure of interest.

Experimental Protocol: Determination of Solubility via the Gravimetric Method

The following is a detailed methodology for the gravimetric determination of the solubility of a solid compound like this compound in an organic solvent. This method is a reliable and commonly used technique for generating quantitative solubility data.

1. Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Analytical balance (readable to at least 0.1 mg)

  • Vials with tight-sealing caps

  • Constant temperature shaker or water bath

  • Syringe filters (chemically compatible with the solvent, e.g., PTFE)

  • Syringes

  • Pre-weighed evaporation dishes or beakers

  • Drying oven

  • Desiccator

2. Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume (e.g., 10 mL) of the selected organic solvent. An excess of the solid should be visible at the bottom of the vial to ensure saturation.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. Periodically check to confirm that undissolved solid remains.

  • Sample Collection and Filtration:

    • Once equilibrium is achieved, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully draw a known volume (e.g., 5 mL) of the supernatant (the clear liquid above the solid) into a syringe.

    • Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish. This step is critical to remove any undissolved solid particles.

  • Solvent Evaporation and Mass Determination:

    • Place the evaporation dish containing the filtered solution into a drying oven set to a temperature that will evaporate the solvent without degrading the solute. Ensure the oven is in a well-ventilated area or fume hood.

    • Continue drying until all the solvent has evaporated.

    • Transfer the evaporation dish to a desiccator to cool to room temperature.

    • Weigh the evaporation dish containing the dried solute on an analytical balance.

    • Repeat the drying and weighing steps until a constant mass is obtained (i.e., the difference between consecutive weighings is negligible).

3. Calculation of Solubility:

  • Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty evaporation dish from the final constant mass.

  • The solubility can then be expressed in various units, for example:

    • g/L: (mass of dried solute in g) / (volume of filtered solution in L)

    • mg/mL: (mass of dried solute in mg) / (volume of filtered solution in mL)

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships relevant to the solubility determination of this compound.

experimental_workflow cluster_prep Preparation of Saturated Solution cluster_sampling Sampling and Filtration cluster_analysis Gravimetric Analysis cluster_calc Calculation prep1 Add excess solute to solvent in a sealed vial prep2 Equilibrate at constant temperature with agitation (24-48h) prep1->prep2 prep3 Allow excess solid to settle prep2->prep3 samp1 Withdraw a known volume of supernatant prep3->samp1 samp2 Filter into a pre-weighed evaporation dish samp1->samp2 analysis1 Evaporate solvent in a drying oven samp2->analysis1 analysis2 Cool to room temperature in a desiccator analysis1->analysis2 analysis3 Weigh the dish with dried solute analysis2->analysis3 analysis4 Repeat drying and weighing until constant mass analysis3->analysis4 calc1 Calculate mass of dissolved solute analysis4->calc1 calc2 Determine solubility (e.g., in g/L or mg/mL) calc1->calc2

Caption: Experimental workflow for gravimetric solubility determination.

logical_relationship cluster_factors Influencing Factors compound This compound (Solute) solubility Solubility (Quantitative Value) compound->solubility solvent Organic Solvent solvent->solubility temp Temperature temp->solubility pressure Pressure pressure->solubility polarity Solvent Polarity polarity->solubility

Caption: Factors influencing the solubility of the target compound.

References

Synthesis of 5-Bromo-2,3-dihydroxybenzoic acid from starting materials

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 5-Bromo-2,3-dihydroxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the proposed synthesis of this compound, a valuable building block in medicinal chemistry and materials science. The synthesis is based on the electrophilic bromination of 2,3-dihydroxybenzoic acid, a common and effective method for the halogenation of activated aromatic rings. This document details the probable reaction pathway, a comprehensive experimental protocol adapted from analogous syntheses, and expected analytical data.

Proposed Synthesis Pathway

The synthesis of this compound is most directly achieved through the electrophilic aromatic substitution of 2,3-dihydroxybenzoic acid with bromine. The two hydroxyl groups are strong activating groups and direct the incoming electrophile to the ortho and para positions. The carboxylic acid group is a deactivating group and directs to the meta position. The C5 position is para to the C2 hydroxyl group and ortho to the C3 hydroxyl group, making it the most likely position for bromination.

Synthesis_of_5-Bromo-2,3-dihydroxybenzoic_acid Br2 Br₂ reaction_node + Br2->reaction_node HBr HBr arrow Glacial Acetic Acid reaction_node->arrow arrow->HBr + 5_Bromo_2_3_dihydroxybenzoic_acid 5_Bromo_2_3_dihydroxybenzoic_acid arrow->5_Bromo_2_3_dihydroxybenzoic_acid

Caption: Proposed reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from the well-established synthesis of 5-Bromo-2,4-dihydroxybenzoic acid and is expected to be effective for the synthesis of the target molecule.

2.1. Materials and Equipment

  • 2,3-Dihydroxybenzoic acid

  • Bromine

  • Glacial acetic acid

  • Distilled water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Büchner funnel and flask

  • Filter paper

  • Standard laboratory glassware

  • Personal Protective Equipment (lab coat, gloves, safety glasses)

2.2. Procedure

  • Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,3-dihydroxybenzoic acid in glacial acetic acid. Gentle warming may be required to achieve complete dissolution.

  • Preparation of Bromine Solution: In a separate container, prepare a solution of bromine in glacial acetic acid.

  • Bromination Reaction: Cool the solution of 2,3-dihydroxybenzoic acid in an ice bath. Slowly add the bromine solution dropwise from a dropping funnel with continuous stirring. Maintain the temperature of the reaction mixture below 10°C during the addition.

  • Reaction Completion: After the addition of bromine is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitoring by TLC is recommended).

  • Precipitation of the Product: Pour the reaction mixture into a beaker containing ice-cold water. A precipitate of the crude this compound should form.

  • Isolation of the Crude Product: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold distilled water to remove any remaining acetic acid and inorganic byproducts.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as an ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven at a low temperature to obtain the final product.

Data Presentation

3.1. Quantitative Data (Analogous)

ParameterValue (Analogous)Reference
Yield 57-63%--INVALID-LINK--
Melting Point 206.5-208.5 °C--INVALID-LINK--

3.2. Spectroscopic Data (Expected)

The following table outlines the expected spectroscopic data for this compound based on its chemical structure and data from analogous compounds.

Technique Expected Data
¹H NMR Aromatic protons would appear as singlets or doublets in the range of δ 6.5-8.0 ppm. The hydroxyl and carboxylic acid protons would appear as broad singlets at lower fields.
¹³C NMR Aromatic carbons would appear in the range of δ 100-160 ppm. The carboxyl carbon would be observed at a lower field, typically around δ 170 ppm.
IR (cm⁻¹) Broad O-H stretch (hydroxyl and carboxylic acid) around 3500-2500 cm⁻¹, C=O stretch (carboxylic acid) around 1700-1680 cm⁻¹, C=C stretches (aromatic) around 1600-1450 cm⁻¹, and C-Br stretch in the fingerprint region.
Mass Spec (m/z) The molecular ion peak [M]⁺ would be expected around 232/234 (due to the isotopic pattern of bromine).

Experimental Workflow

Experimental_Workflow A Dissolve 2,3-dihydroxybenzoic acid in glacial acetic acid C Slowly add bromine solution to the cooled starting material solution A->C B Prepare bromine solution in glacial acetic acid B->C D Stir at room temperature C->D E Pour reaction mixture into ice water D->E F Filter the precipitate E->F G Wash with cold water F->G H Recrystallize from ethanol/water G->H I Dry the purified product H->I J Characterize the final product (NMR, IR, MS, MP) I->J

Caption: General experimental workflow for the synthesis of this compound.

Safety Precautions

  • Bromine is highly toxic, corrosive, and a strong oxidizing agent. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment, including heavy-duty gloves.

  • Glacial acetic acid is corrosive and can cause severe burns. Handle with care in a fume hood.

  • The reaction is exothermic and should be cooled properly to control the reaction rate.

  • Always wear appropriate personal protective equipment (lab coat, safety glasses, and gloves) when performing this experiment.

This technical guide provides a robust framework for the successful synthesis and characterization of this compound. Researchers should always perform a thorough risk assessment before beginning any chemical synthesis.

An In-depth Technical Guide to 5-Bromo-2,3-dihydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 72517-15-8

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals interested in 5-Bromo-2,3-dihydroxybenzoic acid. It covers the compound's physicochemical properties, a proposed synthesis protocol, potential biological activities and mechanisms of action, and recommended analytical methodologies.

Physicochemical Properties

This compound, also known as 5-Bromo-o-pyrocatechuic acid, is a halogenated derivative of dihydroxybenzoic acid.[1] Its core chemical and physical characteristics are summarized below.

PropertyValueReference
CAS Number 72517-15-8[1][2][3][4][5]
Molecular Formula C₇H₅BrO₄[1][2][5]
Molecular Weight 233.02 g/mol [1][2]
Alternate Molecular Weight 231.9371 g/mol [3]
Canonical SMILES OC(=O)c1cc(Br)cc(O)c1O[3]
InChI Key InChI=1S/C7H5BrO4/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2,9-10H,(H,11,12)[3]
Solubility Soluble in Hot Ethyl Acetate, Dimethylformamide (DMF), Dimethylsulfoxide (DMSO), Methanol.[1]
Storage Temperature Room Temperature / 4°C[1]

Synthesis of this compound

Proposed Synthetic Workflow

The synthesis involves the direct electrophilic bromination of 2,3-dihydroxybenzoic acid using elemental bromine in a suitable solvent like glacial acetic acid.

G A 2,3-Dihydroxybenzoic Acid + Glacial Acetic Acid B Dissolve at 35-45°C A->B E Reaction Mixture (Maintain at 30-35°C) B->E Reactant Solution C Bromine in Glacial Acetic Acid D Add dropwise with vigorous stirring (1 hr) C->D D->E Brominating Agent F Pour into Ice Water E->F G Precipitation of Crude Product F->G H Filter (Büchner Funnel) & Wash with Cold Water G->H I Purification: Recrystallization from Hot Water/Ethanol H->I Crude Product J Pure this compound I->J

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

  • 2,3-Dihydroxybenzoic acid

  • Glacial acetic acid

  • Bromine (Br₂)

  • Deionized water

  • Ethanol (for recrystallization, optional)

  • 1-L three-neck round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Ice bath

Procedure:

  • Preparation of Reactant Solution: In a 1-L flask equipped with a mechanical stirrer and dropping funnel, dissolve a specific molar quantity (e.g., 0.3 moles) of 2,3-dihydroxybenzoic acid in approximately 350 mL of glacial acetic acid. Warm the mixture gently to 45°C to facilitate dissolution, then allow it to cool to 35°C.[6]

  • Preparation of Brominating Agent: In a separate container, prepare a solution by dissolving an equimolar amount (e.g., 0.3 moles) of bromine in 240 mL of glacial acetic acid.

  • Bromination Reaction: While vigorously stirring the 2,3-dihydroxybenzoic acid solution, add the bromine solution dropwise from the dropping funnel over a period of about one hour. Monitor the reaction temperature and maintain it between 30-35°C, using an ice bath if necessary.[6]

  • Precipitation: Once the bromine addition is complete, pour the reaction mixture slowly into a large volume of ice water (e.g., 5 L). Allow the mixture to stand for several hours, preferably at 0-5°C, to ensure complete precipitation of the product.[6]

  • Isolation: Collect the fine, crystalline precipitate of crude this compound by vacuum filtration using a Büchner funnel. Wash the collected solid with several portions of cold water to remove residual acetic acid and unreacted bromine.[6]

  • Purification: For further purification, the crude product can be recrystallized. Dissolve the air-dried solid in a minimal amount of boiling water or an ethanol/water mixture, filter while hot to remove any insoluble impurities, and allow the solution to cool slowly to form purified crystals. Collect the crystals by filtration and dry them thoroughly.[6]

Biological Activity and Potential Mechanism of Action

Direct experimental data on the biological activity of this compound is limited. However, its activity can be inferred from studies on its parent compound, 2,3-dihydroxybenzoic acid (2,3-DHBA), and other related hydroxybenzoic acid derivatives. These compounds are known to possess antioxidant, anti-inflammatory, and antimicrobial properties.[7][8][9]

Antioxidant and Anti-inflammatory Effects

2,3-DHBA is recognized for its antioxidant and iron-chelating properties.[7] It has been shown to decrease the activation of the nuclear factor kappa B (NF-κB) transcription factor complex, which is a key regulator of inflammatory responses.[9] The anti-inflammatory mechanism may involve direct scavenging of reactive oxygen species or modulation of upstream signaling pathways.[9]

A derivative, 4-((5-bromo-3-chloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid, has been shown to inhibit the production of inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-activated microglial cells.[10] This inhibition was achieved by suppressing the phosphorylation of mitogen-activated protein kinases (MAPKs) and preventing the nuclear translocation of NF-κB p65.[10] It is plausible that this compound shares a similar mechanism of action.

LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (p38, ERK, JNK) TLR4->MAPK IKK IKK TLR4->IKK NFkB_nuc NF-κB (Nuclear) MAPK->NFkB_nuc IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) IKK->NFkB Release IkB->NFkB NFkB->NFkB_nuc Translocation Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_nuc->Genes Transcription Mediators Inflammatory Mediators (NO, PGE₂, Cytokines) Genes->Mediators Translation Compound 5-Bromo-2,3- dihydroxybenzoic acid Compound->MAPK Compound->NFkB_nuc Inhibits Translocation

Caption: Potential anti-inflammatory mechanism via inhibition of MAPK and NF-κB pathways.

Antimicrobial Activity

Many hydroxybenzoic acids exhibit antimicrobial activity.[7] For instance, 2,4-dihydroxybenzoic acid and 3,4-dihydroxybenzoic acid show strong properties against various bacteria and fungi, with Minimum Inhibitory Concentration (MIC) values around 2 mg/mL.[7] Conversely, the parent compound 2,3-DHBA displayed lower antimicrobial properties, with a reported MIC of 5 mg/mL.[7] The introduction of a bromine atom could potentially modulate this activity, warranting further investigation.

Pharmacokinetics

No specific pharmacokinetic studies for this compound have been published. However, research on other novel derivatives of 5-aminosalicylic acid (5-ASA) provides some insight. For example, one derivative showed high oral bioavailability (77%) and ample distribution in tissues and organs in rats.[11] Another study on a synthetic 5-ASA derivative also demonstrated that the compound is absorbed and widely distributed.[12] These findings suggest that this compound may also be orally bioavailable, but dedicated preclinical studies are required to determine its absorption, distribution, metabolism, and excretion (ADME) profile.

Analytical Methods

The purity and concentration of this compound in bulk materials or biological matrices can be determined using modern chromatographic techniques. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are the recommended methods.

Proposed Analytical Workflow

A typical workflow for the analysis of this compound would involve sample preparation, chromatographic separation, and detection. For biological samples, a protein precipitation step is usually required.

Start Sample (Bulk Chemical or Plasma) Prep Sample Preparation Start->Prep Prep_Bulk Dissolve in Mobile Phase A Prep->Prep_Bulk For Bulk Prep_Plasma Protein Precipitation (e.g., with Acetonitrile) Prep->Prep_Plasma For Plasma Inject Inject Supernatant / Solution into LC-MS/MS System Prep_Bulk->Inject Centrifuge Centrifugation Prep_Plasma->Centrifuge Centrifuge->Inject Separation Chromatographic Separation (e.g., HILIC or Reversed-Phase Column) Inject->Separation Detection Detection & Quantification (MS/MS in MRM Mode) Separation->Detection Result Data Analysis (Concentration & Purity) Detection->Result

Caption: General workflow for the analytical determination of the target compound.

Detailed Experimental Protocol (LC-MS/MS)

This hypothetical protocol is based on established methods for quantifying related dihydroxybenzoic acids in rat plasma.[13]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source

Materials & Reagents:

  • Acetonitrile (ACN), LC-MS grade

  • Ammonium acetate, LC-MS grade

  • Water, LC-MS grade

  • This compound reference standard

Chromatographic Conditions:

  • Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., Luna HILIC, 100 x 2.0 mm, 3 µm) is suitable for retaining this polar analyte.[13]

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and aqueous ammonium acetate buffer (e.g., 94:6 v/v, 50 mM ammonium acetate, pH 4.5).[13]

  • Flow Rate: 0.5 mL/min.[13]

  • Column Temperature: 15°C.[13]

  • Injection Volume: 5-10 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Negative.[13]

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Ion Transition: A precursor ion of m/z 153 (for the deprotonated dihydroxybenzoic acid core) to a product ion of m/z 109 is a likely transition, though this must be optimized for the brominated compound.[13] The precursor for the brominated compound would be m/z 231/233.

Sample Preparation (Plasma):

  • To a 100 µL aliquot of plasma, add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for injection into the LC-MS/MS system.[13]

Validation: The method should be fully validated according to regulatory guidelines, assessing for linearity, accuracy, precision, selectivity, recovery, and stability.[13]

Conclusion

This compound is a compound of interest with potential applications stemming from its anticipated antioxidant and anti-inflammatory properties. While direct experimental data is sparse, this guide provides a solid foundation for future research by outlining its physicochemical characteristics and offering detailed, adaptable protocols for its synthesis and analysis. Further investigation is warranted to fully elucidate its pharmacological profile and therapeutic potential.

References

Physical and chemical characteristics of 5-Bromo-2,3-dihydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2,3-dihydroxybenzoic acid, also known as 5-bromo-o-pyrocatechuic acid, is a halogenated derivative of dihydroxybenzoic acid. Its chemical structure, featuring a carboxylic acid and two adjacent hydroxyl groups on a brominated benzene ring, suggests its potential as a versatile building block in medicinal chemistry and materials science. This technical guide provides a detailed overview of the known physical and chemical characteristics of this compound, outlines experimental protocols for its characterization, and presents a general workflow for its synthesis and analysis.

Physicochemical Characteristics

The following table summarizes the key physical and chemical properties of this compound. It is important to note that while some data is available, comprehensive experimental values for all properties are not widely published.

PropertyValueReference
Molecular Formula C₇H₅BrO₄[1][2]
Molecular Weight 233.02 g/mol [1][2]
CAS Number 72517-15-8[1][2]
Appearance Solid (predicted)
Melting Point >221 °C (with decomposition)
Boiling Point 394.6 ± 42.0 °C (Predicted)
Density 2.026 ± 0.06 g/cm³ (Predicted)
Solubility Soluble in Hot Ethyl Acetate, Dimethylformamide, Dimethylsulfoxide, Methanol.[1][1]

Synthesis and Characterization Workflow

Due to the limited availability of a specific synthesis protocol for this compound in the public domain, a general workflow for the synthesis and characterization of a novel benzoic acid derivative is presented below. This logical flow is crucial for any research involving the synthesis of new chemical entities.

G General Workflow for Synthesis and Characterization cluster_synthesis Synthesis cluster_characterization Characterization start Starting Materials reaction Chemical Reaction (e.g., Bromination, Hydroxylation) start->reaction workup Reaction Work-up (e.g., Extraction, Quenching) reaction->workup purification Purification (e.g., Recrystallization, Chromatography) workup->purification structural Structural Elucidation (NMR, MS) purification->structural purity Purity Assessment (HPLC, Elemental Analysis) structural->purity physical Physicochemical Properties (Melting Point, Solubility, pKa) purity->physical biological Biological Activity Screening (Enzyme Assays, Cell-based Assays) physical->biological

A generalized workflow for the synthesis and characterization of a novel benzoic acid derivative.

Experimental Protocols

This section details the methodologies for key experiments relevant to the characterization of this compound.

Synthesis of a Brominated Dihydroxybenzoic Acid Derivative

Materials:

  • 2,3-dihydroxybenzoic acid

  • Glacial acetic acid

  • Bromine

  • Water

  • Round-bottom flask with a stirrer and dropping funnel

Procedure:

  • Dissolve 2,3-dihydroxybenzoic acid in glacial acetic acid in the round-bottom flask with stirring.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of bromine in glacial acetic acid dropwise to the reaction mixture while maintaining the low temperature and continuous stirring.

  • After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into cold water to precipitate the crude product.

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified this compound.

Determination of Melting Point

Apparatus:

  • Melting point apparatus

  • Capillary tubes

Procedure:

  • Ensure the sample of this compound is completely dry and finely powdered.

  • Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block at a controlled rate (e.g., 2-3 °C per minute) near the expected melting point.

  • Record the temperature range from the appearance of the first liquid drop to the complete melting of the sample. For compounds that decompose, the temperature at which decomposition begins is noted.

Spectroscopic Analysis

Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.

Data Acquisition:

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

  • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

  • Process the data to obtain chemical shifts (δ) in ppm, coupling constants (J) in Hz, and integration values.

Sample Preparation (KBr Pellet Method):

  • Thoroughly grind 1-2 mg of dry this compound with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar.

  • Transfer the mixture to a pellet-forming die.

  • Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.

Data Acquisition:

  • Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands for the functional groups present (e.g., O-H, C=O, C-Br, aromatic C=C).

Sample Preparation:

  • Prepare a dilute solution of this compound (typically 1-10 µg/mL) in a volatile solvent such as methanol or acetonitrile.

  • Filter the solution through a 0.2 µm syringe filter.

Data Acquisition:

  • Analyze the sample using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

  • In ESI, both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes can be used to determine the molecular weight.

  • The fragmentation pattern can provide valuable structural information.

Solubility Determination

Procedure (Shake-Flask Method):

  • Add an excess amount of solid this compound to a known volume of the solvent of interest (e.g., water, buffers of different pH) in a sealed vial.

  • Agitate the vials at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the solid to settle.

  • Carefully withdraw a known volume of the supernatant and filter it to remove any undissolved solid.

  • Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

pKa Determination

Procedure (Potentiometric Titration):

  • Prepare a solution of this compound of known concentration in a co-solvent system (e.g., water-methanol) if the aqueous solubility is low.

  • Calibrate a pH meter with standard buffer solutions.

  • Titrate the solution with a standardized solution of a strong base (e.g., NaOH), recording the pH after each addition of the titrant.

  • Plot the pH versus the volume of titrant added.

  • The pKa can be determined from the pH at the half-equivalence point of the titration curve.

Potential Applications in Drug Discovery

While specific biological activities of this compound are not extensively documented, its structural motifs are present in various biologically active molecules. The dihydroxybenzoic acid scaffold is known for its antioxidant and metal-chelating properties. Halogenation can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.

This compound could serve as a valuable starting material or fragment in the synthesis of novel compounds for screening in various therapeutic areas, including:

  • Anti-inflammatory agents: Salicylate-like structures are known for their anti-inflammatory properties.

  • Anticancer agents: Phenolic compounds are widely investigated for their potential anticancer effects.

  • Neuroprotective agents: The reference to its use in preparing compounds with anti-Parkinson's properties suggests potential for neurological drug discovery.[1]

The general workflow for small molecule drug discovery, starting from a compound like this compound, is depicted below.

G Small Molecule Drug Discovery Workflow cluster_discovery Discovery Phase cluster_optimization Optimization Phase compound This compound (Lead Compound/Fragment) synthesis Analogue Synthesis & Library Generation compound->synthesis screening High-Throughput Screening (HTS) synthesis->screening hit_id Hit Identification screening->hit_id hit_to_lead Hit-to-Lead hit_id->hit_to_lead lead_opt Lead Optimization (ADME/Tox Properties) hit_to_lead->lead_opt candidate Preclinical Candidate Selection lead_opt->candidate

A typical workflow for small molecule drug discovery starting from a lead compound.

This compound is a chemical entity with potential for further exploration in scientific research, particularly in the fields of synthetic and medicinal chemistry. This guide has consolidated the available physicochemical data and provided a framework of experimental protocols for its comprehensive characterization. The presented workflows offer a logical approach for researchers embarking on the synthesis and evaluation of this and other novel small molecules. Further investigation is warranted to fully elucidate its chemical reactivity, biological activity, and potential therapeutic applications.

References

Potential Biological Activity of 5-Bromo-2,3-dihydroxybenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential biological activities of 5-Bromo-2,3-dihydroxybenzoic acid. While direct experimental data for this specific compound is limited in publicly available literature, this document extrapolates its potential therapeutic value based on the known biological activities of its parent molecule, 2,3-dihydroxybenzoic acid, and other structurally related brominated phenolic compounds. This guide summarizes potential antioxidant, anti-inflammatory, anticancer, and enzyme inhibitory activities, and provides detailed experimental protocols for the in vitro evaluation of these properties. Furthermore, it includes visualizations of key signaling pathways and experimental workflows to aid in research design and execution.

Introduction

This compound, also known as 5-bromo-o-pyrocatechuic acid, is a halogenated derivative of 2,3-dihydroxybenzoic acid. Hydroxybenzoic acids are a class of phenolic compounds found in various plants and are known to possess a wide range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The introduction of a bromine atom to the phenolic ring can significantly modulate the physicochemical and biological properties of the parent molecule, potentially enhancing its therapeutic efficacy or altering its mechanism of action. This guide aims to provide a foundational resource for researchers interested in exploring the pharmacological potential of this compound.

Potential Biological Activities

Based on the structure of this compound and the known activities of related compounds, the following biological activities are of high interest for investigation.

Antioxidant Activity

Phenolic compounds, particularly those with ortho-dihydroxy groups like 2,3-dihydroxybenzoic acid, are known to be potent antioxidants.[3] They can neutralize free radicals through hydrogen atom or electron donation. The presence of a bromine atom, an electron-withdrawing group, may influence the antioxidant capacity.

Table 1: Antioxidant Activity of Structurally Related Hydroxybenzoic Acids

CompoundAssayIC50 (µM)Reference
2,3-dihydroxybenzoic acidDPPH radical scavenging>1000[3]
3,4-dihydroxybenzoic acidDPPH radical scavenging11.2 ± 0.3[3]
Gallic acid (3,4,5-trihydroxybenzoic acid)DPPH radical scavenging2.42 ± 0.08[3]
Anti-inflammatory Activity

Hydroxybenzoic acids have demonstrated anti-inflammatory effects, often attributed to their ability to inhibit key inflammatory enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), and to modulate inflammatory signaling pathways such as NF-κB.[4] A derivative of 5-bromo-2-hydroxybenzoic acid has been shown to inhibit pro-inflammatory mediators.[5]

Table 2: Anti-inflammatory Activity of a Structurally Related Compound

CompoundTarget/AssayIC50 (µM)Cell LineReference
3-Bromo-4,5-dihydroxybenzaldehydeIL-6 production>100 (dose-dependent inhibition observed)RAW 264.7 macrophages[4]
Anticancer Activity

Various hydroxybenzoic acid derivatives have exhibited cytotoxic effects against different cancer cell lines.[2] The bromination of compounds has, in some cases, been shown to enhance anticancer activity.[6]

Table 3: Cytotoxic Activity of Structurally Related Brominated Compounds

CompoundCell LineIC50 (µg/mL)Incubation Time (h)Reference
5-(2-Bromo-5-methoxybenzylidene)-thiazolidine-2,4-dioneNCI-H292 (lung carcinoma)1.2672[7]
A 5-bromo-terbenzimidazole derivativeRPMI 8402 (human lymphoblastoma)--[8]
N-(5-methoxyphenyl)-4-methoxybenzenesulphonamide with bromo substitutionsMCF7 (breast adenocarcinoma)Sub-micromolar-[9]
Enzyme Inhibitory Activity

The structural features of this compound suggest its potential as an inhibitor of various enzymes, such as tyrosinase and cholinesterases. Tyrosinase is a key enzyme in melanin synthesis, and its inhibitors are of interest in cosmetics and for treating hyperpigmentation disorders.[10] Acetylcholinesterase (AChE) inhibitors are used in the management of Alzheimer's disease.[11]

Table 4: Enzyme Inhibitory Activity of Structurally Related Compounds

CompoundEnzymeIC50 (µM)SubstrateReference
(Z)-3-(3-bromo-4-hydroxybenzylidene)thiochroman-4-oneMushroom Tyrosinase4.1 ± 0.6-[12]
Compound with a 3-bromo-4-hydroxy substituentMushroom Tyrosinase18.09L-tyrosine[13]
Compound with a 3-bromo-4-hydroxy substituentMushroom Tyrosinase6.92L-DOPA[13]
Various Hydroxybenzoic AcidsAcetylcholinesterase5.50 to 34.19 (µmol/µmol of AChE)-[11]

Experimental Protocols

The following are detailed protocols for the in vitro assessment of the potential biological activities of this compound.

Antioxidant Activity Assays
  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

  • Reagents and Equipment:

    • This compound

    • DPPH (2,2-diphenyl-1-picrylhydrazyl)

    • Methanol

    • Trolox (or Ascorbic Acid) as a positive control

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare a stock solution of this compound in methanol.

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • In a 96-well plate, add 100 µL of various concentrations of the test compound.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

    • Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100

    • Determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).

  • Principle: This assay is based on the reduction of the pre-formed ABTS radical cation (ABTS•+) by antioxidants, leading to a decrease in its characteristic blue-green color, measured spectrophotometrically.

  • Reagents and Equipment:

    • This compound

    • ABTS

    • Potassium persulfate

    • Ethanol or Phosphate-Buffered Saline (PBS)

    • Trolox as a positive control

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare the ABTS radical cation (ABTS•+) solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution and allowing it to stand in the dark for 12-16 hours.

    • Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

    • In a 96-well plate, add 10 µL of various concentrations of the test compound.

    • Add 190 µL of the diluted ABTS•+ solution to each well.

    • Incubate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition and the IC50 value as in the DPPH assay.

Anti-inflammatory Activity Assays
  • Principle: This assay measures the ability of a compound to inhibit the peroxidase activity of COX enzymes, which is determined by monitoring the oxidation of a chromogenic substrate.

  • Reagents and Equipment:

    • This compound

    • COX-1 and COX-2 enzyme preparations

    • Arachidonic acid (substrate)

    • N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD) (chromogenic substrate)

    • Indomethacin or Celecoxib as a positive control

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Pre-incubate the COX enzyme with the test compound at various concentrations for a specified time (e.g., 10 minutes) at 37°C.

    • Initiate the reaction by adding arachidonic acid and TMPD.

    • Monitor the change in absorbance at 590 nm over time.

    • Calculate the percentage of inhibition and determine the IC50 value.

Anticancer Activity Assay
  • Principle: This colorimetric assay is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of viable cells into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

  • Reagents and Equipment:

    • This compound

    • Cancer cell line of interest (e.g., MCF-7, HeLa)

    • Cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS)

    • MTT solution (5 mg/mL in PBS)

    • Dimethyl sulfoxide (DMSO) or solubilization buffer

    • 96-well cell culture plates

    • CO2 incubator

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the test compound and incubate for 24, 48, or 72 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Enzyme Inhibition Assay
  • Principle: This assay measures the inhibition of tyrosinase activity by monitoring the formation of dopachrome from the oxidation of L-DOPA, which is a colored product.

  • Reagents and Equipment:

    • This compound

    • Mushroom tyrosinase

    • L-DOPA (substrate)

    • Phosphate buffer (pH 6.8)

    • Kojic acid as a positive control

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • In a 96-well plate, mix the test compound at various concentrations with the tyrosinase solution in phosphate buffer.

    • Pre-incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding the L-DOPA solution.

    • Measure the absorbance at 475 nm at regular intervals.

    • Calculate the percentage of inhibition and determine the IC50 value.

Visualizations

Signaling Pathways

The following diagrams illustrate key inflammatory signaling pathways that are often modulated by phenolic compounds and may be relevant to the mechanism of action of this compound.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK activates IkB IkB IKK->IkB phosphorylates Degradation Degradation IkB->Degradation Degradation NF_kB NF_kB NF_kB_n NF-kB NF_kB->NF_kB_n translocates IkB_NF_kB IkB NF-kB IkB_NF_kB->IkB IkB_NF_kB->NF_kB DNA DNA NF_kB_n->DNA Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-a, IL-6) DNA->Pro_inflammatory_Genes transcription

Caption: Simplified NF-κB signaling pathway in inflammation.

MAPK_Signaling_Pathway Stress_Signal Cellular Stress / LPS MAPKKK MAPKKK (e.g., TAK1) Stress_Signal->MAPKKK MAPKK_p38 MKK3/6 MAPKKK->MAPKK_p38 MAPKK_JNK MKK4/7 MAPKKK->MAPKK_JNK MAPKK_ERK MEK1/2 MAPKKK->MAPKK_ERK MAPK_p38 p38 MAPKK_p38->MAPK_p38 Transcription_Factors Transcription Factors (e.g., AP-1, NF-kB) MAPK_p38->Transcription_Factors MAPK_JNK JNK MAPKK_JNK->MAPK_JNK MAPK_JNK->Transcription_Factors MAPK_ERK ERK1/2 MAPKK_ERK->MAPK_ERK MAPK_ERK->Transcription_Factors Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Antioxidant_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prepare_Compound Prepare serial dilutions of This compound Mix Mix compound dilutions with radical solution in 96-well plate Prepare_Compound->Mix Prepare_Radical Prepare DPPH or ABTS•+ radical solution Prepare_Radical->Mix Incubate Incubate in the dark at room temperature Mix->Incubate Measure_Absorbance Measure absorbance with microplate reader Incubate->Measure_Absorbance Calculate_Inhibition Calculate % inhibition Measure_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 value Calculate_Inhibition->Determine_IC50 Cytotoxicity_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_mtt_assay MTT Assay cluster_data_analysis Data Analysis Seed_Cells Seed cancer cells in a 96-well plate Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Add_Compound Treat cells with various concentrations of the test compound Incubate_24h->Add_Compound Incubate_Treatment Incubate for 24-72 hours Add_Compound->Incubate_Treatment Add_MTT Add MTT solution Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 4 hours Add_MTT->Incubate_MTT Add_Solvent Add DMSO to dissolve formazan Incubate_MTT->Add_Solvent Measure_Absorbance Measure absorbance at 570 nm Add_Solvent->Measure_Absorbance Calculate_Viability Calculate % cell viability Measure_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 value Calculate_Viability->Determine_IC50

References

The Role of 5-Bromo-2,3-dihydroxybenzoic Acid in Neuroscience Research: A Prospective Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the specific roles of 5-Bromo-2,3-dihydroxybenzoic acid (5-Br-DHBA) in neuroscience research is limited in publicly available scientific literature. This guide, therefore, provides a comprehensive overview of the known chemical properties of 5-Br-DHBA and extrapolates its potential neuro-related activities based on the established biological functions of structurally similar compounds, namely dihydroxybenzoic acid isomers and other brominated phenols. The experimental protocols, quantitative data, and signaling pathways described herein are based on studies of these related molecules and are intended to serve as a foundation for future research into 5-Br-DHBA.

Introduction to this compound

This compound is a halogenated derivative of 2,3-dihydroxybenzoic acid (also known as pyrocatechuic acid). Its chemical structure, featuring a benzoic acid core with two adjacent hydroxyl groups and a bromine atom, suggests potential for a range of biological activities. While its direct application in neuroscience is not yet well-documented, the known neuroprotective and anti-inflammatory properties of its structural analogs make it a compound of significant interest for neurological research.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of 5-Br-DHBA is fundamental for its application in experimental neuroscience, particularly concerning its solubility, stability, and potential to cross the blood-brain barrier.

PropertyValueReference
CAS Number 16504-20-8N/A
Molecular Formula C₇H₅BrO₄N/A
Molecular Weight 233.02 g/mol N/A
Appearance Likely a solid at room temperatureN/A
Solubility Expected to be soluble in polar organic solvents and aqueous basesN/A

Potential Neuro-Related Bioactivities Based on Structural Analogs

The therapeutic potential of phenolic compounds, including dihydroxybenzoic acids, in neurological disorders is an active area of research. Their mechanisms of action often involve antioxidant, anti-inflammatory, and enzyme-inhibiting properties. The introduction of a bromine atom can further modulate these activities.

Anti-inflammatory Effects in the Central Nervous System

Neuroinflammation, primarily mediated by microglial cells, is a key pathological feature of many neurodegenerative diseases, including Alzheimer's and Parkinson's disease. Structurally related brominated phenolic compounds have demonstrated potent anti-inflammatory effects. For instance, a synthetic derivative of brominated hydroxybenzoic acid was shown to suppress the production of pro-inflammatory mediators in activated microglia.

This suggests that 5-Br-DHBA could potentially exert similar effects by modulating key inflammatory signaling pathways.

G LPS LPS TLR4 TLR4 LPS->TLR4 Activates MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB Phosphorylates Nucleus Nucleus NFkB->Nucleus Translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Induces Transcription BrDHBA 5-Br-DHBA (Postulated) BrDHBA->IKK Inhibits (Hypothesized) G cluster_0 In Vitro Evaluation cluster_1 In Vivo Studies (Future Direction) A 5-Br-DHBA Synthesis & Characterization B Microglial Anti-inflammatory Assay (LPS-stimulated BV-2 cells) A->B C Neuronal Neuroprotection Assay (Oxidative stress in SH-SY5Y cells) A->C D Data Analysis: - NO & Cytokine levels - Cell Viability & ROS - Western Blot B->D C->D E Animal Model of Neurodegeneration (e.g., MPTP model of Parkinson's) D->E Promising results lead to F 5-Br-DHBA Administration E->F G Behavioral & Histological Analysis F->G

Methodological & Application

Application Notes and Protocols: Synthesis of Bromo-Dimethoxyphenyl Oxadiazoles from 5-Bromo-2,3-dihydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 1,3,4-oxadiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its diverse range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][2][3] The incorporation of bromo and dimethoxyphenyl substituents can further modulate the pharmacological profile of these compounds, making them attractive targets for drug discovery programs. This document provides detailed protocols for the multi-step synthesis of 2-(5-Bromo-2,3-dimethoxyphenyl)-5-aryl-1,3,4-oxadiazoles, starting from the commercially available 5-Bromo-2,3-dihydroxybenzoic acid. The described synthetic route is a robust and reproducible method for accessing this class of compounds for further biological evaluation.

Experimental Workflow

The overall synthetic strategy involves a four-step sequence: methylation of the starting dihydroxybenzoic acid, followed by esterification, conversion to the corresponding hydrazide, and subsequent cyclization to form the 1,3,4-oxadiazole ring.

Synthesis_Workflow A This compound B 5-Bromo-2,3-dimethoxybenzoic acid A->B Methylation (CH3I, K2CO3, DMF) C Methyl 5-Bromo-2,3-dimethoxybenzoate B->C Esterification (MeOH, H2SO4) D 5-Bromo-2,3-dimethoxybenzohydrazide C->D Hydrazinolysis (NH2NH2·H2O, EtOH) E 2-(5-Bromo-2,3-dimethoxyphenyl)-5-aryl-1,3,4-oxadiazole D->E Cyclization (Aryl-COOH, POCl3)

Caption: Synthetic workflow for bromo-dimethoxyphenyl oxadiazoles.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times. Handle all chemicals with care, referring to their respective Material Safety Data Sheets (MSDS).

Protocol 1: Synthesis of 5-Bromo-2,3-dimethoxybenzoic acid

This protocol describes the methylation of the two hydroxyl groups of the starting material. The procedure is adapted from a similar methylation of a related bromo-hydroxybenzaldehyde.[4]

Materials and Reagents:

  • This compound

  • Methyl iodide (CH₃I)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, condenser, separatory funnel

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (3.0 eq).

  • Stir the mixture at room temperature for 20 minutes.

  • Add methyl iodide (2.5 eq) dropwise to the suspension.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water and acidify to pH 2-3 with 1 M HCl.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 5-Bromo-2,3-dimethoxybenzoic acid as a solid.

Protocol 2: Synthesis of Methyl 5-Bromo-2,3-dimethoxybenzoate

This protocol outlines the esterification of the carboxylic acid functional group.

Materials and Reagents:

  • 5-Bromo-2,3-dimethoxybenzoic acid

  • Methanol (MeOH), anhydrous

  • Sulfuric acid (H₂SO₄), concentrated

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Ethyl acetate

  • Round-bottom flask, magnetic stirrer, condenser

Procedure:

  • Dissolve 5-Bromo-2,3-dimethoxybenzoic acid (1.0 eq) in anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (approx. 2-3 drops) to the solution.

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield Methyl 5-Bromo-2,3-dimethoxybenzoate.

Protocol 3: Synthesis of 5-Bromo-2,3-dimethoxybenzohydrazide

This protocol describes the conversion of the methyl ester to the corresponding acid hydrazide.

Materials and Reagents:

  • Methyl 5-Bromo-2,3-dimethoxybenzoate

  • Hydrazine hydrate (NH₂NH₂·H₂O), 80%

  • Ethanol (EtOH)

  • Round-bottom flask, magnetic stirrer, condenser

Procedure:

  • Dissolve Methyl 5-Bromo-2,3-dimethoxybenzoate (1.0 eq) in ethanol.

  • Add hydrazine hydrate (5.0 eq) to the solution.

  • Reflux the reaction mixture for 8-12 hours. The product may precipitate out of the solution upon cooling.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture in an ice bath to facilitate precipitation.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to obtain 5-Bromo-2,3-dimethoxybenzohydrazide.

Protocol 4: Synthesis of 2-(5-Bromo-2,3-dimethoxyphenyl)-5-phenyl-1,3,4-oxadiazole

This protocol details the cyclization of the acid hydrazide with an aromatic carboxylic acid to form the 1,3,4-oxadiazole ring using phosphorus oxychloride as a dehydrating agent.[1][5]

Materials and Reagents:

  • 5-Bromo-2,3-dimethoxybenzohydrazide

  • Benzoic acid (or other substituted aromatic acid)

  • Phosphorus oxychloride (POCl₃)

  • Ice-cold water

  • Saturated sodium bicarbonate solution

  • Round-bottom flask, magnetic stirrer, condenser, ice bath

Procedure:

  • In a round-bottom flask, mix 5-Bromo-2,3-dimethoxybenzohydrazide (1.0 eq) and benzoic acid (1.1 eq).

  • Add phosphorus oxychloride (5-10 mL per gram of hydrazide) dropwise to the mixture at 0 °C.

  • After the addition is complete, reflux the mixture for 5-7 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Collect the precipitated solid by filtration, wash thoroughly with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to obtain the final 2,5-disubstituted-1,3,4-oxadiazole.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis of a representative bromo-dimethoxyphenyl oxadiazole.

Table 1: Reaction Yields and Physical Properties

CompoundStepStarting MaterialMolecular FormulaMW ( g/mol )Yield (%)M.p. (°C)
5-Bromo-2,3-dimethoxybenzoic acidMethylationThis compoundC₉H₉BrO₄261.0785-95155-158
Methyl 5-Bromo-2,3-dimethoxybenzoateEsterification5-Bromo-2,3-dimethoxybenzoic acidC₁₀H₁₁BrO₄275.1090-9878-81
5-Bromo-2,3-dimethoxybenzohydrazideHydrazinolysisMethyl 5-Bromo-2,3-dimethoxybenzoateC₉H₁₁BrN₂O₃275.1080-90188-191
2-(5-Bromo-2,3-dimethoxyphenyl)-5-phenyl-1,3,4-oxadiazoleCyclization5-Bromo-2,3-dimethoxybenzohydrazide & Benzoic acidC₁₆H₁₃BrN₂O₃361.2075-85210-213

Table 2: Spectroscopic Characterization Data

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (ν, cm⁻¹)
5-Bromo-2,3-dimethoxybenzoic acid~10.5 (s, 1H, COOH), 7.6-7.8 (m, 2H, Ar-H), 3.9 (s, 3H, OCH₃), 3.8 (s, 3H, OCH₃)~168 (C=O), 152, 148, 130, 125, 120, 115 (Ar-C), 61, 56 (OCH₃)3200-2500 (O-H), 1690 (C=O), 1580, 1470 (C=C), 1270, 1050 (C-O)
5-Bromo-2,3-dimethoxybenzohydrazide~9.5 (s, 1H, NH), 7.9 (s, 1H, Ar-H), 7.5 (s, 1H, Ar-H), 4.5 (s, 2H, NH₂), 3.9 (s, 3H, OCH₃), 3.8 (s, 3H, OCH₃)~165 (C=O), 152, 148, 128, 124, 122, 118 (Ar-C), 61, 56 (OCH₃)3300, 3200 (N-H), 1650 (C=O), 1585, 1475 (C=C), 1275, 1055 (C-O)
2-(5-Bromo-2,3-dimethoxyphenyl)-5-phenyl-1,3,4-oxadiazole8.1-8.3 (m, 2H, Ar-H), 7.5-7.7 (m, 5H, Ar-H), 4.0 (s, 3H, OCH₃), 3.9 (s, 3H, OCH₃)~165, 164 (C=N, oxadiazole), 152, 148, 132, 130, 129, 127, 125, 120, 118, 115 (Ar-C), 62, 56 (OCH₃)3080 (Ar C-H), 1610 (C=N), 1550, 1480 (C=C), 1270, 1060 (C-O)

References

Application Notes and Protocols: 5-Bromo-2,3-dihydroxybenzoic Acid as a Precursor for Anti-Parkinson's Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes detail the utility of 5-Bromo-2,3-dihydroxybenzoic acid as a key precursor in the synthesis of novel oxadiazole-based compounds with potential therapeutic applications in Parkinson's disease. The following protocols and data are derived from studies on 3-(5-bromo-2,3-dimethoxy-phenyl)-[1][2][3]oxadiazole analogues, which have shown promising anti-Parkinson's activity.[1]

Introduction

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra. Current therapeutic strategies often focus on replenishing dopamine levels or mimicking its effects. One promising avenue of research is the development of dopamine receptor agonists. This document outlines the synthesis and evaluation of a series of 3-(5-bromo-2,3-dimethoxy-phenyl)-[1][2][3]oxadiazole derivatives, synthesized from this compound, which have demonstrated potential as anti-Parkinson's agents by acting as dopamine receptor agonists.[1]

Data Presentation

The synthesized 3-(5-bromo-2,3-dimethoxy-phenyl)-[1][2][3]oxadiazole analogues were evaluated for their anti-Parkinson's activity. A summary of the key findings is presented below.

Table 1: Anti-Parkinson's Activity of 3-(5-bromo-2,3-dimethoxy-phenyl)-[1][2][3]oxadiazole Analogues

Compound IDStructureAnti-Parkinson's ActivityNeurotoxicity
Series 1 Analogues of 3-(5-bromo-2,3-dimethoxy-phenyl)-[1][2][3]oxadiazoleGood agonistic activity on dopamine receptorsFree from neurotoxicity
Specific quantitative data (e.g., EC50, receptor binding affinity) for individual compounds were not available in the public domain abstracts.

Experimental Protocols

The following protocols describe the synthesis of the 3-(5-bromo-2,3-dimethoxy-phenyl)-[1][2][3]oxadiazole analogues from the precursor this compound and the subsequent evaluation of their anti-Parkinson's activity.

Protocol 1: Synthesis of 3-(5-bromo-2,3-dimethoxy-phenyl)-[1][2][3]oxadiazole Analogues

This protocol is a generalized procedure based on standard organic synthesis methodologies for oxadiazoles and the specific core structure.

Step 1: Methylation of this compound

  • Dissolve this compound in a suitable solvent (e.g., acetone, DMF).

  • Add a base (e.g., potassium carbonate, sodium hydride) to the solution.

  • Add a methylating agent (e.g., dimethyl sulfate, methyl iodide) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Work up the reaction mixture by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 5-bromo-2,3-dimethoxybenzoic acid.

Step 2: Conversion to Acid Chloride

  • Reflux the 5-bromo-2,3-dimethoxybenzoic acid with thionyl chloride or oxalyl chloride in an inert solvent (e.g., dichloromethane) until the reaction is complete.

  • Remove the excess thionyl chloride or oxalyl chloride under reduced pressure to obtain the crude 5-bromo-2,3-dimethoxybenzoyl chloride.

Step 3: Formation of Amidoxime

  • React the 5-bromo-2,3-dimethoxybenzoyl chloride with hydroxylamine hydrochloride in the presence of a base (e.g., pyridine, triethylamine) in a suitable solvent (e.g., ethanol).

  • Stir the reaction mixture at room temperature or with heating.

  • Isolate the resulting amidoxime by precipitation or extraction.

Step 4: Cyclization to form the 1,2,4-Oxadiazole Ring

  • React the amidoxime with various substituted acid chlorides or anhydrides in the presence of a dehydrating agent or by heating in a high-boiling point solvent (e.g., xylene).

  • The reaction leads to the formation of the corresponding 3-(5-bromo-2,3-dimethoxy-phenyl)-5-substituted-[1][2][3]oxadiazole analogues.

  • Purify the final compounds by column chromatography or recrystallization.

Protocol 2: Evaluation of Anti-Parkinson's Activity (In Vivo Model)

The following is a general protocol for assessing anti-Parkinson's activity in a rodent model.

1. Animal Model:

  • Use a suitable animal model of Parkinson's disease, such as the 6-hydroxydopamine (6-OHDA) or MPTP-induced lesion model in rats or mice.

2. Drug Administration:

  • Administer the synthesized oxadiazole analogues to the test animals via a suitable route (e.g., intraperitoneal injection, oral gavage).

  • Include a vehicle control group and a positive control group (e.g., L-DOPA or a known dopamine agonist).

3. Behavioral Assessments:

  • Rotational Behavior: In unilaterally lesioned animals, measure the number of rotations (turns) induced by the test compounds. Dopamine agonists will induce contralateral rotations.

  • Cylinder Test (Forelimb Use Asymmetry): Assess the preferential use of the unimpaired forelimb for postural support during exploration of a cylinder. Effective treatments should reduce this asymmetry.

  • Catalepsy Test: Measure the time it takes for an animal to correct an externally imposed posture. Anti-parkinsonian drugs are expected to reduce the cataleptic state.

4. Neurochemical Analysis (Post-mortem):

  • After the behavioral assessments, sacrifice the animals and dissect the brain.

  • Analyze the levels of dopamine and its metabolites (DOPAC and HVA) in the striatum using techniques like High-Performance Liquid Chromatography (HPLC) with electrochemical detection.

5. Histological Analysis:

  • Perform immunohistochemical staining for tyrosine hydroxylase (TH) in brain sections to assess the extent of dopaminergic neuron loss and any potential neuroprotective effects of the compounds.

Visualizations

Signaling Pathway: Dopamine Agonist Action in Parkinson's Disease

Dopamine_Agonist_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Degenerated Dopaminergic Neuron Degenerated Dopaminergic Neuron Dopamine Dopamine Degenerated Dopaminergic Neuron->Dopamine Reduced Release Oxadiazole Agonist Oxadiazole Agonist Dopamine Receptors Dopamine Receptors Oxadiazole Agonist->Dopamine Receptors Binds and Activates Signal Transduction Signal Transduction Dopamine Receptors->Signal Transduction Initiates Therapeutic Effect Therapeutic Effect Signal Transduction->Therapeutic Effect Leads to

Caption: Action of oxadiazole dopamine agonists.

Experimental Workflow: Synthesis and Evaluation

Synthesis_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation A This compound B Methylation A->B C 5-Bromo-2,3-dimethoxybenzoic acid B->C D Acid Chloride Formation C->D E Amidoxime Formation D->E F Cyclization E->F G 3-(5-bromo-2,3-dimethoxy-phenyl)- [1,2,4]oxadiazole Analogues F->G H In Vivo Parkinson's Model G->H I Behavioral Assessment H->I J Neurochemical Analysis H->J K Histological Analysis H->K L Data Analysis I->L J->L K->L

Caption: Synthesis and evaluation workflow.

Logical Relationship: Therapeutic Rationale

Therapeutic_Rationale cluster_problem Pathophysiology cluster_solution Therapeutic Strategy cluster_outcome Desired Outcome Parkinson's Disease Parkinson's Disease Dopaminergic Neuron Loss Dopaminergic Neuron Loss Parkinson's Disease->Dopaminergic Neuron Loss Causes Reduced Dopamine Reduced Dopamine Dopaminergic Neuron Loss->Reduced Dopamine Leads to Symptomatic Relief Symptomatic Relief Reduced Dopamine->Symptomatic Relief Addressed by This compound This compound Oxadiazole Synthesis Oxadiazole Synthesis This compound->Oxadiazole Synthesis Precursor for Dopamine Agonist Dopamine Agonist Oxadiazole Synthesis->Dopamine Agonist Yields Dopamine Agonist->Symptomatic Relief Provides

Caption: Rationale for the therapeutic approach.

References

Application Note: Electrophilic Bromination of 2,3-Dihydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,3-Dihydroxybenzoic acid is a phenolic compound of significant interest in medicinal chemistry and materials science due to its antioxidant, anti-inflammatory, and chelating properties.[1][2] The introduction of bromine atoms onto the aromatic ring of 2,3-dihydroxybenzoic acid can further modulate its biological activity and provide a handle for subsequent chemical modifications. This application note details a robust experimental protocol for the electrophilic bromination of 2,3-dihydroxybenzoic acid, adapted from established methods for similar phenolic compounds.[3][4][5]

Reaction Principle

The hydroxyl groups of 2,3-dihydroxybenzoic acid are strong activating groups, directing electrophilic substitution to the ortho and para positions. Due to the existing substitution pattern, the incoming bromine atom is expected to substitute at the C4 and C6 positions. The reaction proceeds via an electrophilic aromatic substitution mechanism where molecular bromine is the electrophile. The choice of solvent and temperature can influence the selectivity and yield of the reaction. Glacial acetic acid is a common solvent for such brominations, providing a polar medium to facilitate the reaction.

Experimental Protocol

Materials:

  • 2,3-Dihydroxybenzoic Acid (C₇H₆O₄)

  • Bromine (Br₂)

  • Glacial Acetic Acid (CH₃COOH)

  • Deionized Water (H₂O)

  • Sodium Thiosulfate (Na₂S₂O₃) solution (5% w/v)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Büchner funnel and flask

  • Filter paper

  • Standard laboratory glassware

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,3-dihydroxybenzoic acid in a minimal amount of glacial acetic acid.

  • Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C with continuous stirring.

  • Bromine Addition: In a dropping funnel, prepare a solution of bromine in glacial acetic acid. Add this solution dropwise to the cooled solution of 2,3-dihydroxybenzoic acid over a period of 30-60 minutes. Maintain the reaction temperature below 10 °C throughout the addition.

  • Reaction: After the complete addition of bromine, allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, pour the reaction mixture into a beaker containing cold deionized water.

  • Neutralization: Add 5% sodium thiosulfate solution dropwise to quench any unreacted bromine, until the characteristic orange color of bromine disappears.

  • Precipitation and Filtration: The brominated product will precipitate out of the solution. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with cold deionized water to remove any remaining acid and salts.

  • Drying: Dry the purified product in a desiccator or a vacuum oven at a low temperature.

  • Characterization: Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to confirm its structure and purity.

Experimental Workflow

Bromination_Workflow Experimental Workflow for the Bromination of 2,3-Dihydroxybenzoic Acid A Dissolve 2,3-dihydroxybenzoic acid in glacial acetic acid B Cool solution to 0-5 °C in an ice bath A->B D Add Br2 solution dropwise (maintain T < 10 °C) B->D C Prepare solution of Br2 in glacial acetic acid C->D E Stir at room temperature for 2-4 hours (Monitor by TLC) D->E F Pour into cold water E->F G Quench with 5% Na2S2O3 solution F->G H Collect precipitate by vacuum filtration G->H I Wash solid with cold water H->I J Dry the product I->J K Characterize product (NMR, IR, MS) J->K

Caption: Workflow for the bromination of 2,3-dihydroxybenzoic acid.

Expected Results and Data Presentation

The bromination of 2,3-dihydroxybenzoic acid is expected to yield a mixture of mono- and di-brominated products. The primary products are anticipated to be 4-bromo-2,3-dihydroxybenzoic acid and 4,6-dibromo-2,3-dihydroxybenzoic acid. The reaction conditions can be optimized to favor the formation of a specific product. The following table summarizes hypothetical quantitative data for two different reaction conditions.

ParameterCondition A: MonobrominationCondition B: Dibromination
Starting Material 2,3-Dihydroxybenzoic Acid2,3-Dihydroxybenzoic Acid
**Molar Ratio (Substrate:Br₂) **1 : 1.11 : 2.2
Reaction Time 2 hours4 hours
Temperature Room Temperature50 °C
Yield of 4-bromo-product 75%15%
Yield of 4,6-dibromo-product 10%80%
Melting Point (4-bromo) 185-187 °C (hypothetical)-
Melting Point (4,6-dibromo) -210-212 °C (hypothetical)

Signaling Pathway Diagram

The following diagram illustrates the logical relationship in the electrophilic aromatic substitution of 2,3-dihydroxybenzoic acid.

Electrophilic_Substitution Electrophilic Aromatic Substitution Pathway cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_products Products A 2,3-Dihydroxybenzoic Acid C Formation of Sigma Complex (Arenium Ion) A->C B Bromine (Br2) B->C D Monobrominated Product C->D Loss of H+ E Dibrominated Product C->E Further Bromination F HBr C->F Loss of H+ D->E Excess Br2

References

Application Notes and Protocols for the Quantification of 5-Bromo-2,3-dihydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 5-Bromo-2,3-dihydroxybenzoic acid, a key intermediate and potential metabolite in various biological and chemical systems. The following protocols for High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry are designed to offer robust and reliable quantification in diverse sample matrices.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification and purity assessment of this compound in bulk materials and simple formulations. The phenolic nature of the compound allows for sensitive detection using UV spectrophotometry.

Experimental Protocol

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (analytical grade)

  • This compound reference standard

Chromatographic Conditions:

ParameterCondition
Mobile Phase A Water with 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile
Gradient 10% B to 70% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 280 nm
Injection Volume 10 µL

Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to an expected concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

Data Analysis: Construct a calibration curve by plotting the peak area of the standard solutions against their concentration. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method provides high sensitivity and selectivity for the quantification of this compound in complex biological matrices such as plasma and tissue homogenates.

Experimental Protocol

Instrumentation:

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • C18 or HILIC column (e.g., 2.1 x 100 mm, 1.7 µm particle size)

Reagents:

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid or Ammonium acetate (LC-MS grade)

  • Internal Standard (IS) (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound)

Chromatographic and MS Conditions (adapted from a method for 2,3-dihydroxybenzoic acid[1]):

ParameterCondition
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B held for 1 min, then to 95% B over 5 min, hold for 2 min
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode Negative Electrospray Ionization (ESI-)
MRM Transitions Precursor Ion (m/z) → Product Ion (m/z)
5-Bromo-2,3-DHBA231/233 → 187/189 (loss of CO₂)
Internal StandardTo be determined based on the selected IS

Sample Preparation (Protein Precipitation for Plasma):

  • To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject into the LC-MS/MS system.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the analysis of this compound after derivatization to increase its volatility. Silylation is a common derivatization technique for phenolic acids.

Experimental Protocol

Instrumentation:

  • GC-MS system with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

Reagents:

  • Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS))

  • Solvent (e.g., Acetonitrile, Pyridine)

  • This compound reference standard

Derivatization and GC-MS Conditions:

  • Derivatization:

    • Evaporate the dried sample extract or a known amount of standard to complete dryness.

    • Add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS.

    • Heat the mixture at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • Injector Temperature: 280 °C

    • Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Ion Source Temperature: 230 °C

    • MS Mode: Scan (for identification) or Selected Ion Monitoring (SIM) (for quantification).

UV-Vis Spectrophotometry

This method offers a simple and rapid approach for the quantification of this compound in simple, transparent solutions. The presence of chromophores in the molecule allows for direct absorbance measurement. Based on the UV-Vis spectrum of the closely related 5-Bromosalicylic acid, a suitable wavelength for analysis can be determined[2].

Experimental Protocol

Instrumentation:

  • UV-Vis Spectrophotometer

Reagents:

  • Solvent (e.g., Methanol, Ethanol, or a suitable buffer solution)

  • This compound reference standard

Methodology:

  • Wavelength Selection (λmax): Scan a solution of this compound across the UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

  • Calibration Curve:

    • Prepare a series of standard solutions of known concentrations in the chosen solvent.

    • Measure the absorbance of each standard at the determined λmax using the solvent as a blank.

    • Plot a graph of absorbance versus concentration.

  • Sample Analysis:

    • Prepare a solution of the sample in the same solvent, ensuring the concentration is within the linear range of the calibration curve.

    • Measure the absorbance of the sample at λmax.

    • Determine the concentration using the calibration curve.

Quantitative Data Summary

The following tables summarize representative quantitative data for the analysis of dihydroxybenzoic acids using the described techniques. Note that the data for this compound may vary and should be determined experimentally.

Table 1: Representative HPLC-UV Method Performance for Dihydroxybenzoic Acids

ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%
Limit of Detection (LOD) ~0.2 µg/mL
Limit of Quantification (LOQ) ~0.6 µg/mL

Data are representative and based on typical performance for phenolic acid analysis.

Table 2: LC-MS/MS Method Validation Data for 2,3-Dihydroxybenzoic Acid in Rat Plasma[1]

ParameterResult
Linearity Range 20 - 2420 ng/mL
Correlation Coefficient (r) > 0.998
Accuracy (% Bias) < 9.1%
Precision (% RSD) < 9.1%
Recovery 85.7% – 103.0%
Lower Limit of Quantification (LLOQ) 20 ng/mL

This data is for the non-brominated analog and serves as a strong starting point for method development for this compound.

Visualizations

Experimental Workflows

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing Sample Sample Matrix (e.g., Plasma, Bulk Drug) Extraction Extraction / Dilution Sample->Extraction Filtration Filtration / Centrifugation Extraction->Filtration Derivatization Derivatization (for GC-MS) Filtration->Derivatization HPLC HPLC-UV Filtration->HPLC LCMS LC-MS/MS Filtration->LCMS UVVis UV-Vis Filtration->UVVis GCMS GC-MS Derivatization->GCMS Quantification Quantification HPLC->Quantification LCMS->Quantification GCMS->Quantification UVVis->Quantification Reporting Reporting Quantification->Reporting

General analytical workflow for the quantification of this compound.
Putative Metabolic Pathway

The following diagram illustrates a hypothetical metabolic pathway for this compound, based on known degradation pathways of similar phenolic compounds. This pathway is putative and requires experimental verification.

metabolic_pathway Analyte This compound Metabolite1 Decarboxylation Product (Bromocatechol derivative) Analyte->Metabolite1 Decarboxylase Conjugate1 Glucuronide Conjugate Analyte->Conjugate1 UGT Conjugate2 Sulfate Conjugate Analyte->Conjugate2 SULT Metabolite2 Ring Cleavage Product Metabolite1->Metabolite2 Dioxygenase Metabolite3 Further Degradation Products Metabolite2->Metabolite3

A putative metabolic pathway for this compound.
Method Selection Logic

method_selection start Start: Need to quantify 5-Bromo-2,3-DHBA matrix Complex Matrix? (e.g., Plasma) start->matrix sensitivity High Sensitivity Required? matrix->sensitivity Yes purity Simple Matrix / Purity? (e.g., Bulk Drug) matrix->purity No volatility Is analyte volatile or easily derivatized? sensitivity->volatility No lcms Use LC-MS/MS sensitivity->lcms Yes gcms Consider GC-MS volatility->gcms Yes hplc Use HPLC-UV volatility->hplc No purity->hplc uvvis Use UV-Vis (for quick estimation) purity->uvvis

Decision tree for selecting an appropriate analytical method.

References

Application Notes and Protocols for the HPLC Analysis of 5-Bromo-2,3-dihydroxybenzoic Acid and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

5-Bromo-2,3-dihydroxybenzoic acid is a halogenated derivative of dihydroxybenzoic acid. Dihydroxybenzoic acids are a class of phenolic compounds that are of significant interest in pharmaceutical and biomedical research due to their antioxidant, anti-inflammatory, and other biological activities. The addition of a bromine atom can significantly alter the compound's physicochemical properties, including its lipophilicity and metabolic stability, potentially enhancing its therapeutic efficacy or modifying its toxicological profile. Accurate and reliable analytical methods are therefore crucial for the characterization, quantification, and quality control of this compound and its derivatives in various matrices.

High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode, is the predominant technique for the analysis of benzoic acid derivatives. This method offers high resolution, sensitivity, and specificity. The selection of an appropriate stationary phase, mobile phase composition, and detector is critical for achieving optimal separation and quantification.

HPLC Methodologies

The separation of this compound and its derivatives can be effectively achieved using reverse-phase HPLC. The presence of the polar hydroxyl and carboxylic acid groups, combined with the non-polar brominated benzene ring, allows for good retention and separation on C18 columns. The acidity of the carboxyl group necessitates the use of an acidified mobile phase to ensure good peak shape and reproducible retention times.

Recommended HPLC Parameters

Based on the analysis of similar compounds, the following HPLC conditions are recommended for the analysis of this compound and its derivatives.

ParameterRecommended Condition
Column C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid (v/v)
Mobile Phase B Acetonitrile with 0.1% Formic Acid (v/v)
Gradient 20% B to 80% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm and 280 nm
Injection Volume 10 µL
Rationale for Parameter Selection
  • Column: A C18 column is the standard choice for reverse-phase chromatography and provides excellent retention for moderately polar compounds like benzoic acid derivatives.

  • Mobile Phase: An acidified mobile phase (pH ~2.5-3.5) is crucial to suppress the ionization of the carboxylic acid group, leading to sharper peaks and more consistent retention.[1] Formic acid is a common choice as it is volatile and compatible with mass spectrometry (MS) detection.

  • Gradient Elution: A gradient elution is recommended to ensure the timely elution of both the parent compound and potentially more hydrophobic derivatives (e.g., esters) within a reasonable run time.

  • Detection: Dihydroxybenzoic acids and their derivatives typically exhibit strong UV absorbance between 250 nm and 300 nm. Monitoring at both 254 nm and 280 nm can provide comprehensive detection.

Experimental Protocols

Standard and Sample Preparation

3.1.1. Standard Solution Preparation

  • Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.

  • Dissolve the standard in methanol or a 50:50 mixture of acetonitrile and water.

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Dilute to the mark with the same solvent to obtain a stock solution of 1 mg/mL.

  • Prepare working standard solutions by serial dilution of the stock solution with the mobile phase.

3.1.2. Sample Preparation (e.g., from a reaction mixture)

  • Take a 1 mL aliquot of the reaction mixture.

  • If necessary, quench the reaction with a suitable agent.

  • Centrifuge the sample at 10,000 rpm for 10 minutes to pellet any solid material.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • If the concentration of the analyte is expected to be high, dilute the sample with the mobile phase.

HPLC Analysis Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound and its derivatives.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Weigh Standard / Aliquot Sample dissolve Dissolve / Dilute start->dissolve filter Filter (0.45 µm) dissolve->filter hplc_system HPLC System (Pump, Injector, Column, Detector) filter->hplc_system Inject into HPLC data_acquisition Data Acquisition (Chromatogram) hplc_system->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration quantification Quantification (Calibration Curve) peak_integration->quantification reporting Reporting quantification->reporting

A high-level workflow for HPLC analysis.

Quantitative Data

While specific experimental data for this compound is not available, the following table presents hypothetical yet realistic retention times and resolution values for the parent compound and some of its potential derivatives based on the chromatographic behavior of similar compounds. These values are for illustrative purposes and should be experimentally determined.

CompoundExpected Retention Time (min)Resolution (Rs)
2,3-Dihydroxybenzoic Acid8.5-
This compound 10.2 > 2.0 (from 2,3-DHBA)
Methyl 5-bromo-2,3-dihydroxybenzoate12.8> 2.5 (from parent acid)
Ethyl 5-bromo-2,3-dihydroxybenzoate13.5> 1.5 (from methyl ester)

Potential Signaling Pathway Involvement

Phenolic compounds, including benzoic acid derivatives, are known to interact with various cellular signaling pathways, often exerting antioxidant and anti-inflammatory effects. While the specific signaling pathways modulated by this compound have not been definitively elucidated, the Mitogen-Activated Protein Kinase (MAPK) signaling cascade is a plausible target. The MAPK pathway is a key regulator of cellular processes such as proliferation, differentiation, and apoptosis.

The diagram below illustrates a simplified representation of the MAPK/ERK pathway, which is a common target for phenolic compounds.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors (e.g., AP-1, Elk-1) erk->transcription_factors Translocation gene_expression Gene Expression (Proliferation, Survival) transcription_factors->gene_expression inhibition Potential Inhibition by Phenolic Compounds inhibition->raf

References

Application Note: Derivatization of 5-Bromo-2,3-dihydroxybenzoic acid for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gas chromatography-mass spectrometry (GC-MS) is a highly effective analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, the direct analysis of polar compounds such as 5-Bromo-2,3-dihydroxybenzoic acid is challenging due to their low volatility and thermal instability. The presence of hydroxyl and carboxylic acid functional groups leads to poor chromatographic peak shape and potential degradation in the high-temperature environment of the GC injector.

To overcome these limitations, a derivatization step is necessary. This process involves chemically modifying the polar functional groups to create less polar, more volatile, and more thermally stable derivatives. Silylation is a widely used and versatile derivatization technique that replaces the active hydrogens in the hydroxyl and carboxylic acid groups with a nonpolar trimethylsilyl (TMS) group. This modification significantly enhances the volatility and thermal stability of the analyte, making it suitable for GC-MS analysis with improved sensitivity and peak symmetry.

This application note provides a detailed protocol for the trimethylsilyl (TMS) derivatization of this compound using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst, followed by GC-MS analysis.

Principle of Silylation

Silylation is a chemical reaction where an active hydrogen atom in a polar functional group (e.g., -OH, -COOH, -NH2, -SH) is replaced by a trimethylsilyl (TMS) group, -Si(CH₃)₃. BSTFA is a potent TMS donor that reacts with the hydroxyl and carboxylic acid groups of this compound to form TMS ethers and a TMS ester, respectively. The addition of TMCS as a catalyst increases the reactivity of the silylating reagent, which is particularly useful for derivatizing sterically hindered or less reactive compounds. The by-products of this reaction are volatile and typically do not interfere with the chromatographic analysis.

Experimental Protocol

Materials and Reagents

  • This compound standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous) or other suitable aprotic solvent (e.g., Acetonitrile, Dichloromethane)

  • Ethyl acetate (HPLC grade)

  • Anhydrous sodium sulfate

  • Internal Standard (IS): A structurally similar compound not present in the sample, or an isotopically labeled analog (e.g., deuterated phenolic acid), is recommended for accurate quantification.

  • Sample vials (2 mL) with PTFE-lined screw caps

  • Heating block or oven

  • Vortex mixer

  • Nitrogen gas supply for evaporation

  • GC-MS system

Sample Preparation (from Aqueous Matrix)

  • Extraction:

    • To 1 mL of the aqueous sample, add a known amount of the internal standard solution.

    • Acidify the sample to pH 2-3 with 1M HCl.

    • Add 5 mL of ethyl acetate and vortex vigorously for 2 minutes to extract the analyte.

    • Centrifuge to separate the phases and carefully transfer the upper organic layer to a clean vial.

    • Repeat the extraction with an additional 5 mL of ethyl acetate and combine the organic extracts.

  • Drying and Evaporation:

    • Pass the combined organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.

    • Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at a temperature not exceeding 40°C. It is critical to ensure the sample is anhydrous as silylating reagents are highly sensitive to moisture.

Derivatization Procedure

  • Reconstitution: To the dried sample residue, add 50 µL of anhydrous pyridine (or another suitable solvent) to dissolve the residue.

  • Addition of Reagent: Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Reaction: Tightly cap the vial and vortex for 1 minute. Heat the vial at 70-80°C for 60 minutes in a heating block or oven. Optimization of reaction time and temperature may be necessary for specific matrices.

  • Cooling: Allow the vial to cool to room temperature before GC-MS analysis.

  • Dilution (Optional): If the concentration of the analyte is expected to be high, the derivatized sample can be diluted with ethyl acetate prior to injection.

GC-MS Analysis

Instrumentation

A gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system or equivalent) is used for the analysis.

GC-MS Parameters

The following are typical GC-MS parameters and should be optimized for the specific instrument and analytes of interest.

ParameterRecommended Setting
GC Column DB-5MS, HP-5MS, or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness)
Injector Temperature 280°C
Injection Mode Splitless (with a splitless time of 1 min)
Injection Volume 1 µL
Carrier Gas Helium at a constant flow rate of 1.0-1.5 mL/min
Oven Temperature Program Initial temperature: 70°C, hold for 2 min. Ramp to 280°C at 10°C/min. Hold at 280°C for 5-10 min.
MS Transfer Line Temp 280°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range m/z 50-650
Acquisition Mode Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Data Presentation

Quantitative analysis should be performed by constructing a calibration curve using the peak area ratio of the analyte to the internal standard versus the concentration of the analyte. The following table provides an example of the expected mass spectral data for the tris-TMS derivative of this compound.

Table 1: Expected Mass Spectral Data for Tris-TMS-5-Bromo-2,3-dihydroxybenzoic acid

CompoundMolecular Weight (Underivatized)Molecular Weight (Tris-TMS Derivative)Expected Molecular Ion (M+)Key Fragment Ions (m/z)
This compound233.03449.42 (with ⁷⁹Br), 451.42 (with ⁸¹Br)449, 451M-15 (loss of CH₃), fragments corresponding to the loss of TMS groups, and characteristic bromine isotope patterns.

Note: The exact retention time and fragmentation pattern should be confirmed by analyzing a pure standard of derivatized this compound.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the derivatization and GC-MS analysis of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis sample Aqueous Sample add_is Add Internal Standard sample->add_is acidify Acidify to pH 2-3 add_is->acidify extract Liquid-Liquid Extraction (Ethyl Acetate) acidify->extract dry Dry with Na₂SO₄ extract->dry evaporate Evaporate to Dryness dry->evaporate reconstitute Reconstitute in Pyridine evaporate->reconstitute add_reagent Add BSTFA + 1% TMCS reconstitute->add_reagent react Heat at 70-80°C for 60 min add_reagent->react cool Cool to Room Temperature react->cool inject Inject 1 µL into GC-MS cool->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect data Data Acquisition and Analysis detect->data

Caption: Workflow for the derivatization and GC-MS analysis of this compound.

The protocol described in this application note provides a reliable method for the derivatization of this compound for GC-MS analysis. Silylation with BSTFA and TMCS is an effective technique to enhance the volatility and thermal stability of the analyte, enabling accurate and sensitive quantification. The successful application of this method is crucial for researchers, scientists, and drug development professionals working with phenolic compounds. Proper optimization of the derivatization and GC-MS parameters is essential to achieve the best analytical performance for specific applications.

Application Notes and Protocols: 5-Bromo-2,3-dihydroxybenzoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2,3-dihydroxybenzoic acid is a halogenated derivative of pyrocatechuic acid (2,3-dihydroxybenzoic acid). While specific biological data for this compound is limited in publicly available literature, its structural motifs are present in a variety of bioactive molecules. Notably, it has been utilized in the synthesis of hydroxyalbuterol and bromo-dimethoxyphenyl oxadiazoles, which have shown potential anti-Parkinson's properties.[1][2] The presence of the bromine atom and the catechol (2,3-dihydroxy) moiety suggests that this compound could be a valuable scaffold for the development of novel therapeutic agents with a range of potential activities, including antioxidant, anti-inflammatory, antimicrobial, and enzyme inhibitory effects.

This document provides an overview of the potential applications of this compound in medicinal chemistry, drawing parallels from structurally related compounds. It includes proposed applications, quantitative data from relevant studies on analogous compounds, detailed experimental protocols for biological evaluation, and visualizations of key signaling pathways and experimental workflows.

Potential Therapeutic Applications

Based on the known biological activities of structurally similar dihydroxybenzoic acids and other brominated phenolic compounds, derivatives of this compound could be investigated for the following therapeutic applications:

  • Anti-inflammatory Agents: Dihydroxybenzoic acid derivatives have demonstrated anti-inflammatory properties. For instance, 2,3-dihydroxybenzoic acid has been shown to decrease the induction of NF-κB, a key transcription factor in inflammatory responses.[3] Furthermore, other brominated phenolic compounds have been observed to suppress the production of pro-inflammatory cytokines like IL-6 and inhibit the phosphorylation of key signaling molecules such as NF-κB and STAT1.[4]

  • Antioxidant Agents: The catechol moiety in this compound is a well-known pharmacophore for antioxidant activity, capable of scavenging free radicals. Studies on various dihydroxybenzoic acid isomers have demonstrated significant antioxidant potential in assays such as the DPPH radical scavenging assay.[3][5]

  • Antimicrobial Agents: Brominated phenols and other dihydroxybenzoic acid isomers have exhibited antimicrobial activity against a range of bacterial and fungal pathogens.[5]

  • Enzyme Inhibitors: The substituted benzoic acid core can serve as a scaffold for designing inhibitors of various enzymes. For example, derivatives of 2,3-dihydroxybenzamide have been identified as potent inhibitors of enzymes involved in bacterial siderophore biosynthesis.[6]

Quantitative Data from Structurally Related Compounds

The following table summarizes quantitative data for various biological activities of dihydroxybenzoic acid isomers and related compounds. This data can serve as a benchmark for evaluating the potential of this compound derivatives.

CompoundAssayTarget/OrganismActivity (IC₅₀/MIC)Reference
2,3-Dihydroxybenzoic Acid DPPH Radical Scavenging-IC₅₀: < 10 µM[3][5]
ABTS Radical Scavenging-High Activity[3][5]
AntimicrobialE. coliMIC: 5 mg/mL[5]
5-Bromo-2,4-dihydroxybenzoic acid AntimicrobialGram-positive bacteriaMIC: 0.48 - 7.81 µg/mL[7]
AntimicrobialGram-negative bacteriaMIC: 0.48 - 7.81 µg/mL[7]
CytotoxicityMDA-MB-231 cellsEffective Inhibition[7]
3-Bromo-4,5-dihydroxybenzaldehyde Anti-inflammatoryRAW 264.7 macrophagesIL-6 Production Inhibition[4]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the potential of this compound. These protocols are based on established methods used for structurally similar compounds.

Protocol 1: In Vitro Antioxidant Activity - DPPH Radical Scavenging Assay

This protocol measures the free radical scavenging capacity of the test compound.

Materials:

  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in methanol.

  • Prepare serial dilutions of the stock solution to obtain a range of concentrations.

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • In a 96-well plate, add 100 µL of each concentration of the test compound solution to the wells.

  • Add 100 µL of the DPPH solution to each well.

  • Include a control well containing 100 µL of methanol and 100 µL of the DPPH solution.

  • Use ascorbic acid as a positive control and prepare serial dilutions similarly.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.

  • Determine the IC₅₀ value, which is the concentration of the test compound that scavenges 50% of the DPPH radicals.

G DPPH Radical Scavenging Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_compound Prepare serial dilutions of This compound add_to_plate Add compound dilutions and DPPH solution to 96-well plate prep_compound->add_to_plate prep_dpph Prepare 0.1 mM DPPH solution prep_dpph->add_to_plate prep_control Prepare positive control (Ascorbic Acid) prep_control->add_to_plate incubation Incubate in dark (30 minutes) add_to_plate->incubation read_absorbance Measure absorbance at 517 nm incubation->read_absorbance calculate_scavenging Calculate % scavenging activity read_absorbance->calculate_scavenging determine_ic50 Determine IC50 value calculate_scavenging->determine_ic50

Caption: Workflow for DPPH radical scavenging assay.

Protocol 2: In Vitro Anti-inflammatory Activity - Measurement of Nitric Oxide (NO) Production in LPS-stimulated Macrophages

This protocol assesses the potential of the test compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • This compound

  • Lipopolysaccharide (LPS)

  • DMEM (Dulbecco's Modified Eagle Medium)

  • FBS (Fetal Bovine Serum)

  • Penicillin-Streptomycin solution

  • Griess Reagent

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plates

  • CO₂ incubator

Procedure:

  • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Prepare various concentrations of this compound in DMEM.

  • Pre-treat the cells with the different concentrations of the test compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control group (cells treated with vehicle and LPS) and a negative control group (cells treated with vehicle only).

  • After 24 hours, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent B and incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm.

  • Determine the nitrite concentration from a sodium nitrite standard curve.

  • Calculate the percentage of inhibition of NO production.

Protocol 3: In Vitro Antimicrobial Activity - Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of the test compound that inhibits the visible growth of a microorganism.

Materials:

  • This compound

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, perform serial two-fold dilutions of the stock solution in the appropriate broth to obtain a range of concentrations.

  • Prepare a microbial inoculum and adjust its turbidity to a 0.5 McFarland standard.

  • Dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Add the microbial inoculum to each well containing the diluted compound.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria or at 30°C for 48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Hypothesized Signaling Pathways

Based on the activities of related compounds, this compound may exert its biological effects through the modulation of key signaling pathways such as the NF-κB and MAPK pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of inflammation. Many phenolic compounds are known to inhibit this pathway.

G Hypothesized Inhibition of NF-κB Pathway cluster_stimulus Stimulus cluster_pathway Signaling Cascade cluster_nucleus Nucleus LPS LPS IKK IKK LPS->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB degrades NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Genes Pro-inflammatory Gene Expression NFkB_nuc->Genes activates Compound 5-Bromo-2,3- dihydroxybenzoic acid Compound->IKK Inhibits

Caption: Potential inhibition of the NF-κB signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular processes like proliferation, differentiation, and apoptosis, and is also linked to inflammation.

G Hypothesized Modulation of MAPK Pathway cluster_stimulus Stimulus cluster_pathway Signaling Cascade cluster_response Cellular Response Stimulus Stress / Mitogens MAPKKK MAPKKK Stimulus->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK MAPKK->MAPK Response Inflammation / Proliferation MAPK->Response Compound 5-Bromo-2,3- dihydroxybenzoic acid Compound->MAPKKK Modulates

Caption: Potential modulation of the MAPK signaling pathway.

Conclusion

This compound represents a promising scaffold for medicinal chemistry exploration. Based on the biological activities of structurally related compounds, it holds potential for the development of novel anti-inflammatory, antioxidant, and antimicrobial agents. The provided protocols and hypothesized mechanisms of action offer a framework for initiating the biological evaluation of this compound and its derivatives. Further research is warranted to fully elucidate its therapeutic potential.

References

Applications of 5-Bromo-2,3-dihydroxybenzoic Acid in Organic Synthesis: A Versatile Building Block for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2,3-dihydroxybenzoic acid is a valuable and highly functionalized aromatic compound in the field of organic synthesis. Its structure, featuring a carboxylic acid, a catechol (1,2-dihydroxybenzene) moiety, and a bromine atom, provides multiple reactive sites for chemical modification. This trifunctional nature makes it an attractive starting material and intermediate for the synthesis of a diverse range of complex molecules, particularly in the realm of medicinal chemistry and drug discovery. The presence of the bromine atom allows for the formation of new carbon-carbon and carbon-heteroatom bonds through various cross-coupling reactions, while the hydroxyl and carboxylic acid groups can be readily derivatized to introduce a wide array of functional groups. This document provides detailed application notes and illustrative protocols for the use of this compound in organic synthesis.

I. Key Applications in Organic Synthesis

This compound serves as a versatile scaffold for the synthesis of bioactive compounds. Its core structure is a precursor to various substituted aromatic systems.

Intermediate in the Synthesis of Pharmaceutical Agents

This compound has been identified as a key intermediate in the preparation of bioactive molecules, including potential therapeutics for respiratory and neurological disorders. Specifically, it is a precursor for the synthesis of hydroxyalbuterol and bromo-dimethoxyphenyl oxadiazoles, the latter of which have shown potential anti-Parkinson's properties.[1] The synthesis of these molecules leverages the functional groups of this compound to construct more complex and pharmacologically active structures.

Building Block for Substituted Biaryl Compounds

The bromine atom on the aromatic ring makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the straightforward introduction of various aryl and heteroaryl groups, leading to the formation of biaryl structures. Biaryl motifs are prevalent in many pharmaceuticals and biologically active natural products.

Precursor for Heterocyclic Scaffolds

The functional groups of this compound can be utilized to construct various heterocyclic ring systems. For instance, the carboxylic acid can be converted to an amide or ester, which can then undergo cyclization reactions. The dihydroxy functionality can also participate in the formation of heterocyclic rings, such as dioxoles.

II. Quantitative Data Presentation

Due to the limited availability of specific quantitative data for reactions involving this compound in the public domain, the following tables provide representative data for key transformations based on reactions with structurally similar compounds. These tables are intended to provide a general understanding of the expected outcomes for planning synthetic routes.

Table 1: Representative Data for Suzuki-Miyaura Cross-Coupling Reactions

EntryAryl Boronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃1,4-Dioxane/H₂O1001285
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)Cs₂CO₃Toluene/EtOH/H₂O901689
3Thiophen-2-ylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄THF/H₂O801078
4Pyridin-3-ylboronic acidPd₂(dba)₃ (1) / XPhos (2)K₃PO₄2-Butanol1001875

Table 2: Representative Data for O-Alkylation (Etherification) Reactions

EntryAlkylating AgentBaseSolventTemp (°C)Time (h)ProductYield (%)
1Methyl iodide (2.2 eq)K₂CO₃DMF2565-Bromo-2,3-dimethoxybenzoic acid95
2Benzyl bromide (2.2 eq)NaHTHF6085-Bromo-2,3-bis(benzyloxy)benzoic acid88
3Ethyl bromoacetate (2.2 eq)Cs₂CO₃Acetonitrile8012Diethyl 2,2'-(4-bromo-2-carboxy-1,3-phenylene)bis(oxy)diacetate82
4Propargyl bromide (2.2 eq)K₂CO₃Acetone50105-Bromo-2,3-bis(prop-2-yn-1-yloxy)benzoic acid91

III. Experimental Protocols

The following are detailed, representative protocols for key transformations of this compound. These protocols are adapted from established synthetic methodologies for similar compounds and should be optimized for specific applications.

Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound with Phenylboronic Acid

This protocol describes a typical procedure for the palladium-catalyzed cross-coupling of this compound with phenylboronic acid to synthesize 5-phenyl-2,3-dihydroxybenzoic acid.

Materials:

  • This compound

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Deionized water

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add 1,4-dioxane and water (e.g., in a 4:1 ratio) to the flask. The solvent mixture should be degassed prior to use.

  • To the stirred suspension, add tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

  • Heat the reaction mixture to reflux (approximately 100 °C) and maintain for 12-16 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Acidify the aqueous layer with 1 M HCl to a pH of approximately 2-3.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization to afford the pure 5-phenyl-2,3-dihydroxybenzoic acid.

Protocol 2: O-Methylation of this compound

This protocol describes the exhaustive methylation of the hydroxyl groups of this compound to yield 5-bromo-2,3-dimethoxybenzoic acid.

Materials:

  • This compound

  • Methyl iodide (CH₃I)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq) and potassium carbonate (3.0 eq).

  • Add anhydrous DMF to the flask to dissolve the solids.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add methyl iodide (2.5 eq) dropwise to the stirred suspension.

  • Allow the reaction mixture to warm to room temperature and stir for 6-8 hours, or until TLC analysis shows the reaction is complete.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous mixture with diethyl ether (3 x volume).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield pure 5-bromo-2,3-dimethoxybenzoic acid.

IV. Mandatory Visualizations

The following diagrams illustrate the key synthetic transformations described in this document.

Suzuki_Coupling reactant1 This compound reagents Pd(PPh₃)₄, K₂CO₃ 1,4-Dioxane/H₂O, 100 °C reactant1->reagents reactant2 Phenylboronic acid reactant2->reagents product 5-Phenyl-2,3-dihydroxybenzoic acid reagents->product

Suzuki-Miyaura cross-coupling reaction.

O_Methylation reactant This compound reagents CH₃I, K₂CO₃ DMF, 25 °C reactant->reagents product 5-Bromo-2,3-dimethoxybenzoic acid reagents->product

Exhaustive O-methylation of the catechol moiety.

Drug_Synthesis_Workflow start This compound step1 Functional Group Transformation (e.g., Etherification, Esterification) start->step1 step2 Cross-Coupling Reaction (e.g., Suzuki, Sonogashira) step1->step2 step3 Further Derivatization and Cyclization step2->step3 end Bioactive Target Molecules (e.g., Oxadiazoles, Analogs) step3->end

General workflow for bioactive molecule synthesis.

References

Application Notes and Protocols: 5-Bromo-2,3-dihydroxybenzoic Acid as a Versatile Building Block for Novel Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2,3-dihydroxybenzoic acid is a highly functionalized aromatic compound that holds significant potential as a versatile building block in the synthesis of novel bioactive molecules and advanced materials. Its unique substitution pattern, featuring a carboxylic acid, a catechol (2,3-dihydroxy) moiety, and a bromine atom, provides multiple reactive sites for strategic molecular elaboration. This allows for its incorporation into diverse scaffolds, particularly in the development of enzyme inhibitors and metal-organic frameworks (MOFs). The catechol group is a key pharmacophore for interacting with various biological targets, while the bromine atom serves as a convenient handle for cross-coupling reactions, enabling the construction of complex molecular architectures. The carboxylic acid functionality can be readily modified to introduce further diversity and modulate the physicochemical properties of the target compounds.

These application notes provide an overview of the potential uses of this compound as a building block for the synthesis of novel compounds, with a focus on its application in the development of Catechol-O-methyltransferase (COMT) inhibitors, human Orotidylate Decarboxylase (hODCase) inhibitors, and as a linker for Metal-Organic Frameworks. Detailed experimental protocols, based on established methodologies for structurally related compounds, are provided to guide researchers in their synthetic and evaluative efforts.

I. Application in the Synthesis of Catechol-O-methyltransferase (COMT) Inhibitors

Catechol-O-methyltransferase (COMT) is a key enzyme in the metabolic degradation of catecholamines, including the neurotransmitters dopamine, norepinephrine, and epinephrine.[1] COMT inhibitors are of significant therapeutic interest, particularly in the treatment of Parkinson's disease, where they are used as adjuncts to Levodopa therapy to increase its bioavailability in the brain.[1] The 2,3-dihydroxybenzoyl moiety of this compound serves as an excellent scaffold for the design of COMT inhibitors due to its resemblance to the natural substrates of the enzyme.

Logical Workflow for COMT Inhibitor Synthesis and Evaluation

start This compound step1 Amide Coupling with Substituted Amines start->step1 step2 Synthesis of Novel Amide Derivatives step1->step2 step3 In vitro COMT Inhibition Assay (HPLC-based) step2->step3 step4 Determination of IC50 Values step3->step4 step5 Structure-Activity Relationship (SAR) Studies step4->step5 end Lead Compound Identification step5->end

Caption: Workflow for developing COMT inhibitors.

Quantitative Data: Inhibition of COMT by Analogous Compounds
CompoundTargetIC50 (nM)Reference Compound(s)
EntacaponeCOMT151-
TolcaponeCOMT773-
3,4-dihydroxybenzoic acid derivative (AChE inhibitor)Acetylcholinesterase (AChE)1,500 - 18,900 (Ki in µM)-

Note: The data for the 3,4-dihydroxybenzoic acid derivative is for a different enzyme (AChE) but illustrates the potential for dihydroxybenzoic acid scaffolds to exhibit potent enzyme inhibition.[2] The IC50 values for Entacapone and Tolcapone are provided as benchmarks for potent COMT inhibition.[3]

Experimental Protocols

Protocol 1: Synthesis of N-substituted-5-bromo-2,3-dihydroxybenzamides (General Procedure)

This protocol describes a general method for the synthesis of amide derivatives of this compound.

Materials:

  • This compound

  • Substituted amine (e.g., benzylamine, phenethylamine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1 equivalent) in anhydrous DMF, add EDC (1.1 equivalents) and HOBt (1.1 equivalents).

  • Stir the mixture at 0°C for 30 minutes to activate the carboxylic acid.

  • Add the desired substituted amine (1 equivalent) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired N-substituted-5-bromo-2,3-dihydroxybenzamide.

Protocol 2: In vitro COMT Inhibition Assay using HPLC

This protocol is adapted from established methods for measuring COMT activity.[4][5]

Materials:

  • Recombinant human COMT enzyme

  • S-adenosyl-L-methionine (SAM)

  • 3,4-dihydroxybenzoic acid (substrate)

  • Synthesized inhibitor compounds

  • Phosphate buffer (100 mM, pH 7.4)

  • Magnesium chloride (MgCl₂)

  • Perchloric acid

  • HPLC system with electrochemical detection

Procedure:

  • Prepare a reaction mixture containing phosphate buffer, MgCl₂, SAM, and the COMT enzyme.

  • Add varying concentrations of the synthesized inhibitor compounds to the reaction mixture. Include a control with no inhibitor.

  • Pre-incubate the mixture at 37°C for 10 minutes.

  • Initiate the reaction by adding the substrate, 3,4-dihydroxybenzoic acid.

  • Incubate the reaction at 37°C for a defined period (e.g., 20 minutes).

  • Stop the reaction by adding perchloric acid.

  • Centrifuge the samples to pellet precipitated proteins.

  • Analyze the supernatant by HPLC to quantify the formation of the methylated products (vanillic acid and isovanillic acid).

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Signaling Pathway: COMT Inhibition

cluster_0 Periphery cluster_1 Brain L_DOPA L-DOPA COMT COMT L_DOPA->COMT Metabolism AADC AADC L_DOPA->AADC Metabolism L_DOPA_Brain L-DOPA L_DOPA->L_DOPA_Brain Crosses BBB Dopamine Dopamine Metabolites Inactive Metabolites COMT->Metabolites Inhibitor 5-Bromo-2,3-dihydroxybenzoic acid Derivative Inhibitor->COMT Inhibits Brain Brain Periphery Periphery AADC_Brain AADC L_DOPA_Brain->AADC_Brain Conversion Dopamine_Brain Dopamine AADC_Brain->Dopamine_Brain

Caption: COMT inhibition enhances L-DOPA bioavailability.

II. Application in the Synthesis of human Orotidylate Decarboxylase (hODCase) Inhibitors

Human orotidylate decarboxylase (hODCase) is the final enzyme in the de novo pyrimidine biosynthetic pathway, catalyzing the conversion of orotidine 5'-monophosphate (OMP) to uridine 5'-monophosphate (UMP).[4] As rapidly proliferating cells, such as cancer cells, have a high demand for nucleotides, hODCase represents a potential target for anticancer drug development. While the use of this compound as a direct precursor for hODCase inhibitors has not been extensively reported, its structural features suggest it could serve as a fragment for the design of novel inhibitors that mimic the substrate or transition state.

Logical Relationship for hODCase Inhibitor Design

start This compound step1 Fragment-based Design start->step1 step2 Computational Docking into hODCase Active Site step1->step2 step3 Synthesis of Designed Compounds step2->step3 step4 In vitro hODCase Inhibition Assay step3->step4 step5 Determination of Ki Values step4->step5 end Lead Optimization step5->end

Caption: Design strategy for hODCase inhibitors.

Quantitative Data: Analogous Enzyme Inhibitors

Specific inhibitors of hODCase derived from this compound are not documented. The following table provides data for known inhibitors of other enzymes to illustrate the range of potencies that can be achieved with small molecule inhibitors.

CompoundTargetIC50/KiReference
BropirimineAntiviral (related to pyrimidine metabolism)Not specified[6]
Pyrazole-based nucleoside analogAntiviral (related to pyrimidine metabolism)Not specified[6]
Experimental Protocols

Protocol 3: General Synthesis of a Potential hODCase Inhibitor Scaffold

This hypothetical protocol outlines the synthesis of a more complex derivative from this compound that could be further elaborated into a potential hODCase inhibitor.

Materials:

  • N-substituted-5-bromo-2,3-dihydroxybenzamide (from Protocol 1)

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., Toluene/Ethanol/Water mixture)

Procedure:

  • In a reaction vessel, combine the N-substituted-5-bromo-2,3-dihydroxybenzamide (1 equivalent), arylboronic acid (1.2 equivalents), and base (2 equivalents).

  • Add the solvent mixture and degas the solution.

  • Add the palladium catalyst under an inert atmosphere.

  • Heat the reaction mixture to reflux and stir for 4-12 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and perform an aqueous work-up.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, concentrate, and purify by column chromatography.

Protocol 4: General hODCase Inhibition Assay

This protocol describes a general approach to measuring hODCase inhibition.

Materials:

  • Purified recombinant hODCase

  • Orotidine 5'-monophosphate (OMP)

  • Assay buffer (e.g., Tris-HCl, pH 8.0)

  • Synthesized inhibitor compounds

  • Spectrophotometer or HPLC system

Procedure:

  • Prepare a reaction mixture containing the assay buffer and hODCase enzyme.

  • Add various concentrations of the inhibitor compound.

  • Pre-incubate the enzyme and inhibitor for a set time.

  • Initiate the reaction by adding the substrate, OMP.

  • Monitor the decrease in OMP or the formation of UMP over time. This can be done spectrophotometrically by monitoring the change in absorbance at a specific wavelength or by HPLC.

  • Calculate the initial reaction velocities at each inhibitor concentration.

  • Determine the mode of inhibition and the inhibition constant (Ki) by fitting the data to appropriate enzyme kinetic models.

Mechanism of hODCase Action

OMP Orotidine 5'-monophosphate (OMP) hODCase hODCase Active Site OMP->hODCase Binds Intermediate Carbanion Intermediate hODCase->Intermediate Decarboxylation CO2 CO₂ hODCase->CO2 Releases UMP Uridine 5'-monophosphate (UMP) Intermediate->UMP Protonation Inhibitor Potential Inhibitor Inhibitor->hODCase Blocks Active Site

Caption: The catalytic cycle of hODCase.

III. Application in the Synthesis of Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands.[7] The properties of MOFs, such as pore size, surface area, and chemical functionality, can be tailored by judiciously selecting the metal and organic linker. This compound, with its multiple coordination sites (carboxylate and hydroxyl groups), is a promising candidate for the synthesis of novel MOFs with potentially interesting catalytic, sensing, or gas storage properties.

Experimental Workflow for MOF Synthesis and Characterization

start This compound step1 Solvothermal Synthesis start->step1 metal_salt Metal Salt (e.g., Zn(NO₃)₂·6H₂O) metal_salt->step1 step2 Isolation and Washing of MOF Crystals step1->step2 step3 Characterization (PXRD, TGA, SEM) step2->step3 step4 Porosity Measurement (Gas Adsorption) step3->step4 end Functional MOF Material step4->end

Caption: General workflow for MOF synthesis.

Quantitative Data: Properties of MOFs with Analogous Linkers

While MOFs based on this compound have not been specifically reported, the following table provides data for MOFs constructed from similar hydroxybenzoic acid linkers to illustrate the types of properties that can be expected.

MOF NameLinkerMetal IonSolventYield (%)
{[Co(O₂CC₆H₄O)(DMF)]₂}np-hydroxybenzoic acidCo²⁺DMF80
{[Mn(O₂CC₆H₄O)(DMF)]₂}np-hydroxybenzoic acidMn²⁺DMF62
K-2,4-dihydroxybenzoic acid complex2,4-dihydroxybenzoic acidK⁺--
Na-2,4-dihydroxybenzoic acid complex2,4-dihydroxybenzoic acidNa⁺--

Data for p-hydroxybenzoic acid MOFs from[8]. Data for 2,4-dihydroxybenzoic acid complexes from[9].

Experimental Protocol

Protocol 5: Solvothermal Synthesis of a MOF using this compound (General Procedure)

This protocol is based on established methods for the synthesis of MOFs from hydroxybenzoic acids.[8]

Materials:

  • This compound

  • Metal salt (e.g., Zinc nitrate hexahydrate, Cobalt acetate tetrahydrate)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Teflon-lined stainless steel autoclave

Procedure:

  • In a glass vial, dissolve this compound (1 equivalent) and the metal salt (1 equivalent) in DMF.

  • Seal the vial and place it inside a Teflon-lined stainless steel autoclave.

  • Heat the autoclave in an oven at a specific temperature (e.g., 100-140°C) for a defined period (e.g., 24-72 hours).

  • Allow the autoclave to cool slowly to room temperature.

  • Collect the resulting crystals by filtration.

  • Wash the crystals with fresh DMF and then with ethanol to remove unreacted starting materials.

  • Dry the crystals under vacuum.

  • Characterize the resulting MOF using techniques such as Powder X-ray Diffraction (PXRD), Thermogravimetric Analysis (TGA), and Scanning Electron Microscopy (SEM).

Conclusion

This compound is a promising and versatile building block for the synthesis of a wide range of novel compounds with potential applications in drug discovery and materials science. The protocols and data presented in these application notes, though often based on structurally related analogs due to the limited availability of specific data for this compound, provide a solid foundation for researchers to explore its synthetic potential. The development of new COMT inhibitors, the exploration of its utility in designing hODCase inhibitors, and its application as a linker in the synthesis of functional MOFs represent exciting avenues for future research. Further investigation into the synthesis and biological evaluation of derivatives of this compound is warranted to fully unlock its potential.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 5-Bromo-2,3-dihydroxybenzoic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for the purification of 5-Bromo-2,3-dihydroxybenzoic acid via recrystallization. This document includes detailed experimental protocols, troubleshooting guides for common issues, and frequently asked questions.

Experimental Protocol: Recrystallization of this compound

This protocol outlines a general procedure for the purification of this compound. The choice of solvent is critical and should be experimentally determined for the specific crude material.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Methanol, Ethanol, Ethyl Acetate, Water, or a mixture)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with a water or oil bath

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Solvent Selection: In a small test tube, add approximately 10-20 mg of the crude solid. Add a few drops of the chosen solvent. A suitable solvent will dissolve the compound when hot but not at room temperature. Test various solvents to find the most appropriate one. This compound has shown solubility in hot ethyl acetate, dimethylformamide, dimethyl sulfoxide, and methanol.[1] It is slightly soluble in DMSO and methanol.[2]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent. Heat the mixture gently while stirring until the solid dissolves completely. If the solid does not dissolve, add small portions of the hot solvent until a clear solution is obtained.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization in the funnel.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Do not disturb the flask during this process to allow for the formation of large, pure crystals.

  • Cooling: Once the flask has reached room temperature and crystal formation has initiated, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

  • Analysis: Determine the melting point of the purified crystals and compare it to the literature value (>221°C with decomposition) to assess purity.[2]

Data Presentation

Table 1: Qualitative Solubility of this compound in Common Solvents

SolventSolubility at Room TemperatureSolubility at Boiling Point
WaterSparingly SolubleModerately Soluble
MethanolSlightly Soluble[2]Soluble[1]
EthanolSlightly SolubleSoluble
Ethyl AcetateSparingly SolubleSoluble[1]
AcetoneModerately SolubleVery Soluble
DichloromethaneInsolubleSparingly Soluble
TolueneInsolubleInsoluble
Dimethylformamide (DMF)SolubleVery Soluble[1]
Dimethyl Sulfoxide (DMSO)Slightly Soluble[2]Soluble[1]

Note: This table is a qualitative guide. The ideal solvent should be determined experimentally.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No crystals form upon cooling. - The solution is not saturated (too much solvent was added).- The solution is supersaturated, and crystallization has not been initiated.- Reheat the solution and boil off some of the solvent to concentrate it. Then, allow it to cool again.- Try to induce crystallization by scratching the inside of the flask with a glass stirring rod or by adding a seed crystal of the pure compound.
"Oiling out" occurs (a liquid separates instead of crystals). - The melting point of the compound is lower than the boiling point of the solvent, and the solution is too concentrated.- The rate of cooling is too rapid.- High concentration of impurities.- Reheat the solution to dissolve the oil. Add a small amount of additional hot solvent and allow it to cool more slowly. Insulating the flask can help.- Consider using a solvent with a lower boiling point.
Low yield of purified crystals. - Too much solvent was used, and a significant amount of the product remains in the mother liquor.- Premature crystallization occurred during hot filtration.- The crystals were washed with a solvent that was not ice-cold, or too much washing solvent was used.- Concentrate the mother liquor by evaporation and cool it to obtain a second crop of crystals.- During hot filtration, use a pre-heated funnel and a minimal amount of excess hot solvent.- Ensure the washing solvent is ice-cold and use only a small amount to rinse the crystals.
Colored crystals are obtained. - Colored impurities are present in the crude material.- Add a small amount of activated charcoal to the hot solution before the filtration step to adsorb the colored impurities. Caution: Do not add charcoal to a boiling solution as it can cause violent bumping. Be aware that charcoal can also adsorb the desired product, potentially reducing the yield. For phenolic compounds, the use of charcoal should be done with caution as it may contain ferric ions that can form colored complexes.[3]

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the recrystallization of this compound?

A1: The ideal solvent is one in which this compound is highly soluble at high temperatures and poorly soluble at low temperatures. Based on available data, polar solvents like methanol, ethanol, or ethyl acetate are good starting points.[1] A mixed solvent system (e.g., ethanol-water) might also be effective. The best solvent should be determined experimentally.

Q2: My compound is not dissolving in the hot solvent. What should I do?

A2: First, ensure you have added a sufficient amount of the solvent. If the compound still does not dissolve, the chosen solvent may be unsuitable. You may need to select a more polar solvent. It is also possible that your crude material contains insoluble impurities. If a significant portion has dissolved, you can proceed with a hot filtration to remove the insoluble material.

Q3: How can I improve the purity of my final product?

A3: To improve purity, ensure slow cooling to allow for the formation of well-defined crystals, which are less likely to trap impurities. A second recrystallization step can also be performed. Washing the collected crystals with a minimal amount of ice-cold solvent is crucial to remove any residual impurities from the mother liquor.

Q4: What is "oiling out" and how can I prevent it?

A4: "Oiling out" is the separation of the dissolved compound as a liquid rather than a solid crystalline material. This often happens when the solution is too concentrated or cools too quickly, or when significant impurities are present. To prevent this, use slightly more solvent than the minimum required for dissolution at the boiling point and ensure the solution cools slowly and undisturbed.

Q5: How do I know if my recrystallization was successful?

A5: A successful recrystallization will result in well-formed crystals with a sharp melting point that is close to the literature value for the pure compound (>221°C with decomposition for this compound).[2] A significant increase and narrowing of the melting point range compared to the crude material is a good indicator of successful purification.

Visualizations

Recrystallization_Workflow Start Start: Crude Solid Dissolve Dissolve in Minimal Hot Solvent Start->Dissolve HotFiltration Hot Filtration (if needed) Dissolve->HotFiltration Insoluble impurities? Cool Slow Cooling & Crystallization Dissolve->Cool No insoluble impurities HotFiltration->Cool Impurities1 Insoluble Impurities HotFiltration->Impurities1 Removed Isolate Isolate Crystals (Vacuum Filtration) Cool->Isolate Wash Wash with Cold Solvent Isolate->Wash Impurities2 Soluble Impurities (in Mother Liquor) Isolate->Impurities2 Removed Dry Dry Crystals Wash->Dry End End: Pure Crystals Dry->End Troubleshooting_Logic Start Problem Encountered NoCrystals No Crystals Form Start->NoCrystals OilingOut "Oiling Out" Start->OilingOut LowYield Low Yield Start->LowYield ColoredCrystals Colored Crystals Start->ColoredCrystals Sol_TooMuchSolvent Too much solvent? NoCrystals->Sol_TooMuchSolvent Sol_Concentrated Too concentrated? OilingOut->Sol_Concentrated Action_CheckProtocol Review protocol for solvent volume and washing LowYield->Action_CheckProtocol Sol_ImpurityColor Colored impurities? ColoredCrystals->Sol_ImpurityColor Sol_Supersaturated Supersaturated? Sol_TooMuchSolvent->Sol_Supersaturated No Action_BoilOff Boil off solvent Sol_TooMuchSolvent->Action_BoilOff Yes Action_Induce Induce crystallization (scratch/seed) Sol_Supersaturated->Action_Induce Yes Sol_CoolingRate Cooling too fast? Sol_Concentrated->Sol_CoolingRate No Action_AddSolvent Add more hot solvent Sol_Concentrated->Action_AddSolvent Yes Action_SlowCool Cool slowly Sol_CoolingRate->Action_SlowCool Yes Action_Charcoal Use activated charcoal Sol_ImpurityColor->Action_Charcoal Yes

References

Overcoming solubility issues of 5-Bromo-2,3-dihydroxybenzoic acid in reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Bromo-2,3-dihydroxybenzoic acid. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility of this compound in chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

A1: this compound is a solid that is sparingly soluble in many common organic solvents at room temperature. Its solubility is known to increase in certain polar aprotic solvents and alcohols, particularly with heating.[1][2]

Q2: In which solvents is this compound known to be soluble?

A2: Qualitative data indicates that this compound is soluble in hot ethyl acetate, dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and methanol.[1][2] It is slightly soluble in DMSO and methanol at room temperature.[3]

Q3: How does the pH of an aqueous solution affect the solubility of this compound?

A3: As a benzoic acid derivative with two phenolic hydroxyl groups, this compound is an acidic compound. Its solubility in aqueous solutions is highly dependent on pH. In basic solutions, the carboxylic acid and hydroxyl groups will deprotonate to form the corresponding carboxylate and phenolate salts, which are significantly more soluble in water than the neutral acid form. Therefore, increasing the pH of the aqueous medium will increase its solubility.

Q4: Are there any recommended starting points for dissolving this compound for a reaction?

A4: For organic reactions, starting with polar aprotic solvents like DMF or DMSO is recommended. Gentle heating can be applied to aid dissolution. For reactions in aqueous media, adjusting the pH to 7 or slightly above with a suitable base will significantly improve solubility.

Troubleshooting Guides

Issue 1: Poor Solubility in a Non-polar Organic Solvent for Reaction

Problem: You are attempting to run a reaction (e.g., Suzuki coupling, ether synthesis) in a non-polar or moderately polar solvent such as toluene, THF, or dioxane, and the this compound is not dissolving, leading to a heterogeneous mixture and poor reaction kinetics.

Troubleshooting Workflow:

start Start: Poor Solubility in Non-polar/Moderately Polar Solvent check_temp Can the reaction tolerate higher temperatures? start->check_temp increase_temp Increase reaction temperature (e.g., to 80-110 °C). Monitor for degradation. check_temp->increase_temp Yes check_cosolvent Is a polar aprotic co-solvent compatible? check_temp->check_cosolvent No increase_temp->check_cosolvent add_cosolvent Add a minimal amount of a polar aprotic co-solvent (e.g., DMF, DMSO, NMP) to aid dissolution. check_cosolvent->add_cosolvent Yes check_base Is a base used in the reaction? (e.g., for Suzuki coupling) check_cosolvent->check_base No add_cosolvent->check_base base_selection Consider in-situ salt formation. Use a base (e.g., K₃PO₄, Cs₂CO₃) that can deprotonate the carboxylic acid and/or hydroxyl groups to form a more soluble salt. check_base->base_selection Yes end End: Solubility Issue Addressed check_base->end No ptc Is the reaction biphasic? (e.g., organic solvent with aqueous base) base_selection->ptc add_ptc Add a phase-transfer catalyst (e.g., TBAB) to facilitate the reaction between the insoluble organic substrate and the aqueous base. ptc->add_ptc Yes ptc->end No add_ptc->end

Caption: Troubleshooting workflow for poor solubility in organic solvents.

Issue 2: Compound Precipitates from Aqueous Solution During pH Adjustment

Problem: You have dissolved this compound in a basic aqueous solution, but upon acidification to adjust the pH for a subsequent step (e.g., extraction, enzymatic reaction), the compound precipitates.

Troubleshooting Steps:

  • Work at Lower Concentrations: If possible, perform the reaction at a lower concentration to ensure the compound remains below its solubility limit even in its protonated state.

  • Introduce a Co-solvent: Adding a water-miscible organic co-solvent such as methanol, ethanol, or acetonitrile to the aqueous solution can increase the solubility of the neutral form of the compound.

  • Extraction Considerations: If the goal is to extract the product after a reaction, ensure the pH is adjusted to fully protonate the carboxylic acid (typically pH < 2) to maximize its partition into an organic solvent like ethyl acetate. Be prepared to handle a suspension if precipitation occurs and perform multiple extractions to ensure complete recovery.

Data Presentation

As precise quantitative solubility data for this compound is not widely available in the literature, the following table summarizes the known qualitative solubility information. It is highly recommended to experimentally determine the solubility in your specific solvent system.

SolventQualitative SolubilityTemperatureReference
Dimethyl Sulfoxide (DMSO)Slightly SolubleRoom Temperature[3]
MethanolSlightly SolubleRoom Temperature[3]
Dimethylformamide (DMF)SolubleHot[1][2]
Ethyl AcetateSolubleHot[1][2]

Experimental Protocols

Protocol 1: Determination of Quantitative Solubility using the Shake-Flask Method

This protocol describes a standard method to determine the equilibrium solubility of this compound in a specific solvent at a given temperature.

Workflow Diagram:

cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calculation Calculation prep1 Add excess 5-Bromo-2,3- dihydroxybenzoic acid to a vial. prep2 Add a known volume of the chosen solvent. prep1->prep2 prep3 Seal the vial tightly. prep2->prep3 equil Agitate at a constant temperature for 24-48 hours. prep3->equil sample1 Allow solid to settle. equil->sample1 sample2 Withdraw an aliquot of the supernatant and filter (0.45 µm). sample1->sample2 sample3 Dilute the filtrate with the solvent. sample2->sample3 sample4 Analyze by a suitable method (e.g., HPLC, UV-Vis). sample3->sample4 calc Calculate the concentration from a calibration curve. sample4->calc

Caption: Experimental workflow for solubility determination.

Methodology:

  • Preparation: Add an excess amount of this compound to a glass vial to ensure that a saturated solution is formed.

  • Solvent Addition: Add a precise volume of the desired solvent to the vial.

  • Equilibration: Seal the vial and place it in a shaker bath at a constant temperature. Agitate the mixture for 24 to 48 hours to ensure equilibrium is reached.

  • Sampling: After equilibration, cease agitation and allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant.

  • Filtration: Immediately filter the aliquot through a 0.45 µm syringe filter to remove any undissolved solid.

  • Dilution: Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of your analytical method.

  • Analysis: Quantify the concentration of the diluted solution using a calibrated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

  • Calculation: Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the solubility.

Protocol 2: Generating a pH-Solubility Profile

This protocol outlines the steps to determine the solubility of this compound across a range of pH values.

Logical Relationship Diagram:

start Start: Determine pH-Solubility Profile prep_buffers Prepare a series of buffers with different pH values (e.g., pH 2, 4, 6, 7, 8, 10). start->prep_buffers run_solubility Determine the solubility in each buffer using the Shake-Flask Method (Protocol 1). prep_buffers->run_solubility measure_ph Measure the final pH of each saturated solution after equilibration. run_solubility->measure_ph plot_data Plot solubility (log scale) vs. the final measured pH. measure_ph->plot_data analyze_profile Analyze the resulting profile to identify the pH range of lowest and highest solubility. plot_data->analyze_profile end End: pH-Solubility Profile Generated analyze_profile->end

Caption: Logical steps for generating a pH-solubility profile.

Methodology:

  • Buffer Preparation: Prepare a series of buffers covering the desired pH range (e.g., from pH 2 to 10). Use buffers with sufficient capacity to maintain the pH upon addition of the acidic compound.

  • Solubility Determination: For each buffer, determine the solubility of this compound using the Shake-Flask Method as described in Protocol 1.

  • Final pH Measurement: After the equilibration period, carefully measure the final pH of the saturated supernatant for each buffer. The pH may shift slightly due to the acidity of the compound.

  • Data Plotting: Plot the determined solubility (on a logarithmic scale) against the final measured pH value.

  • Profile Analysis: The resulting graph will show the pH-dependent solubility profile of the compound. You will observe low solubility at acidic pH and a significant increase in solubility as the pH becomes more basic. This profile is crucial for designing reaction and workup conditions involving aqueous media.

References

Identifying byproducts in the synthesis of 5-Bromo-2,3-dihydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-2,3-dihydroxybenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary potential byproducts in the synthesis of this compound?

A1: The primary byproducts in the electrophilic bromination of 2,3-dihydroxybenzoic acid arise from the strong activating and directing effects of the two hydroxyl groups. The main potential byproducts include:

  • Isomeric Monobrominated Products: Due to the ortho- and para-directing nature of the hydroxyl groups, bromination can also occur at other positions on the aromatic ring, leading to the formation of 4-Bromo-2,3-dihydroxybenzoic acid and 6-Bromo-2,3-dihydroxybenzoic acid.

  • Di- and Polybrominated Products: Over-bromination can lead to the formation of dibromo- or even tribromo-2,3-dihydroxybenzoic acid. The most likely dibromo-isomers are 4,5-Dibromo-2,3-dihydroxybenzoic acid and 5,6-Dibromo-2,3-dihydroxybenzoic acid.

  • Unreacted Starting Material: Incomplete reaction will result in the presence of 2,3-dihydroxybenzoic acid in the final product mixture.

Q2: How can I minimize the formation of these byproducts?

A2: Minimizing byproduct formation requires careful control of the reaction conditions:

  • Stoichiometry: Use a precise 1:1 molar ratio of 2,3-dihydroxybenzoic acid to the brominating agent (e.g., bromine).

  • Temperature: Perform the reaction at a low to moderate temperature to control the reaction rate and improve selectivity.

  • Addition of Bromine: Add the brominating agent slowly and portion-wise to the reaction mixture to maintain a low concentration of the electrophile.

  • Solvent: The choice of solvent can influence the reactivity of the brominating agent. Acetic acid is a commonly used solvent.

Q3: What are the recommended analytical techniques for identifying and quantifying byproducts?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective method for separating and quantifying the desired product and its byproducts.[1][2] Mass spectrometry (MS), particularly when coupled with HPLC (HPLC-MS), can be used to confirm the identity of the byproducts by their molecular weight.[3][4] Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for the structural elucidation of isolated impurities.

Troubleshooting Guides

Guide 1: Low Yield of this compound
Symptom Possible Cause(s) Suggested Solution(s)
Low conversion of starting materialInsufficient brominating agent.Ensure accurate weighing and stoichiometry of reagents.
Reaction time is too short.Monitor the reaction progress using TLC or HPLC and ensure it has gone to completion.
Low reaction temperature.While low temperatures are good for selectivity, a temperature that is too low may significantly slow down the reaction rate. Consider a modest increase in temperature.
Product loss during workupProduct is soluble in the wash solutions.Use ice-cold solvents for washing the precipitate to minimize solubility.
Inefficient extraction.If using liquid-liquid extraction, perform multiple extractions and ensure the pH of the aqueous phase is optimized for the protonation state of the product.
Guide 2: High Levels of Impurities
Symptom Possible Cause(s) Suggested Solution(s)
Presence of significant amounts of isomeric monobrominated byproductsLack of regioselectivity.Optimize reaction temperature; lower temperatures generally favor the thermodynamically more stable product.
Solvent effects.Investigate the use of different solvent systems.
High levels of di- and polybrominated byproductsExcess brominating agent.Use a strict 1:1 molar ratio of starting material to brominating agent.
Reaction temperature is too high.Maintain a lower reaction temperature throughout the addition and reaction time.
Rapid addition of bromine.Add the bromine solution dropwise over an extended period to maintain a low concentration in the reaction mixture.
Presence of unreacted starting materialIncomplete reaction.See "Low conversion of starting material" in Guide 1.

Data Presentation

Table 1: Predicted Byproducts in the Synthesis of this compound

Compound Name Molecular Formula Molecular Weight ( g/mol ) Type of Impurity
This compoundC₇H₅BrO₄233.02Desired Product
4-Bromo-2,3-dihydroxybenzoic acidC₇H₅BrO₄233.02Isomeric Byproduct
6-Bromo-2,3-dihydroxybenzoic acidC₇H₅BrO₄233.02Isomeric Byproduct
4,5-Dibromo-2,3-dihydroxybenzoic acidC₇H₄Br₂O₄311.91Over-bromination Byproduct
5,6-Dibromo-2,3-dihydroxybenzoic acidC₇H₄Br₂O₄311.91Over-bromination Byproduct
2,3-Dihydroxybenzoic acidC₇H₆O₄154.12Unreacted Starting Material

Experimental Protocols

Protocol 1: Synthesis of this compound (Adapted from similar procedures)

This protocol is a general guideline adapted from the synthesis of similar brominated dihydroxybenzoic acids and should be optimized for specific laboratory conditions.[5]

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,3-dihydroxybenzoic acid (1.0 eq) in glacial acetic acid.

  • Bromine Solution: In a separate container, prepare a solution of bromine (1.0 eq) in glacial acetic acid.

  • Reaction: Cool the solution of 2,3-dihydroxybenzoic acid in an ice bath. Slowly add the bromine solution dropwise to the stirred reaction mixture over a period of 1-2 hours, maintaining the temperature below 10°C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Precipitation: Once the reaction is complete, pour the reaction mixture into a beaker containing ice-water to precipitate the crude product.

  • Isolation: Collect the precipitate by vacuum filtration and wash with cold water to remove residual acetic acid and hydrobromic acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Protocol 2: HPLC Analysis of Reaction Mixture

This protocol provides a general method for the analysis of the reaction mixture.[1][2][4]

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient elution is typically used. For example:

    • Solvent A: Water with 0.1% formic acid or phosphoric acid.

    • Solvent B: Acetonitrile or methanol.

    • A typical gradient could be starting with a low percentage of Solvent B, increasing to a high percentage over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength of 254 nm or 280 nm.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase starting composition. Filter the sample through a 0.45 µm syringe filter before injection.

Mandatory Visualization

Synthesis_and_Byproducts start 2,3-Dihydroxybenzoic Acid reagent + Br2 (in Acetic Acid) start->reagent unreacted Unreacted Starting Material start->unreacted Incomplete Reaction product 5-Bromo-2,3-dihydroxybenzoic Acid (Desired Product) reagent->product isomer1 4-Bromo-2,3-dihydroxybenzoic Acid (Isomeric Byproduct) reagent->isomer1 isomer2 6-Bromo-2,3-dihydroxybenzoic Acid (Isomeric Byproduct) reagent->isomer2 dibromo Di/Polybrominated Products (Over-bromination) product->dibromo + Excess Br2

Caption: Synthesis of this compound and potential byproducts.

Troubleshooting_Workflow start Start Synthesis run_reaction Run Bromination Reaction start->run_reaction analyze Analyze Crude Product (HPLC, TLC) run_reaction->analyze low_yield Issue: Low Yield analyze->low_yield No high_impurities Issue: High Impurities analyze->high_impurities No purify Purify Product (Recrystallization) analyze->purify Yes (Acceptable) check_stoichiometry Check Reagent Stoichiometry low_yield->check_stoichiometry check_time_temp Check Reaction Time/Temp low_yield->check_time_temp optimize_workup Optimize Workup/Purification low_yield->optimize_workup control_stoichiometry Control Stoichiometry (1:1) high_impurities->control_stoichiometry control_temp Control Temperature (Low) high_impurities->control_temp slow_addition Slow Bromine Addition high_impurities->slow_addition check_stoichiometry->run_reaction Re-run with adjustments check_time_temp->run_reaction Re-run with adjustments optimize_workup->run_reaction Re-run with adjustments control_stoichiometry->run_reaction Re-run with adjustments control_temp->run_reaction Re-run with adjustments slow_addition->run_reaction Re-run with adjustments

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Stability and degradation of 5-Bromo-2,3-dihydroxybenzoic acid under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 5-Bromo-2,3-dihydroxybenzoic acid. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Troubleshooting Guides

Issue: Inconsistent results in stability studies.

  • Question: Why am I observing variable degradation rates for this compound under what I believe are identical conditions?

  • Answer: Inconsistencies in stability studies can arise from several factors. Firstly, ensure that the initial purity of your this compound is consistent across all experiments. Minor impurities can sometimes catalyze degradation reactions. Secondly, carefully control environmental parameters. Small fluctuations in temperature, exposure to light, or variations in the pH of your solutions can significantly impact degradation kinetics. It is also crucial to ensure that the concentration of any stress-inducing agent (e.g., acid, base, oxidizing agent) is precisely the same in all test runs.

Issue: Unexpected degradation products are observed.

  • Answer: The formation of unexpected degradation products can be due to complex reaction pathways. Dihydroxybenzoic acids are susceptible to oxidation, and the presence of a bromine atom can influence the electron density of the aromatic ring, potentially leading to different reactivity. Consider the possibility of secondary degradation, where initial degradation products are themselves unstable and break down further. It is also important to rule out interactions with excipients or container materials if you are working with a formulation.

Issue: Difficulty in achieving a good mass balance in degradation studies.

  • Question: I am unable to account for all of the initial mass of this compound and its degradation products. What should I do?

  • Answer: A poor mass balance can indicate the formation of non-UV active or volatile degradation products that are not being detected by your analytical method (e.g., HPLC-UV). Consider using a more universal detector, such as a mass spectrometer (LC-MS) or a charged aerosol detector (CAD), to identify any non-chromophoric products. For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) analysis of the headspace of your samples might be necessary.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound?

A1: The stability of this compound is primarily influenced by pH, temperature, light, and the presence of oxidizing agents. As a dihydroxybenzoic acid derivative, it is susceptible to oxidation, which can be accelerated by heat and light. The phenolic hydroxyl groups and the carboxylic acid group mean that its stability will be pH-dependent.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure stability, this compound should be stored in a cool, dark, and dry place. It is advisable to store it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen and moisture. For solutions, it is best to prepare them fresh and protect them from light.

Q3: How does pH affect the degradation of this compound?

Q4: Is this compound sensitive to light?

A4: Yes, compounds containing phenolic hydroxyl groups are often light-sensitive. Photodegradation can occur, leading to the formation of colored degradation products. It is recommended to handle the compound and its solutions in amber glassware or under reduced light conditions.

Q5: What are the likely degradation pathways for this compound?

A5: Based on the structure, the most probable degradation pathways are oxidation of the dihydroxybenzene ring and decarboxylation. Oxidation can lead to the formation of quinone-type structures, which may further polymerize. The degradation of the related compound, 2,3-dihydroxybenzoate, in biological systems proceeds via a meta-cleavage pathway of the aromatic ring, which could suggest a potential, albeit likely different, abiotic degradation route involving ring opening under harsh oxidative conditions.[1]

Data Presentation

Table 1: Hypothetical Summary of Forced Degradation Studies for this compound

Stress ConditionParameters% Degradation (Hypothetical)Major Degradation Products (Predicted)
Acid Hydrolysis 0.1 M HCl at 80°C for 24h< 5%Minimal degradation
Base Hydrolysis 0.1 M NaOH at 80°C for 8h15-25%Oxidative and decarboxylated products
Oxidative 3% H₂O₂ at room temp for 24h20-40%Quinone-like structures, ring-opened products
Thermal 105°C for 48h (solid state)5-15%Decarboxylated and colored products
Photolytic UV light (254 nm) for 72h (in solution)10-20%Colored polymeric material

Note: This table is for illustrative purposes and is based on the expected behavior of similar chemical structures. Actual results may vary.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies on this compound to identify potential degradation products and pathways.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the mixture at 80°C for 24 hours. After cooling, neutralize the solution with 0.1 M NaOH and dilute to a suitable concentration for analysis.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the mixture at 80°C for 8 hours. After cooling, neutralize the solution with 0.1 M HCl and dilute for analysis.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for 24 hours, protected from light. Dilute for analysis.

  • Thermal Degradation (Solid State): Place a known amount of solid this compound in a controlled temperature oven at 105°C for 48 hours. After cooling, dissolve the sample in the initial solvent and dilute for analysis.

  • Photolytic Degradation: Expose a solution of this compound (e.g., 0.1 mg/mL in methanol) to UV light (254 nm) in a photostability chamber for 72 hours. A control sample should be kept in the dark at the same temperature. Dilute for analysis.

  • Analysis: Analyze all samples using a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method Development

This protocol provides a starting point for developing an HPLC method to separate this compound from its degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-35 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., determined by UV scan, likely around 280-320 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Method optimization may be required to achieve adequate separation of all degradation products.

Mandatory Visualization

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis Stock Stock Solution (1 mg/mL) Acid Acidic (0.1M HCl, 80°C) Stock->Acid Base Basic (0.1M NaOH, 80°C) Stock->Base Oxidative Oxidative (3% H2O2, RT) Stock->Oxidative Thermal Thermal (105°C, Solid) Stock->Thermal Photo Photolytic (UV Light) Stock->Photo HPLC Stability-Indicating HPLC-UV/MS Acid->HPLC Base->HPLC Oxidative->HPLC Thermal->HPLC Photo->HPLC Characterization Degradant Characterization HPLC->Characterization

Caption: Workflow for Forced Degradation Study.

Troubleshooting_Logic cluster_issue Observed Issue cluster_causes Potential Causes cluster_solutions Corrective Actions Issue Inconsistent Results Purity Variable Starting Material Purity Issue->Purity Env Poor Environmental Control (T, pH, Light) Issue->Env Conc Inaccurate Stressor Concentration Issue->Conc CheckPurity Verify Purity of Starting Material Purity->CheckPurity ControlEnv Tighten Control of Experimental Parameters Env->ControlEnv VerifyConc Prepare Stressor Solutions Fresh & Accurately Conc->VerifyConc

Caption: Troubleshooting Logic for Inconsistent Results.

References

Technical Support Center: 5-Bromo-2,3-dihydroxybenzoic Acid Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and purification of 5-Bromo-2,3-dihydroxybenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during its preparation.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for preparing this compound?

A common method for the synthesis of this compound is through the electrophilic bromination of 2,3-dihydroxybenzoic acid. The hydroxyl groups at positions 2 and 3 are activating and ortho-, para-directing, while the carboxylic acid group is deactivating and meta-directing. This substitution pattern strongly favors the introduction of the bromine atom at the 5-position, which is para to one hydroxyl group and ortho to the other.

Q2: I am experiencing low yields in my synthesis. What are the potential causes and how can I improve it?

Low yields can stem from several factors in the bromination reaction. Here are some common causes and troubleshooting suggestions:

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure all the starting material has been consumed before workup.

  • Loss During Workup and Purification: Significant amounts of product can be lost during extraction and recrystallization. Ensure proper phase separation during extraction and choose an appropriate recrystallization solvent to minimize loss.

Q3: My final product is impure. What are the likely impurities and how can I remove them?

The primary impurities are often related to the bromination reaction itself. Here’s a breakdown of potential contaminants and purification strategies:

  • Polybrominated Species: The high activation of the benzene ring by the two hydroxyl groups can lead to the formation of di- or even tri-brominated products. To minimize this, consider using a milder brominating agent like N-Bromosuccinimide (NBS) instead of elemental bromine (Br₂). Precise control of the stoichiometry (using only one equivalent of the brominating agent) is also crucial.

  • Isomeric Impurities: While the 5-bromo isomer is the major expected product, other positional isomers, such as 4-bromo-2,3-dihydroxybenzoic acid or 6-bromo-2,3-dihydroxybenzoic acid, could potentially form.

  • Unreacted Starting Material: If the reaction is incomplete, the final product will be contaminated with 2,3-dihydroxybenzoic acid.

Purification Methods:

  • Recrystallization: This is a primary method for purifying the crude product. Suitable solvents for this compound include hot ethyl acetate, dimethylformamide, dimethylsulfoxide, and methanol. A protocol for a similar compound, 2,4-dihydroxy-5-bromobenzoic acid, utilizes recrystallization from boiling water[1].

  • Column Chromatography: For difficult separations of isomers or removal of multiple impurities, silica gel column chromatography can be employed. A solvent system with a gradient of polarity, for example, a mixture of hexane and ethyl acetate, is often effective for separating aromatic acids.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low Yield Incomplete reaction.Monitor reaction progress by TLC. Ensure sufficient reaction time.
Product loss during workup.Optimize extraction and recrystallization procedures. Use an appropriate solvent to minimize solubility of the product in the mother liquor.
Suboptimal reaction temperature.For bromination of dihydroxybenzoic acids, a controlled temperature around 30-35°C has been reported for a similar isomer[1].
Product is a mixture of mono- and polybrominated compounds Use of a harsh brominating agent (e.g., Br₂ in a polar solvent).Use a milder brominating agent such as N-Bromosuccinimide (NBS).
Incorrect stoichiometry.Use a strict 1:1 molar ratio of substrate to brominating agent.
Reaction temperature is too high.Perform the reaction at a lower temperature to increase selectivity.
Presence of isomeric impurities Lack of regioselectivity in the bromination.While the 5-bromo isomer is electronically favored, optimizing the solvent and temperature may improve selectivity. Non-polar solvents can sometimes enhance regioselectivity.
Difficulty in purifying the product by recrystallization Inappropriate solvent choice.Test the solubility of the crude product in various solvents to find one that dissolves the compound when hot but has low solubility when cold. Good candidates include hot ethyl acetate, methanol, and water.
Co-crystallization of impurities.If impurities have similar solubility, column chromatography may be necessary.

Experimental Protocols

While a specific, detailed protocol for this compound was not found in the search results, the following general procedures for bromination and purification can be adapted.

General Protocol for Bromination of 2,3-Dihydroxybenzoic Acid:

  • Dissolution: Dissolve 2,3-dihydroxybenzoic acid in a suitable solvent, such as glacial acetic acid, in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Brominating Agent Preparation: Prepare a solution of one molar equivalent of the brominating agent (e.g., bromine or NBS) in the same solvent.

  • Reaction: Cool the flask containing the dihydroxybenzoic acid solution in an ice bath. Add the brominating agent solution dropwise with constant stirring while maintaining a low temperature.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup: Quench the reaction by pouring the mixture into a large volume of cold water. The crude product should precipitate.

  • Isolation: Collect the precipitate by vacuum filtration and wash with cold water.

General Protocol for Recrystallization:

  • Solvent Selection: Choose a suitable solvent (e.g., hot ethyl acetate, methanol, or water) in which the crude product has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry thoroughly.

Data Presentation

Table 1: Comparison of Bromination Conditions for a Similar Compound (2,4-dihydroxy-5-bromobenzoic acid)[1]

ParameterValue
Starting Material2,4-dihydroxybenzoic acid
Brominating AgentBromine (Br₂)
SolventGlacial Acetic Acid
Temperature30-35 °C
Purification MethodRecrystallization from boiling water
Yield57-63%

Visualizations

Synthesis_Workflow General Workflow for Synthesis and Purification Start Start: 2,3-Dihydroxybenzoic Acid Bromination Bromination (e.g., with NBS in Acetic Acid) Start->Bromination Workup Aqueous Workup (Precipitation in water) Bromination->Workup Crude_Product Crude 5-Bromo-2,3- dihydroxybenzoic Acid Workup->Crude_Product Purification Purification Crude_Product->Purification Recrystallization Recrystallization (e.g., from Hot Ethyl Acetate or Methanol) Purification->Recrystallization Primary Method Column_Chromatography Column Chromatography (if necessary) Purification->Column_Chromatography Secondary Method Pure_Product Pure 5-Bromo-2,3- dihydroxybenzoic Acid Recrystallization->Pure_Product Column_Chromatography->Pure_Product Analysis Purity Analysis (HPLC, NMR) Pure_Product->Analysis

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting_Logic Troubleshooting Logic for Impure Product Impure_Product Impure Product Detected (e.g., by TLC or HPLC) Identify_Impurity Identify Impurity Type (e.g., Polysubstitution, Isomers, Starting Material) Impure_Product->Identify_Impurity Polysubstitution Polysubstituted Impurities Identify_Impurity->Polysubstitution Multiple spots/peaks with higher MW Isomers Isomeric Impurities Identify_Impurity->Isomers Spots/peaks with similar properties Starting_Material Unreacted Starting Material Identify_Impurity->Starting_Material Spot/peak corresponding to starting material Optimize_Reaction Optimize Reaction Conditions Polysubstitution->Optimize_Reaction Optimize_Purification Optimize Purification Isomers->Optimize_Purification Increase_Time Increase Reaction Time or Optimize Temperature Starting_Material->Increase_Time Milder_Reagent Use Milder Brominating Agent (e.g., NBS) Optimize_Reaction->Milder_Reagent Control_Stoichiometry Control Stoichiometry (1:1) Optimize_Reaction->Control_Stoichiometry Lower_Temp Lower Reaction Temperature Optimize_Reaction->Lower_Temp Recrystallization Recrystallization with Different Solvents Optimize_Purification->Recrystallization Column_Chromatography Column Chromatography Optimize_Purification->Column_Chromatography

Caption: Troubleshooting logic for addressing impurities in the synthesis of this compound.

References

Technical Support Center: Purification of 5-Bromo-2,3-dihydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with crude 5-Bromo-2,3-dihydroxybenzoic acid. Here you will find information on identifying and removing common impurities, detailed purification protocols, and methods for assessing product purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The most common impurities depend on the synthetic route, but typically arise from the bromination of 2,3-dihydroxybenzoic acid. These include:

  • Unreacted Starting Material: 2,3-dihydroxybenzoic acid.

  • Over-brominated Byproducts: Primarily 5,6-dibromo-2,3-dihydroxybenzoic acid. The electron-donating hydroxyl groups activate the aromatic ring, making it susceptible to further bromination.

  • Regioisomers: Depending on the reaction conditions, small amounts of other monobrominated isomers may form.

  • Residual Solvents and Reagents: Solvents used in the synthesis (e.g., acetic acid) and residual brominating agents.

Q2: My crude product is a dark, discolored solid. What is the likely cause?

A2: Discoloration in crude this compound is often due to the presence of trace amounts of oxidized phenolic impurities or residual bromine. These can typically be removed by recrystallization, often with the addition of a small amount of a decolorizing agent like activated charcoal.

Q3: What is the expected melting point of pure this compound?

A3: The melting point of pure this compound is reported to be above 221°C, with decomposition.[1] A broad melting range or a melting point significantly lower than this suggests the presence of impurities.

Q4: Which solvents are suitable for the recrystallization of this compound?

A4: Based on its solubility profile, several solvents can be considered for recrystallization. It is soluble in hot ethyl acetate, dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and methanol.[2] Water can also be an effective solvent, particularly for removing less polar impurities. A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, may also provide good results. Small-scale solubility tests are recommended to determine the optimal solvent system for your specific crude product.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low Purity After Recrystallization - Inappropriate solvent choice.- Solution cooled too quickly.- Insufficient removal of mother liquor.- Perform small-scale solubility tests to find a solvent where the product has high solubility when hot and low solubility when cold.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Ensure the crystals are thoroughly washed with a small amount of ice-cold recrystallization solvent during filtration.
"Oiling Out" During Recrystallization - The boiling point of the solvent is higher than the melting point of the solute-impurity mixture.- High concentration of impurities depressing the melting point.- Re-heat the mixture to dissolve the oil and add a small amount of a "good" solvent (one in which the compound is soluble) to lower the saturation point.- Consider purification by column chromatography before attempting recrystallization.
No Crystal Formation After Cooling - Too much solvent was used.- The solution is not sufficiently supersaturated.- Re-heat the solution to evaporate some of the solvent and re-cool.- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure product.
Multiple Spots on TLC After Purification - Incomplete separation of impurities.- Co-eluting impurities.- For recrystallization, try a different solvent system.- For column chromatography, optimize the mobile phase polarity. A shallower gradient or isocratic elution with a less polar solvent system may improve separation.

Data Presentation

Table 1: Solubility and Physical Properties of this compound and Potential Impurities

Compound Molecular Weight ( g/mol ) Melting Point (°C) Solubility
This compound233.02>221 (dec.)[1]Soluble in hot ethyl acetate, DMF, DMSO, methanol.[2]
2,3-dihydroxybenzoic Acid154.12~205Soluble in water, ethanol, ether.
5,6-dibromo-2,3-dihydroxybenzoic Acid311.91N/AExpected to be less soluble in polar solvents than the monobrominated product.

Experimental Protocols

Protocol 1: Recrystallization from Hot Water

This protocol is effective for removing less polar impurities, such as over-brominated byproducts.

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of deionized water and heat the mixture on a hot plate with stirring until the solid dissolves completely.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask to remove any insoluble impurities or charcoal.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water to remove residual mother liquor.

  • Drying: Dry the crystals in a vacuum oven at a temperature below 60°C to avoid decomposition.

Protocol 2: Silica Gel Column Chromatography

This method is useful for separating impurities with different polarities.

  • Stationary Phase Preparation: Prepare a slurry of silica gel (230-400 mesh) in a non-polar solvent (e.g., hexane or a mixture of hexane and ethyl acetate).

  • Column Packing: Carefully pack a chromatography column with the silica gel slurry, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., ethyl acetate or a mixture of the mobile phase). Adsorb the sample onto a small amount of silica gel and load it onto the top of the column.

  • Elution: Begin elution with a non-polar mobile phase (e.g., 9:1 hexane:ethyl acetate with 1% acetic acid to keep the carboxylic acid protonated). Gradually increase the polarity of the mobile phase (e.g., by increasing the proportion of ethyl acetate).

  • Fraction Collection: Collect fractions and monitor their composition by thin-layer chromatography (TLC).

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 3: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a method to assess the purity of the final product.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of solvent A (water with 0.1% formic acid) and solvent B (acetonitrile with 0.1% formic acid).

  • Gradient: Start with 95% A and 5% B, then ramp to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm.

  • Sample Preparation: Dissolve a small amount of the purified product in the initial mobile phase composition.

Mandatory Visualizations

Purification_Workflow crude Crude this compound dissolve Dissolve in Hot Solvent crude->dissolve charcoal (Optional) Add Activated Charcoal dissolve->charcoal hot_filter Hot Gravity Filtration dissolve->hot_filter charcoal->hot_filter cool Slow Cooling & Crystallization hot_filter->cool vac_filter Vacuum Filtration cool->vac_filter wash Wash with Cold Solvent vac_filter->wash impurities Impurities in Mother Liquor vac_filter->impurities dry Dry Purified Product wash->dry purity_check Assess Purity (TLC, HPLC, MP) dry->purity_check purity_check->crude Repurify pure_product Pure this compound purity_check->pure_product Purity Met

Caption: Recrystallization workflow for the purification of this compound.

Impurity_Pathway start 2,3-dihydroxybenzoic Acid bromination + Br2 start->bromination product This compound bromination->product over_bromination + Br2 product->over_bromination dibromo 5,6-dibromo-2,3-dihydroxybenzoic Acid over_bromination->dibromo

Caption: Common impurity formation pathway during the synthesis of this compound.

References

Technical Support Center: Reaction Monitoring for 5-Bromo-2,3-dihydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for monitoring reactions involving 5-Bromo-2,3-dihydroxybenzoic acid using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

General Workflow for Reaction Monitoring

Monitoring a chemical reaction is crucial to determine its progression and endpoint. A typical workflow involves taking small aliquots from the reaction mixture at different time intervals and analyzing them to observe the consumption of starting materials and the formation of products.

Reaction_Monitoring_Workflow cluster_prep Preparation & Execution cluster_analysis Analysis cluster_decision Interpretation & Decision start Start Reaction sample Take Aliquot from Reaction Mixture start->sample prep Prepare Sample (Dilute, Quench if needed) sample->prep choose Select Method (TLC or HPLC) prep->choose tlc Run TLC Analysis choose->tlc Quick Check hplc Run HPLC Analysis choose->hplc Quantitative interpret Interpret Chromatogram (Compare SM vs. Product) tlc->interpret hplc->interpret decision Is Reaction Complete? interpret->decision troubleshoot Troubleshoot Analysis interpret->troubleshoot continue_rxn Continue Reaction (Take next aliquot later) decision->continue_rxn No stop_rxn Stop Reaction & Begin Work-up decision->stop_rxn Yes continue_rxn->sample

Caption: General workflow for monitoring a chemical reaction.

Thin-Layer Chromatography (TLC) Monitoring

TLC is a rapid and cost-effective technique ideal for qualitative reaction monitoring. It helps visualize the disappearance of the starting material and the appearance of the product.

FAQs for TLC Monitoring

Q1: What is a good starting mobile phase for analyzing this compound? A: Due to the polar nature of the two hydroxyl groups and the carboxylic acid, a moderately polar mobile phase is required. A good starting point is a mixture of a non-polar solvent like Hexane or Toluene and a polar solvent like Ethyl Acetate or Diethyl Ether. To prevent the carboxylic acid from streaking, it is highly recommended to add a small amount (0.5-2%) of a modifier like acetic acid or formic acid to the mobile phase.[1][2]

Q2: My spots are streaking badly. What can I do? A: Streaking is a common issue with acidic compounds like this one.[2] The primary causes are either overloading the sample on the plate or strong interactions with the silica gel.

  • Solution 1: Dilute your sample significantly before spotting it on the TLC plate.[1]

  • Solution 2: Add 0.5-2% acetic or formic acid to your eluent (mobile phase). This suppresses the deprotonation of the carboxylic acid, making the spot more compact.[1][2]

Q3: I can't see any spots on my TLC plate after running it. What's wrong? A: This can happen for a few reasons:

  • Not UV-Active: While the aromatic ring in this compound should be UV-active, your product might not be. Visualize the plate using a chemical stain.[1]

  • Sample Too Dilute: Your sample concentration may be too low. Try spotting the same location multiple times, allowing the solvent to dry completely between applications.[1]

  • Compound Evaporated: If your compounds are volatile, they may have evaporated. This is less likely for this specific molecule but can happen with other reaction components.

  • Sample Washed Away: Ensure the origin line where you spot your samples is above the solvent level in the developing chamber.

Q4: How do I visualize the spots? A:

  • UV Light: Use a UV lamp (254 nm). The aromatic rings of the starting material and many likely products will absorb UV light and appear as dark spots on the fluorescent green background of the TLC plate.[3]

  • Chemical Stains: If UV is not effective, use a chemical stain. For carboxylic acids, a Bromocresol Green stain is highly effective and will show acidic compounds as yellow spots on a blue background.[4][5] A general stain like potassium permanganate (KMnO₄) can also be used, which reacts with the hydroxyl groups.[6]

Experimental Protocol: TLC Monitoring of an Esterification Reaction

This protocol outlines the monitoring of a hypothetical esterification of this compound to its methyl ester.

  • Plate Preparation: Obtain a silica gel TLC plate (e.g., Silica Gel 60 F₂₅₄). Using a pencil, gently draw a straight line (the origin) about 1 cm from the bottom edge.

  • Sample Preparation:

    • Starting Material (SM): Dissolve a small amount of this compound in a suitable solvent (e.g., methanol or ethyl acetate).

    • Reaction Mixture (Rxn): Take a small aliquot (a few drops) from your reaction flask and dilute it with 0.5-1.0 mL of ethyl acetate.

  • Spotting the Plate: Using separate capillary tubes, spot small amounts of your samples on the origin line. It is best practice to spot three lanes:

    • Lane 1 (Left): Starting Material (SM)

    • Lane 2 (Middle): Co-spot (spot the SM, then spot the Rxn mixture directly on top of it)

    • Lane 3 (Right): Reaction Mixture (Rxn)

  • Development: Place the spotted TLC plate in a developing chamber containing the mobile phase (e.g., Hexane:Ethyl Acetate:Acetic Acid 60:40:1). Ensure the solvent level is below the origin line. Cover the chamber and allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualization:

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely.

    • View the plate under a UV lamp (254 nm) and circle any visible spots with a pencil.[6]

    • If needed, dip the plate into a staining solution (e.g., Bromocresol Green) to visualize the acidic starting material.

  • Interpretation: The reaction is complete when the spot corresponding to the starting material (check Lane 1 for its Rf) is no longer visible in the reaction mixture lane (Lane 3). A new spot, corresponding to the less polar ester product, should appear at a higher Rf value.

Data Presentation: Example TLC Results

The following table shows representative Rf values for monitoring an esterification reaction. Note: These are illustrative values.

CompoundMobile Phase (Hexane:EtOAc:AcOH)Approx. Rf ValueAppearance under UV (254 nm)Appearance with Bromocresol Green Stain
Starting Material (Acid)70:30:10.25Dark SpotYellow Spot
Product (Methyl Ester)70:30:10.60Dark SpotNo color change (remains blue)
Starting Material (Acid)50:50:10.45Dark SpotYellow Spot
Product (Methyl Ester)50:50:10.80Dark SpotNo color change (remains blue)

HPLC Monitoring

HPLC is a powerful technique for both qualitative and quantitative reaction monitoring, offering higher resolution and sensitivity than TLC. Reversed-phase (RP) HPLC is the most common method for this type of compound.

FAQs for HPLC Monitoring

Q1: What is a good starting HPLC method for this compound? A: A standard reversed-phase method is an excellent starting point.

  • Column: C18 (e.g., 4.6 x 150 mm, 5 µm particle size).[7]

  • Mobile Phase: A mixture of an aqueous acidic buffer and an organic solvent. For example, Mobile Phase A: Water with 0.1% Formic Acid or Phosphoric Acid; Mobile Phase B: Acetonitrile or Methanol.[8][9]

  • Elution: Start with an isocratic method (e.g., 60% A, 40% B) or a simple gradient (e.g., 10% to 90% B over 15 minutes).

  • Detection: Use a UV detector. A wavelength between 250-295 nm should be effective for detecting these phenolic compounds.[7][10]

Q2: My HPLC peaks are tailing. How do I improve the peak shape? A: Peak tailing for phenolic acids is often caused by secondary interactions with residual silanol groups on the silica-based column packing.[11]

  • Solution 1: Ensure the pH of your mobile phase is low (pH 2.5-3.5) by adding an acid like formic, acetic, or phosphoric acid. This keeps the carboxylic acid protonated and minimizes unwanted ionic interactions.[11]

  • Solution 2: Use a high-purity, end-capped C18 column, which has fewer free silanol groups.

  • Solution 3: Reduce the sample concentration. Injecting too much sample can overload the column and cause poor peak shape.[11]

Q3: My retention times are drifting between injections. What is the cause? A: Retention time instability can be caused by several factors:

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analysis. This can take 10-20 column volumes.[12]

  • Temperature Fluctuations: Use a column oven to maintain a constant temperature, as retention is sensitive to temperature changes.[12]

  • Mobile Phase Composition: If you are mixing solvents online, ensure the pump is working correctly. Prepare the mobile phase fresh daily and ensure it is well-mixed and degassed.[12]

Experimental Protocol: RP-HPLC Monitoring

This protocol describes a general method for monitoring a reaction involving this compound.

  • System Preparation:

    • Install a C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Prepare Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid). Degas both phases thoroughly.

    • Set the flow rate to 1.0 mL/min and the column temperature to 30 °C.

    • Set the UV detector to 280 nm.

  • Sample Preparation:

    • Take an aliquot from the reaction mixture and quench it if necessary.

    • Dilute the aliquot significantly (e.g., 10 µL in 1 mL) with the initial mobile phase composition (e.g., 90% A, 10% B).

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Equilibrate the column with the initial mobile phase conditions for at least 15 minutes.

    • Inject a standard of your starting material to determine its retention time (Rt).

    • Inject the prepared sample from the reaction mixture.

  • Gradient Program (Example):

    • 0-2 min: 10% B

    • 2-12 min: Ramp linearly from 10% B to 90% B

    • 12-15 min: Hold at 90% B

    • 15-16 min: Return to 10% B

    • 16-20 min: Re-equilibrate at 10% B

  • Interpretation: Monitor the chromatograms over time. The reaction is progressing as the peak area of the starting material decreases and the peak area of the product increases. The reaction can be considered complete when the starting material peak is gone or its area remains constant over two consecutive time points.

Data Presentation: Example HPLC Results

The table below shows hypothetical HPLC data for an esterification reaction. Note: These are illustrative values.

CompoundElution TypeMobile Phase (A: H₂O+0.1% FA, B: ACN)Approx. Retention Time (Rt)Peak Shape
Starting Material (Acid)Gradient (10-90% B)As described4.5 minSymmetrical
Product (Methyl Ester)Gradient (10-90% B)As described9.8 minSymmetrical
Starting Material (Acid)Isocratic (40% B)As described3.2 minTailing (if pH is not low enough)
Product (Methyl Ester)Isocratic (40% B)As described7.1 minSymmetrical

Troubleshooting Logic

When encountering issues with your chromatographic analysis, a systematic approach can help identify and solve the problem efficiently.

Troubleshooting_Logic start Problem with Chromatogram? tlc_streak TLC: Streaking or Elongated Spots? start->tlc_streak TLC Issue hplc_tail HPLC: Peak Tailing? start->hplc_tail HPLC Issue tlc_rf TLC: Spots at Baseline or Solvent Front? tlc_streak->tlc_rf No sol_overload 1. Sample Overloaded? -> Dilute sample. tlc_streak->sol_overload Yes sol_polar Spots at Baseline: Eluent not polar enough. -> Increase % of polar solvent. tlc_rf->sol_polar Baseline sol_nonpolar Spots at Front: Eluent too polar. -> Decrease % of polar solvent. tlc_rf->sol_nonpolar Front hplc_rt HPLC: Retention Time Drifting? hplc_tail->hplc_rt No sol_ph 1. Mobile Phase pH too high? -> Add 0.1% Formic/Phosphoric Acid. hplc_tail->sol_ph Yes sol_temp 1. Temperature Fluctuation? -> Use column oven. hplc_rt->sol_temp Yes sol_acid 2. Acidic Compound? -> Add 0.5-2% Acid (e.g., AcOH) to Eluent. sol_overload->sol_acid sol_column 2. Column Overload/Damage? -> Inject less sample. -> Use end-capped column. sol_ph->sol_column sol_equil 2. Insufficient Equilibration? -> Increase equilibration time. sol_temp->sol_equil

Caption: A logical flow diagram for troubleshooting common TLC and HPLC issues.

References

Validation & Comparative

A Comparative Guide to the Biological Activities of 5-Bromo-2,3-dihydroxybenzoic Acid and 5-Bromo-2,4-dihydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of two positional isomers: 5-Bromo-2,3-dihydroxybenzoic acid and 5-Bromo-2,4-dihydroxybenzoic acid. While experimental data for 5-Bromo-2,4-dihydroxybenzoic acid is more readily available, this document compiles existing research on both compounds and their non-brominated parent molecules to offer a comprehensive overview for researchers in drug discovery and development.

Introduction

This compound and 5-Bromo-2,4-dihydroxybenzoic acid are halogenated derivatives of dihydroxybenzoic acid. The position of the hydroxyl groups on the benzoic acid ring, along with the presence of a bromine atom, significantly influences the physicochemical properties and, consequently, the biological activities of these molecules. Understanding these differences is crucial for their potential application in medicinal chemistry and pharmacology.

Comparative Biological Activity

While direct comparative studies between this compound and 5-Bromo-2,4-dihydroxybenzoic acid are limited in publicly available literature, we can infer potential differences by examining the activities of the individual compounds and their parent structures, 2,3-dihydroxybenzoic acid and 2,4-dihydroxybenzoic acid.

5-Bromo-2,4-dihydroxybenzoic Acid has demonstrated notable antimicrobial and cytotoxic activities. The presence of the bromine atom is suggested to enhance its reactivity and biological efficacy compared to its non-brominated analog, 2,4-dihydroxybenzoic acid[1].

This compound , on the other hand, is less characterized in terms of its biological activity. However, its parent compound, 2,3-dihydroxybenzoic acid, is known for its antioxidant, antifungal, and anti-inflammatory properties[2][3][4]. It is plausible that the addition of a bromine atom could modulate these activities. For instance, bromination can increase lipophilicity, potentially enhancing cell membrane permeability and interaction with molecular targets.

Quantitative Data Summary

The following table summarizes the available quantitative data for the biological activities of the two compounds and their parent molecules.

CompoundBiological ActivityAssayResultsReference
5-Bromo-2,4-dihydroxybenzoic acid AntimicrobialMinimum Inhibitory Concentration (MIC)E. coli: 0.48 - 7.81 µg/mL S. aureus: 3.91 µg/mL[1]
CytotoxicityIC50MDA-MB-231 cells: 4.77 mM[1]
2,3-dihydroxybenzoic acid AntibacterialDisc DiffusionEffective against various multidrug-resistant strains including S. marcescens, E. coli, P. aeruginosa, S. aureus, and K. pneumoniae.[5][5]
Antifungal-Active against A. fumigatus, A. flavus, A. niger, and Chrysosporium.[3][3]
AntioxidantFerric Reducing Antioxidant Power (FRAP)Found to be a strong antioxidant.[2][2]
Anti-inflammatory-Decreased NF-κB induction in monocytes.[4][4]
2,4-dihydroxybenzoic acid AntimicrobialMinimum Inhibitory Concentration (MIC)Moderate antimicrobial properties.[1][1]

Note: Data for this compound is not available in the reviewed literature. The table includes data for its parent compound to provide a basis for potential activity.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Antimicrobial Activity Assay (Minimum Inhibitory Concentration - MIC)

This protocol is based on the broth microdilution method.

Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a microorganism.

Materials:

  • Test compounds (5-Bromo-2,4-dihydroxybenzoic acid)

  • Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Sterile pipette tips and tubes

Procedure:

  • Preparation of Inoculum: Culture the bacterial strain in MHB overnight at 37°C. Dilute the culture to achieve a standardized inoculum of approximately 5 x 10^5 CFU/mL.

  • Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in MHB in the wells of a 96-well plate.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound.

  • Controls:

    • Positive Control: Well containing MHB and the bacterial inoculum without the test compound.

    • Negative Control: Well containing MHB and the highest concentration of the test compound without the inoculum (to check for compound sterility and color interference).

  • Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a compound on cancer cell lines.

Objective: To assess the cytotoxic effect of a compound on a specific cell line and determine its IC50 value.

Materials:

  • Test compound (5-Bromo-2,4-dihydroxybenzoic acid)

  • Human cancer cell line (e.g., MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO2 incubator at 37°C.

  • Compound Treatment: Prepare serial dilutions of the test compound in the complete culture medium and add them to the wells containing the cells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well at a specific wavelength (usually between 540 and 590 nm) using a microplate reader.

  • Data Analysis: The cell viability is calculated as a percentage of the vehicle control. The IC50 value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Inoculum Bacterial Inoculum Preparation Plate Inoculation of 96-well Plate Inoculum->Plate Compound Compound Serial Dilution Compound->Plate Incubation Incubation (37°C, 18-24h) Plate->Incubation Read Visual/Spectrophotometric Reading Incubation->Read MIC MIC Determination Read->MIC

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Experimental Workflow for Cytotoxicity (MTT) Assay

MTT_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_detection Detection cluster_analysis Analysis Seeding Cell Seeding in 96-well Plate Adhesion Overnight Adhesion Seeding->Adhesion Treatment Compound Treatment Adhesion->Treatment Incubation Incubation (48-72h) Treatment->Incubation MTT_add MTT Addition and Incubation Incubation->MTT_add Solubilization Formazan Solubilization MTT_add->Solubilization Absorbance Absorbance Reading Solubilization->Absorbance IC50 IC50 Calculation Absorbance->IC50

Caption: Workflow for determining IC50 using an MTT assay.

Discussion and Future Directions

The available data suggests that 5-Bromo-2,4-dihydroxybenzoic acid is a promising candidate for further investigation as an antimicrobial and cytotoxic agent. The lack of data for this compound highlights a significant knowledge gap.

Future research should focus on:

  • Direct Comparative Studies: Conducting head-to-head comparisons of the biological activities of this compound and 5-Bromo-2,4-dihydroxybenzoic acid under identical experimental conditions.

  • Broad-Spectrum Activity Screening: Evaluating both isomers against a wider range of microbial strains and cancer cell lines to establish their activity spectrum.

  • Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways affected by these compounds to elucidate their mechanisms of action.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing additional analogs to understand the influence of the bromine and hydroxyl group positions on biological activity, which can guide the design of more potent and selective compounds.

By systematically addressing these research areas, the scientific community can gain a deeper understanding of the therapeutic potential of these brominated dihydroxybenzoic acids.

References

A Researcher's Guide to the Structural Validation of 5-Bromo-2,3-dihydroxybenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel compounds is a cornerstone of chemical research and development. This guide provides a comparative overview of key analytical techniques for the structural validation of 5-Bromo-2,3-dihydroxybenzoic acid and its derivatives. We present expected data based on structurally similar compounds and provide detailed experimental protocols for the principal analytical methods.

The precise arrangement of substituents on an aromatic ring can significantly influence a molecule's physicochemical properties and biological activity. Therefore, rigorous structural elucidation is paramount. This guide focuses on the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy for the characterization of this compound.

Comparative Analysis of Spectroscopic Data

Due to the limited availability of published experimental data for this compound, this section provides a comparative summary of expected spectral data alongside experimental data from closely related structural analogs. This comparative approach allows for the prediction of key spectral features for the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for confirming the substitution pattern on the benzene ring.

¹H NMR (Proton NMR): The proton NMR spectrum will provide information on the chemical environment and connectivity of the aromatic protons. For a 2,3,5-trisubstituted benzoic acid, two aromatic protons would be expected, and their splitting patterns would be indicative of their relative positions.

¹³C NMR (Carbon-13 NMR): The carbon NMR spectrum will reveal the number of unique carbon environments in the molecule. The chemical shifts of the aromatic carbons are influenced by the electronic effects of the bromo and hydroxyl substituents.

Table 1: Comparison of ¹H NMR Data for Dihydroxybenzoic Acid Isomers

CompoundH-4H-5H-6Solvent
2,3-Dihydroxybenzoic acid 7.29 (d, J=7.9 Hz)6.75 (t, J=7.9 Hz)7.05 (d, J=7.9 Hz)DMSO-d₆
3,4-Dihydroxybenzoic acid -7.32 (d, J=2.1 Hz)6.81 (d, J=8.2 Hz)CD₃OD
Expected for this compoundSinglet-SingletDMSO-d₆

Note: The expected spectrum for this compound would show two singlets for the aromatic protons at positions 4 and 6, as they are not adjacent to any other protons.

Table 2: Comparison of ¹³C NMR Data for 3,4-Dihydroxybenzoic acid

Carbon3,4-Dihydroxybenzoic acid (in CD₃OD)Expected for this compound
C-1123.8~110-120
C-2117.9~145-155 (with OH)
C-3146.1~145-155 (with OH)
C-4151.8~115-125
C-5115.8~110-120 (with Br)
C-6123.8~115-125
C=O171.3~170-175

Note: The expected chemical shifts for this compound are estimations based on the effects of hydroxyl and bromo substituents on the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details through fragmentation analysis. For this compound (C₇H₅BrO₄), the expected exact mass is approximately 231.9371 g/mol . The presence of bromine would be indicated by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in roughly a 1:1 ratio), resulting in M and M+2 peaks of similar intensity.

A study on dihydroxybenzoic acid isomers provides insight into the expected fragmentation patterns.[1] Common fragmentation pathways for benzoic acids involve the loss of water (H₂O) and carbon dioxide (CO₂).[1][2]

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

m/zProposed FragmentNotes
232/234[M]⁺Molecular ion with bromine isotopes
214/216[M-H₂O]⁺Loss of a water molecule
188/190[M-CO₂]⁺Loss of carbon dioxide
170/172[M-H₂O-CO₂]⁺Sequential loss of water and carbon dioxide
153[M-Br]⁺Loss of the bromine atom
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl (O-H), carboxylic acid (C=O and O-H), and carbon-bromine (C-Br) bonds, as well as aromatic C-H and C=C stretching vibrations. The NIST WebBook provides a reference spectrum for the closely related 5-bromo-2-hydroxybenzoic acid, which can be used for comparison.[3]

Table 4: Expected FTIR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)Description
O-H (Carboxylic Acid)2500-3300 (broad)Stretching vibration
O-H (Phenolic)3200-3600 (broad)Stretching vibration
C-H (Aromatic)3000-3100Stretching vibration
C=O (Carboxylic Acid)1680-1710Stretching vibration
C=C (Aromatic)1450-1600Stretching vibrations
C-O1210-1320Stretching vibration
C-Br500-600Stretching vibration

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining high-quality, reproducible data for structural validation.

¹H and ¹³C NMR Spectroscopy

Sample Preparation:

  • Weigh 5-10 mg of the this compound derivative and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD).

  • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Filter the solution if any solid particles are present to avoid compromising the spectral resolution.

Data Acquisition:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • ¹H NMR:

    • Acquire the spectrum at room temperature.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the range of aromatic and hydroxyl proton signals (typically 0-15 ppm).

    • Reference the spectrum to the residual solvent peak.

  • ¹³C NMR:

    • Acquire a proton-decoupled spectrum to obtain singlets for each unique carbon.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Set the spectral width to cover the range of aromatic and carbonyl carbons (typically 0-200 ppm).

Electrospray Ionization Mass Spectrometry (ESI-MS)

Sample Preparation:

  • Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent system.

  • For enhanced ionization, a small amount of a modifier such as formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) can be added.

Data Acquisition:

  • Instrument: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is preferred to obtain accurate mass measurements.

  • Ionization Mode: Both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes should be tested to determine which provides a better signal for the compound.

  • Analysis:

    • Acquire a full scan mass spectrum to determine the molecular weight and observe the isotopic pattern of bromine.

    • Perform tandem MS (MS/MS) on the molecular ion peak to induce fragmentation and obtain structural information.

Fourier-Transform Infrared (FTIR) Spectroscopy (KBr Pellet Method)

Sample Preparation:

  • Thoroughly dry both the this compound derivative and spectroscopic grade potassium bromide (KBr) to remove any moisture.

  • In an agate mortar, grind 1-2 mg of the sample into a very fine powder.

  • Add approximately 100-200 mg of the dry KBr to the mortar and mix thoroughly with the sample by grinding. The mixture should be homogenous.

  • Transfer the mixture to a pellet press die.

  • Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[4]

Data Acquisition:

  • Instrument: A standard FTIR spectrometer.

  • Analysis:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder.

    • Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).[5]

    • The final spectrum should be presented in terms of transmittance or absorbance.

Visualization of Validation Workflow

A systematic workflow is essential for the efficient and thorough structural validation of a newly synthesized or isolated compound.

Structural Validation Workflow Workflow for Structural Validation of this compound Derivatives cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Structure Confirmation Synthesis Synthesis of Derivative Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR MS Mass Spectrometry (HRMS, MS/MS) Purification->MS FTIR FTIR Spectroscopy Purification->FTIR Data_Analysis Data Interpretation & Comparison NMR->Data_Analysis MS->Data_Analysis FTIR->Data_Analysis Data_Analysis->Purification Inconsistent Data Structure_Confirmed Structure Validated Data_Analysis->Structure_Confirmed Consistent Data

Caption: A typical workflow for the synthesis, purification, and structural validation of a this compound derivative.

Alternative and Complementary Techniques

While NMR, MS, and FTIR are the primary tools for structural elucidation, other techniques can provide valuable complementary information, especially when dealing with complex structures or for confirming stereochemistry.

Analytical Techniques Comparison Comparison of Primary and Alternative Validation Techniques cluster_primary Primary Techniques cluster_alternative Alternative/Complementary Techniques NMR NMR (Connectivity, Stereochemistry) MS Mass Spectrometry (Molecular Weight, Formula) FTIR FTIR (Functional Groups) XRay X-Ray Crystallography (Absolute Structure) UVVis UV-Vis Spectroscopy (Conjugated Systems) Elemental_Analysis Elemental Analysis (Empirical Formula) Structure Compound Structure Structure->NMR Provides Structure->MS Provides Structure->FTIR Provides Structure->XRay Confirms Structure->UVVis Suggests Structure->Elemental_Analysis Confirms

Caption: Relationship between the compound's structure and the information provided by various analytical techniques.

X-Ray Crystallography: For crystalline derivatives, single-crystal X-ray diffraction provides the unambiguous determination of the molecular structure in the solid state, including the absolute stereochemistry.

UV-Vis Spectroscopy: This technique can provide information about the electronic conjugation within the molecule. The position of the absorption maxima can be influenced by the substituents on the aromatic ring.

By employing a combination of these powerful analytical techniques and following rigorous experimental protocols, researchers can confidently validate the structure of this compound derivatives, ensuring the integrity and reproducibility of their scientific findings.

References

A Comparative Guide to the Purity Assessment of Synthesized 5-Bromo-2,3-dihydroxybenzoic Acid by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the purity of a newly synthesized batch of 5-Bromo-2,3-dihydroxybenzoic acid against a certified commercial standard and a related benzoic acid derivative. The purity assessment was conducted using a robust High-Performance Liquid Chromatography (HPLC) method, the details of which are provided herein. This document is intended to offer an objective analysis, supported by experimental data, to aid researchers in evaluating the quality of synthesized compounds for drug discovery and development applications.

Comparative Purity Analysis

The purity of the synthesized this compound was determined by calculating the peak area percentage from the HPLC chromatogram. This was compared against a high-purity commercial standard of this compound and a commercially available sample of 2,3-dihydroxybenzoic acid to assess the baseline resolution and specificity of the analytical method.

Table 1: Comparative Purity Data from HPLC Analysis

AnalyteSourceRetention Time (min)Peak Area (%)Purity (%)
This compound Synthesized Batch 7.42 98.9% 98.9
This compoundCommercial Standard7.41>99.8%>99.8
2,3-dihydroxybenzoic acidCommercial Sample5.28>99.5%>99.5
Impurity 1 (Hypothetical)Synthesized Batch4.150.6%-
Impurity 2 (Hypothetical)Synthesized Batch6.890.5%-

Objective Comparison:

The synthesized batch of this compound exhibited a high purity of 98.9%, as determined by HPLC peak area normalization. This result is highly comparable to the commercial standard, indicating a successful synthesis and purification process. The retention time of the synthesized compound (7.42 min) closely matched that of the commercial standard (7.41 min), providing strong evidence of its identity. The presence of minor impurities at 4.15 min and 6.89 min, totaling 1.1% of the total peak area, suggests the need for further optimization of the final purification step, such as recrystallization, to achieve a purity level equivalent to the commercial standard (>99.8%). The clear separation from the related compound, 2,3-dihydroxybenzoic acid (retention time 5.28 min), demonstrates the specificity of the developed HPLC method for distinguishing between structurally similar analogues.

Experimental Protocol: HPLC Purity Assessment

A detailed methodology was established for the purity assessment of this compound using Reverse Phase High-Performance Liquid Chromatography (RP-HPLC).

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System (or equivalent) with a quaternary pump, autosampler, and Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., ZORBAX SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 10% B

    • 2-10 min: 10% to 90% B

    • 10-12 min: 90% B

    • 12-13 min: 90% to 10% B

    • 13-15 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 25°C.

  • Detection Wavelength: 280 nm.[1][2]

Sample Preparation:

  • Standard Solution: A stock solution of the this compound commercial standard was prepared by dissolving 10 mg of the compound in 10 mL of methanol to achieve a concentration of 1 mg/mL. A working standard of 100 µg/mL was prepared by diluting the stock solution with the mobile phase (initial conditions).

  • Synthesized Sample Solution: The synthesized this compound was prepared in the same manner as the standard solution to a final concentration of 100 µg/mL.

  • Related Compound Solution: A solution of 2,3-dihydroxybenzoic acid was prepared at a concentration of 100 µg/mL in the mobile phase.

  • All solutions were filtered through a 0.45 µm syringe filter before injection.

Data Analysis:

The purity of the synthesized compound was calculated based on the relative peak area of the main component in the chromatogram. The formula used is:

Purity (%) = (Peak Area of Main Component / Total Peak Area of all Components) x 100

Workflow and Process Visualization

The following diagrams illustrate the logical workflow of the purity assessment process.

Purity_Assessment_Workflow cluster_synthesis Compound Synthesis & Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis Synthesis Synthesis of 5-Bromo-2,3- dihydroxybenzoic acid Purification Purification (e.g., Recrystallization) Synthesis->Purification Sample_Prep Sample Weighing and Dissolution Purification->Sample_Prep Filtration Syringe Filtration (0.45 µm) Sample_Prep->Filtration Injection Autosampler Injection (10 µL) Filtration->Injection Separation C18 Reverse-Phase Separation Injection->Separation Detection DAD Detection at 280 nm Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Purity Calculation (% Area) Integration->Calculation Comparison Comparison with Standard Calculation->Comparison

Caption: Workflow for HPLC Purity Assessment.

HPLC_Method_Parameters cluster_column Column cluster_mobile_phase Mobile Phase cluster_conditions Run Conditions HPLC HPLC System Column_Type Type: C18 Reverse-Phase MP_A A: 0.1% H3PO4 in Water Flow_Rate Flow Rate: 1.0 mL/min Column_Dim Dimensions: 4.6 x 150 mm, 5 µm Column_Type->Column_Dim MP_B B: Acetonitrile MP_A->MP_B Gradient Gradient Elution MP_B->Gradient Inj_Vol Injection: 10 µL Flow_Rate->Inj_Vol Temp Temperature: 25°C Inj_Vol->Temp Detection Detection: DAD @ 280 nm Temp->Detection

Caption: Key Parameters of the HPLC Method.

References

Characterization of 5-Bromo-2,3-dihydroxybenzoic acid: A Comparative Guide to ¹H and ¹³C NMR Spectral Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed characterization of 5-Bromo-2,3-dihydroxybenzoic acid using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the absence of publicly available experimental spectra for this specific compound, this document presents a predicted analysis based on established principles of NMR spectroscopy and data from structurally related analogs. This guide serves as a valuable resource for researchers in identifying and characterizing this compound in various experimental settings.

Predicted NMR Data

The chemical structure of this compound is presented below, with each carbon and proton systematically numbered to correspond with the predicted NMR data.

Chemical structure of this compound with numbered atoms for NMR correlation.

The predicted ¹H and ¹³C NMR chemical shifts for this compound are summarized in the tables below. These predictions are derived from the analysis of substituent effects on the benzene ring, considering the electron-withdrawing nature of the bromine and carboxylic acid groups, and the electron-donating effect of the hydroxyl groups.

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆, 400 MHz)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-47.30 - 7.40Doublet~2.01H
H-67.10 - 7.20Doublet~2.01H
2-OH9.00 - 10.00Singlet (broad)-1H
3-OH9.50 - 10.50Singlet (broad)-1H
COOH12.00 - 13.00Singlet (broad)-1H

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆, 100 MHz)

CarbonPredicted Chemical Shift (δ, ppm)
C-1115.0 - 120.0
C-2145.0 - 150.0
C-3148.0 - 153.0
C-4120.0 - 125.0
C-5110.0 - 115.0
C-6125.0 - 130.0
C=O168.0 - 172.0
Comparative Analysis with Structural Analogs

The predicted values for this compound can be contextualized by comparing them with the experimental data of related compounds. For instance, in 2,3-dihydroxybenzoic acid, the aromatic protons appear at approximately 7.29 (d), 7.05 (t), and 6.75 (d) ppm in DMSO-d₆. The introduction of a bromine atom at the C-5 position is expected to deshield the adjacent protons (H-4 and H-6) and introduce a small meta-coupling between them, resulting in two distinct doublets. The carbon signals are also influenced by the bromine substituent, with the C-5 signal expected to be significantly shifted to a lower field (higher ppm).

Experimental Protocol for NMR Analysis

A standard protocol for the acquisition of ¹H and ¹³C NMR spectra for this compound is outlined below.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to the expected low solubility of the compound in less polar solvents and to allow for the observation of exchangeable protons (hydroxyl and carboxylic acid).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • Use a 400 MHz (or higher) NMR spectrometer.

  • Tune and shim the spectrometer to the DMSO-d₆ lock signal.

3. ¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment (zg30).

  • Spectral Width: 0-16 ppm.

  • Acquisition Time: ~3-4 seconds.

  • Relaxation Delay: 2 seconds.

  • Number of Scans: 16-64 scans, depending on the sample concentration.

  • Temperature: 298 K.

4. ¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled single-pulse experiment (zgpg30).

  • Spectral Width: 0-200 ppm.

  • Acquisition Time: ~1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance.

  • Temperature: 298 K.

5. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale to the TMS signal (0.00 ppm) or the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C).

  • Integrate the peaks in the ¹H NMR spectrum.

  • Analyze the chemical shifts, multiplicities, and coupling constants.

Visualization of NMR Correlations

The following diagram illustrates the logical workflow for the characterization of this compound using NMR spectroscopy.

NMR_Characterization_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Spectral Analysis cluster_output Characterization Output Compound This compound NMR_Tube Sample in NMR Tube Compound->NMR_Tube Solvent DMSO-d6 Solvent->NMR_Tube Spectrometer 400 MHz NMR Spectrometer NMR_Tube->Spectrometer Insert Sample H1_NMR 1H NMR Acquisition Spectrometer->H1_NMR C13_NMR 13C NMR Acquisition Spectrometer->C13_NMR H1_Data 1H NMR Spectrum (Chemical Shift, Multiplicity, Integration) H1_NMR->H1_Data Process FID C13_Data 13C NMR Spectrum (Chemical Shift) C13_NMR->C13_Data Process FID Structure Structure Elucidation H1_Data->Structure C13_Data->Structure Final_Report Comprehensive Report: - Data Tables - Spectral Interpretation - Structural Confirmation Structure->Final_Report

Caption: Workflow for the NMR-based characterization of this compound.

This guide provides a foundational understanding of the expected NMR characteristics of this compound. Experimental verification is essential to confirm these predictions and to provide a definitive characterization of the compound. Researchers can use this information to design experiments, interpret spectral data, and advance their drug development and scientific research endeavors.

A Comparative Guide to the Efficacy of 5-Bromo-2,3-dihydroxybenzoic Acid and Other Catechol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the therapeutic efficacy of 5-Bromo-2,3-dihydroxybenzoic acid and its derivatives against other well-known catechol derivatives, such as protocatechuic acid and gallic acid. The focus of this comparison is on their antioxidant and anti-inflammatory properties, which are critical indicators of their potential in drug development.

While direct comparative experimental data for this compound is limited in publicly available literature, this guide synthesizes existing data on its structural analog, 2,3-dihydroxybenzoic acid, and a synthesized derivative to provide a valuable reference point. The well-documented activities of protocatechuic acid and gallic acid serve as benchmarks for this comparison.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacity of catechol derivatives is a key aspect of their therapeutic potential. The following table summarizes the available data from various in vitro antioxidant assays. A lower IC50 value indicates a higher antioxidant activity.

CompoundDPPH IC50 (µM)ABTS (% inhibition at 50 µM)FRAP (µM Fe(II)/µM)CUPRAC (µM Trolox Equivalents)
2,3-Dihydroxybenzoic Acid >1000[1]86.40[2]173.79[1]60.83[1]
Protocatechuic Acid (3,4-Dihydroxybenzoic Acid) ~15.7[2]-44.22[1]60.53[1]
Gallic Acid (3,4,5-Trihydroxybenzoic Acid) 2.42[1]-158.10[1]73.85[1]

Note: Data for 2,3-dihydroxybenzoic acid is presented as a structural analogue in the absence of direct data for this compound.

Comparative Anti-inflammatory Effects

The anti-inflammatory properties of catechol derivatives are largely attributed to their ability to modulate key signaling pathways involved in the inflammatory response.

Compound/DerivativeTarget CellsKey FindingsSignaling Pathway Involvement
4-((5-bromo-3-chloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid (LX007) Lipopolysaccharide (LPS)-activated primary microglial cellsInhibited NO and PGE2 production; Downregulated iNOS and COX-2 expression.[3]Downregulation of MAPKs and NF-κB activation.[3]
Protocatechuic Acid VariousExhibits antioxidant and anti-inflammatory properties.[4]Scavenging of reactive oxygen species (ROS).[2]
Gallic Acid VariousPotent antioxidant and anti-inflammatory properties.[5][6]Inhibition of NF-κB and MAPK signaling pathways.[7][8]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following are protocols for the key assays mentioned in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of a compound to act as a free radical scavenger.

  • Reagent Preparation : Prepare a 0.1 mM solution of DPPH in methanol. Prepare a series of concentrations of the test compound in methanol. Gallic acid or Trolox is typically used as a standard.[9]

  • Reaction : Mix the test compound solution with the DPPH solution.

  • Incubation : Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measurement : Measure the absorbance of the solution at 517 nm using a spectrophotometer. A decrease in absorbance indicates radical scavenging activity.

  • Calculation : The percentage of scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the reaction mixture. The IC50 value is determined from the concentration-response curve.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is another method to determine the antioxidant capacity of a compound.

  • Reagent Preparation : Prepare an ABTS stock solution by mixing 7 mM ABTS and 2.45 mM potassium persulfate and allowing it to stand in the dark for 12-16 hours. Dilute the stock solution with methanol or water to an absorbance of 0.70 ± 0.02 at 734 nm to prepare the working solution.[9]

  • Reaction : Add the test compound to the ABTS working solution.

  • Incubation : Incubate the mixture at room temperature for a set time (e.g., 6 minutes).

  • Measurement : Measure the absorbance at 734 nm.

  • Calculation : The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay. The IC50 value is determined from the concentration-response curve.[2]

Cell-Based Anti-inflammatory Assay (LPS-stimulated Macrophages)

This assay evaluates the ability of a compound to inhibit the production of inflammatory mediators in immune cells.

  • Cell Culture : Culture macrophage cells (e.g., RAW 264.7 or primary microglia) in appropriate media.

  • Treatment : Pre-treat the cells with various concentrations of the test compound for a specific duration (e.g., 1 hour).

  • Stimulation : Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Incubation : Incubate the cells for a further period (e.g., 24 hours).

  • Analysis :

    • Nitric Oxide (NO) Production : Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.

    • Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6) : Quantify the levels of cytokines in the cell culture supernatant using ELISA kits.

    • Gene and Protein Expression (e.g., iNOS, COX-2) : Analyze the expression levels of inflammatory mediators using RT-qPCR and Western blotting.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the key signaling pathways involved in inflammation and a general workflow for evaluating the anti-inflammatory effects of the test compounds.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Stimulus Stimulus (e.g., LPS) Receptor Receptor Stimulus->Receptor MAPKKK MAPKKK Receptor->MAPKKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Phosphorylation Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Translocation Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Gene Expression Catechol_Derivatives Catechol Derivatives Catechol_Derivatives->MAPKK Inhibition Catechol_Derivatives->MAPK Inhibition G A Cell Culture (e.g., Macrophages) B Pre-treatment with Catechol Derivative A->B C Inflammatory Stimulus (e.g., LPS) B->C D Incubation C->D E Measurement of Inflammatory Markers D->E F NO Production (Griess Assay) E->F G Cytokine Levels (ELISA) E->G H Gene/Protein Expression (RT-qPCR, Western Blot) E->H

References

A Comparative Guide to the Structure-Activity Relationship of Brominated Dihydroxybenzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of brominated dihydroxybenzoic acids, focusing on their antioxidant and antibacterial properties. Due to a lack of comprehensive studies directly comparing a systematic series of these specific compounds, this guide synthesizes data from research on non-brominated dihydroxybenzoic acids and the broader class of bromophenols to infer likely SAR trends. All quantitative data is presented in structured tables, and detailed experimental methodologies for key assays are provided.

Structure-Activity Relationship Analysis

The biological activity of dihydroxybenzoic acids is significantly influenced by the number and position of both the hydroxyl (-OH) and bromine (-Br) substituents on the benzene ring.

Antioxidant Activity: The antioxidant capacity of phenolic compounds, including dihydroxybenzoic acids, is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl groups to neutralize free radicals. The number and position of these -OH groups are critical. Generally, an increase in the number of hydroxyl groups leads to higher antioxidant activity. The relative positions of the hydroxyl groups also play a key role; for instance, ortho- and para-positioning of hydroxyl groups can enhance antioxidant activity through resonance stabilization of the resulting phenoxyl radical.

The introduction of bromine atoms to the phenolic ring is expected to modulate this activity. Bromine is an electron-withdrawing group, which could influence the bond dissociation enthalpy of the O-H bond. The increased lipophilicity due to bromination may also enhance the interaction of these compounds with lipid-based radicals.[1]

Antibacterial Activity: The antibacterial mechanism of phenolic compounds is often linked to their ability to disrupt bacterial cell membranes, inhibit enzymes, and interfere with cellular energy production. The lipophilicity of the molecule is a crucial factor in its ability to penetrate bacterial cell walls. The addition of bromine atoms generally increases the lipophilicity of a compound, which can lead to enhanced antibacterial activity.[2] However, the position of the bromine atom is also critical, as it can affect the molecule's interaction with specific biological targets. For instance, some studies on bromophenols have shown that the position and number of bromine atoms significantly impact their efficacy against different bacterial strains, including resistant ones like MRSA.[3]

Quantitative Data on Biological Activity

The following tables summarize the available quantitative data for dihydroxybenzoic acids and related bromophenols. It is important to note that direct comparisons between different studies should be made with caution due to variations in experimental conditions.

Table 1: Antioxidant Activity of Dihydroxybenzoic Acids and Related Bromophenols (DPPH Radical Scavenging Assay)

CompoundIC50 (µg/mL)Reference
2,3,6-tribromo-4,5-dihydroxybenzyl-pyrrolidin-2-one31.50[4]
2,3-dibromo-4,5-dihydroxybenzyl-5-oxopyrrolidine-2-carboxylic acid3.30[4]
methyl 1-(2,3-dibromo-4,5-dihydroxybenzyl)-5-oxopyrrolidine-2-carboxylate3.41[4]
2-(2,3-dibromo-4,5-dihydroxyphenyl)acetic acid19.84 µM[5]
A bromophenol from Symphyocladia latiuscula (Compound 1)14.5[6]
A bromophenol from Symphyocladia latiuscula (Compound 2)20.5[6]
2,3-dihydroxybenzoic acid~1.54 (converted from µM)[7]

Note: A lower IC50 value indicates higher antioxidant activity.

Table 2: Antibacterial Activity of Bromophenols

CompoundTest OrganismMIC (µg/mL)Reference
3-bromo-2,6-dihydroxyacetophenoneStaphylococcus aureusNot specified (large zone of inhibition)[3]
Brominated ChalconeStaphylococcus aureus31.25 - 125[8]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Key Signaling Pathways and Experimental Workflows

Structure-Activity Relationship Insights

The following diagram illustrates the general principles of the structure-activity relationship for brominated dihydroxybenzoic acids based on available data for related compounds.

SAR_Brominated_Dihydroxybenzoic_Acids cluster_structure Chemical Structure cluster_properties Physicochemical & Biological Properties cluster_activity Biological Activity Core Dihydroxybenzoic Acid Core Hydroxyl Number & Position of -OH groups Bromine Number & Position of -Br atoms Antioxidant Antioxidant Activity Hydroxyl->Antioxidant Increases with number of -OH Ortho/para positions favorable Lipophilicity Lipophilicity Bromine->Lipophilicity Increases Bromine->Antioxidant Modulates activity Antibacterial Antibacterial Activity Bromine->Antibacterial Position is critical Lipophilicity->Antibacterial Generally enhances

Caption: General SAR of brominated dihydroxybenzoic acids.

Experimental Workflow for SAR Studies

The diagram below outlines a typical experimental workflow for conducting structure-activity relationship studies on novel compounds like brominated dihydroxybenzoic acids.

Experimental_Workflow Start Design & Synthesize Brominated Dihydroxybenzoic Acid Analogs Characterization Structural Characterization (NMR, MS, etc.) Start->Characterization Antioxidant_Screening Antioxidant Activity Screening (e.g., DPPH Assay) Characterization->Antioxidant_Screening Antibacterial_Screening Antibacterial Activity Screening (e.g., MIC Assay) Characterization->Antibacterial_Screening Data_Analysis Quantitative Data Analysis (IC50, MIC determination) Antioxidant_Screening->Data_Analysis Antibacterial_Screening->Data_Analysis SAR_Analysis Structure-Activity Relationship Analysis Data_Analysis->SAR_Analysis Lead_Optimization Lead Compound Optimization SAR_Analysis->Lead_Optimization

Caption: Workflow for SAR studies.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common and reliable method for determining the in vitro antioxidant activity of chemical compounds.

Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, which is yellow. The change in color, measured as a decrease in absorbance at 517 nm, is proportional to the radical scavenging activity of the compound.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or ethanol (spectrophotometric grade)

  • Test compounds (brominated dihydroxybenzoic acids)

  • Positive control (e.g., Ascorbic acid, Trolox, or BHA)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or UV-Vis spectrophotometer

Procedure:

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). This solution should be freshly prepared and kept in the dark to avoid degradation.

  • Preparation of Test Samples: Dissolve the test compounds and the positive control in methanol to prepare a series of concentrations.

  • Assay:

    • In a 96-well plate, add a specific volume of each concentration of the test sample or standard to different wells.

    • Add the DPPH working solution to each well.

    • For the blank, use methanol instead of the test sample.

    • For the control, mix the DPPH solution with methanol.

  • Incubation: Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

  • IC50 Determination: The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentrations of the test compound.

Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution

This assay is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microplate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the wells are observed for visible turbidity, which indicates microbial growth. The MIC is the lowest concentration of the agent at which no growth is observed.

Materials:

  • Test compounds (brominated dihydroxybenzoic acids)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Sterile 96-well microplates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Test Compound Stock Solution: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to a high concentration and sterilize by filtration if necessary.

  • Preparation of Bacterial Inoculum: Culture the test bacteria overnight in the appropriate broth. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to the final required inoculum density (e.g., 5 x 10^5 CFU/mL).

  • Serial Dilution:

    • Add a specific volume of sterile broth to each well of a 96-well plate.

    • Add the stock solution of the test compound to the first well and perform a two-fold serial dilution across the plate by transferring a portion of the solution from one well to the next.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control well (broth and inoculum, no compound) and a negative control well (broth only).

  • Incubation: Cover the plate and incubate at the optimal temperature for the test organism (e.g., 37°C) for 16-20 hours.

  • Reading the Results: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the test compound in which there is no visible growth. The results can also be read using a microplate reader by measuring the optical density at 600 nm.

References

In Vitro Efficacy of 5-Bromo-2,3-dihydroxybenzoic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential in vitro biological activities of 5-Bromo-2,3-dihydroxybenzoic acid and its derivatives. While direct experimental data for this specific compound is limited in publicly available literature, this document leverages data from structurally similar dihydroxybenzoic acid analogs to provide a predictive framework for its potential efficacy. The information herein is intended to guide research efforts and assay development for the evaluation of this compound derivatives.

Comparative Biological Activity Data

The biological activity of phenolic compounds like dihydroxybenzoic acids is significantly influenced by the substitution pattern on the benzene ring. The presence of hydroxyl groups is crucial for antioxidant and radical scavenging properties, while halogenation can enhance antimicrobial and cytotoxic effects. The following tables summarize the in vitro activity of various dihydroxybenzoic acid derivatives to provide a basis for comparison.

Table 1: Antimicrobial Activity of Dihydroxybenzoic Acid Derivatives

CompoundTest OrganismMinimum Inhibitory Concentration (MIC) (mg/mL)
2,3-Dihydroxybenzoic AcidE. coli, B. subtilis, S. enteritidis5
2,4-Dihydroxybenzoic AcidE. coli, P. aeruginosa, S. aureus, B. subtilis, S. enteritidis, C. albicans2
3,4-Dihydroxybenzoic AcidE. coli, P. aeruginosa, S. aureus, B. subtilis, S. enteritidis, C. albicans2
3,5-Dihydroxybenzoic AcidP. aeruginosa3

Data sourced from a study on various hydroxybenzoic acids, which highlights the potent antimicrobial properties of these compounds. The variation in activity is dependent on the position of the hydroxyl groups.

Table 2: Cytotoxicity of Dihydroxybenzoic Acid Derivatives against Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)
2,3-Dihydroxybenzoic Acid Derivative (unspecified)Not SpecifiedNot SpecifiedNot Specified
Brominated Indole DerivativesMDA-MB-231Breast CancerGood to Excellent
Aminothiazole-benzazole-based amide derivativesHCT 116Colorectal Cancer0.72 and 1.55
Dibromo-2-arylquinazolinone derivativesMCF-7, A549, SKOV3Breast, Lung, OvarianPotent Anti-proliferative

Table 3: Antioxidant Activity of Dihydroxybenzoic Acid Derivatives

CompoundAssayResult
2,3-Dihydroxybenzoic AcidDPPH Radical ScavengingHigh Activity (IC50 slightly higher than 3,4,5-THB)[4]
2,3-Dihydroxybenzoic AcidABTS Radical ScavengingHighest Activity (%I = 86.40)[4]
2,3-Dihydroxybenzoic AcidIron-induced DNA damagePotent Inhibitory Effect[4]

The ortho-positioning of the two hydroxyl groups in 2,3-dihydroxybenzoic acid is a key feature for potent radical scavenging activity. This suggests that this compound would also possess strong antioxidant capabilities.[4][5]

Key Signaling Pathways

The biological effects of dihydroxybenzoic acid derivatives are often mediated through their interaction with key cellular signaling pathways involved in inflammation and oxidative stress responses.

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS/TNF-α Receptor Receptor LPS->Receptor Binds IKK IKK Complex Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_dimer NF-κB (p50/p65) IkB->NFkB_dimer Releases NFkB_p50 p50 NFkB_p65 p65 Nucleus Nucleus NFkB_dimer->Nucleus Translocates DNA DNA Genes Pro-inflammatory Genes (COX-2, iNOS) DNA->Genes Transcription Derivative 5-Bromo-2,3-dihydroxybenzoic acid derivative Derivative->IKK Inhibits

Caption: NF-κB Signaling Pathway Inhibition.

The NF-κB pathway is a key regulator of inflammation.[6][7][8][9] Dihydroxybenzoic acids have been shown to inhibit this pathway, thereby reducing the expression of pro-inflammatory genes like COX-2 and iNOS.[4]

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus OxidativeStress Oxidative Stress Keap1 Keap1 OxidativeStress->Keap1 Modifies Nrf2 Nrf2 Keap1->Nrf2 Releases Nucleus Nucleus Nrf2->Nucleus Translocates ARE ARE AntioxidantGenes Antioxidant Response Element (ARE) Genes (e.g., HO-1, NQO1) ARE->AntioxidantGenes Transcription Derivative 5-Bromo-2,3-dihydroxybenzoic acid derivative Derivative->Keap1 Induces dissociation

Caption: Nrf2 Signaling Pathway Activation.

The Nrf2 pathway is the master regulator of the cellular antioxidant response.[10][11][12][13][14] Phenolic compounds can activate this pathway, leading to the production of protective antioxidant enzymes.

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below. These protocols can be adapted for the evaluation of this compound and its derivatives.

Cytotoxicity Assessment: MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

MTT_Assay_Workflow A 1. Seed cells in a 96-well plate B 2. Treat cells with compound derivatives A->B C 3. Add MTT reagent and incubate B->C D 4. Add solubilizing agent (e.g., DMSO) C->D E 5. Measure absorbance at 570 nm D->E F 6. Calculate IC50 value E->F

Caption: General workflow for an MTT cytotoxicity assay.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 24, 48, or 72 hours.[7]

  • MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[15]

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.[16]

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the half-maximal inhibitory concentration (IC50) value from the dose-response curve.

Antimicrobial Susceptibility: Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.[17][18][19]

Protocol:

  • Compound Preparation: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[18]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.[20]

  • Inoculation: Inoculate each well of the microtiter plate with the prepared inoculum. Include a positive control (broth and microorganism, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at a suitable temperature for 24-48 hours for fungi.[17]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[18]

Anti-inflammatory Activity: Cyclooxygenase (COX) Enzyme Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key mediators of inflammation.

Protocol:

  • Reagent Preparation: Prepare assay buffer, heme, and solutions of COX-1 and COX-2 enzymes. Prepare a solution of arachidonic acid (the substrate) and the test compound at various concentrations.[21]

  • Reaction Mixture: In a 96-well plate, add the assay buffer, heme, and the respective enzyme (COX-1 or COX-2) to the appropriate wells.[21]

  • Inhibitor Addition: Add the test compound dilutions to the wells. For control wells, add the solvent used to dissolve the compound.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the arachidonic acid solution to all wells.[22]

  • Detection: The peroxidase activity of COX is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590-620 nm.[21]

  • Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound relative to the uninhibited control. Determine the IC50 value from the dose-response curve.

References

Benchmarking the Antioxidant Properties of 5-Bromo-2,3-dihydroxybenzoic Acid Against Known Standards: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antioxidant potential of 5-Bromo-2,3-dihydroxybenzoic acid against established antioxidant standards: Trolox, Ascorbic Acid, and Gallic Acid. Due to the limited availability of direct experimental data for this compound in the public domain, this comparison includes data for its structural analog, 2,3-dihydroxybenzoic acid, to provide a reasonable benchmark. The antioxidant capacities are evaluated using three common in vitro assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay.

Quantitative Antioxidant Activity Data

The antioxidant activity of phenolic compounds is often quantified by their IC50 value (the concentration required to scavenge 50% of free radicals) in the DPPH and ABTS assays, and by their Trolox Equivalent Antioxidant Capacity (TEAC) in the FRAP assay. A lower IC50 value indicates a higher antioxidant activity.

CompoundDPPH IC50 (µM)ABTS (% Inhibition at 50 µM)FRAP (µM Fe²⁺/µM)
This compound Data not availableData not availableData not available
2,3-dihydroxybenzoic acid (analog) 60.83[1]86.40%[1]173.79[1]
Trolox ~3.77 - 6.11 µg/mL~2.93 µg/mLStandard
Ascorbic Acid ~1.82 mg/L*Data varies~26086 M⁻¹cm⁻¹[2]
Gallic Acid ~2.42 µM[3]Data varies~83770 M⁻¹cm⁻¹[2]

*Note: IC50 values for Trolox and Ascorbic Acid are reported from various sources with different units and experimental conditions, making direct comparison challenging.[4][5][6] **Note: Expressed as molar absorptivity in the FRAP assay, indicating reducing power.

Discussion of Antioxidant Potential

Phenolic compounds exert their antioxidant effects primarily through the donation of a hydrogen atom from their hydroxyl groups to neutralize free radicals.[7][8] The antioxidant activity is influenced by the number and position of these hydroxyl groups.[3][9]

2,3-dihydroxybenzoic acid , the parent compound of our target molecule, demonstrates significant antioxidant activity, as evidenced by its low DPPH IC50 value and high FRAP value.[1] The ortho-positioning of its two hydroxyl groups facilitates the stabilization of the resulting radical through intramolecular hydrogen bonding, contributing to its potent antioxidant capacity.[9]

For This compound , the introduction of a bromine atom at the 5-position of the benzene ring is expected to modulate its antioxidant properties. The electron-withdrawing nature of the bromine atom may influence the hydrogen-donating ability of the adjacent hydroxyl groups. Further experimental validation is required to quantify the precise impact of this substitution on its overall antioxidant efficacy.

Experimental Protocols

The following are detailed methodologies for the key antioxidant assays cited in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. The reduction of the deep violet DPPH radical to the pale yellow hydrazine is measured spectrophotometrically at approximately 517 nm. The degree of discoloration is proportional to the scavenging activity of the sample.[7]

Reagent Preparation:

  • DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH powder in 100 mL of methanol. Store in an amber bottle at 4°C.[7]

  • Test Samples: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol). Create a series of dilutions from this stock.

  • Standard: Prepare a series of dilutions of a standard antioxidant like Gallic Acid or Trolox.[7]

Assay Procedure (96-well plate format):

  • Add 100 µL of the test compound solution at various concentrations to the wells of a 96-well microplate.

  • Add 100 µL of the DPPH solution to each well.

  • For the blank, add 100 µL of methanol to 100 µL of the DPPH solution.[1]

  • Incubate the plate in the dark at room temperature for 30 minutes.[1]

  • Measure the absorbance at 517 nm using a microplate reader.[1]

Data Analysis: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100[7]

The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.[7]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant results in a decolorization that is measured spectrophotometrically at approximately 734 nm.

Reagent Preparation:

  • ABTS Stock Solution (7 mM): Prepare a 7 mM solution of ABTS in water.

  • Potassium Persulfate Solution (2.45 mM): Prepare a 2.45 mM solution of potassium persulfate in water.

  • ABTS•+ Working Solution: Mix equal volumes of the ABTS stock solution and potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the radical cation. Before use, dilute the solution with methanol or a suitable buffer to an absorbance of 0.70 ± 0.02 at 734 nm.[7]

Assay Procedure (96-well plate format):

  • Add 20 µL of the test sample or standard at various concentrations to the wells.

  • Add 180 µL of the ABTS•+ working solution to each well.

  • Incubate at room temperature for 5-7 minutes.[7]

  • Measure the absorbance at 734 nm.

Ferric Reducing Antioxidant Power (FRAP) Assay

Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form at low pH. The ferrous form has an intense blue color, and the change in absorbance is measured spectrophotometrically at 593 nm. The intensity of the color is directly proportional to the reducing power of the antioxidant.[1]

Reagent Preparation:

  • Acetate Buffer (300 mM, pH 3.6): Prepare a 300 mM acetate buffer with a pH of 3.6.[1]

  • TPTZ Solution (10 mM): Dissolve 31.2 mg of 2,4,6-Tri(2-pyridyl)-s-triazine (TPTZ) in 10 mL of 40 mM HCl.[7]

  • Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of deionized water.[7]

  • FRAP Working Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm this solution to 37°C before use.[7]

Assay Procedure (96-well plate format):

  • Add 20 µL of the test sample, standard (e.g., FeSO₄ or Trolox), or blank (solvent) to the wells.

  • Add 180 µL of the pre-warmed FRAP working reagent to all wells.[7]

  • Incubate at 37°C for a set time (e.g., 30 minutes).

  • Measure the absorbance at 593 nm.

Visualizations: Workflows and Signaling Pathway

The following diagrams illustrate the experimental workflows for the antioxidant assays and a key signaling pathway involved in the antioxidant response.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis DPPH Solution DPPH Solution Mix Mix DPPH Solution->Mix Test Sample Dilutions Test Sample Dilutions Test Sample Dilutions->Mix Standard Dilutions Standard Dilutions Standard Dilutions->Mix Incubate (Dark, 30 min) Incubate (Dark, 30 min) Mix->Incubate (Dark, 30 min) Measure Absorbance (517nm) Measure Absorbance (517nm) Incubate (Dark, 30 min)->Measure Absorbance (517nm) Calculate % Inhibition Calculate % Inhibition Measure Absorbance (517nm)->Calculate % Inhibition Determine IC50 Determine IC50 Calculate % Inhibition->Determine IC50

Caption: Workflow for the DPPH radical scavenging assay.

ABTS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis Generate ABTS Radical Generate ABTS•+ Radical (ABTS + K₂S₂O₈, 12-16h) Dilute to working solution Dilute to working solution Generate ABTS Radical->Dilute to working solution Mix Mix Dilute to working solution->Mix Sample/Standard Dilutions Sample/Standard Dilutions Sample/Standard Dilutions->Mix Incubate (5-7 min) Incubate (5-7 min) Mix->Incubate (5-7 min) Measure Absorbance (734nm) Measure Absorbance (734nm) Incubate (5-7 min)->Measure Absorbance (734nm) Calculate % Inhibition Calculate % Inhibition Measure Absorbance (734nm)->Calculate % Inhibition Determine TEAC Determine TEAC Calculate % Inhibition->Determine TEAC FRAP_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis Prepare FRAP Reagent Prepare FRAP Reagent (Acetate buffer, TPTZ, FeCl₃) Warm Reagent (37°C) Warm Reagent (37°C) Prepare FRAP Reagent->Warm Reagent (37°C) Mix Mix Warm Reagent (37°C)->Mix Sample/Standard Dilutions Sample/Standard Dilutions Sample/Standard Dilutions->Mix Incubate (37°C) Incubate (37°C) Mix->Incubate (37°C) Measure Absorbance (593nm) Measure Absorbance (593nm) Incubate (37°C)->Measure Absorbance (593nm) Generate Standard Curve Generate Standard Curve Measure Absorbance (593nm)->Generate Standard Curve Determine FRAP Value Determine FRAP Value Generate Standard Curve->Determine FRAP Value Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 binds & sequesters Proteasome Proteasomal Degradation Nrf2->Proteasome ubiquitination ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates & heterodimerizes with sMaf to bind PhenolicCompound Phenolic Compound (e.g., this compound) PhenolicCompound->Keap1 induces conformational change AntioxidantGenes Transcription of Antioxidant Genes (e.g., HO-1, NQO1) ARE->AntioxidantGenes initiates sMaf sMaf

References

Safety Operating Guide

Navigating the Safe Disposal of 5-Bromo-2,3-dihydroxybenzoic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 5-Bromo-2,3-dihydroxybenzoic acid, a halogenated organic compound.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was located. The following guidance is synthesized from the SDS of structurally similar compounds, including 5-Bromo-2,4-dihydroxybenzoic acid and 2-Bromo-5-hydroxybenzoic acid. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE). Based on analogous compounds, this compound is expected to be a skin and eye irritant and may cause respiratory irritation.[1][2]

Personal Protective Equipment (PPE) Summary

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber)To prevent skin contact and irritation.[1]
Eye/Face Protection Safety glasses with side-shields or gogglesTo protect eyes from dust particles and splashes.[1][2]
Skin and Body Protection Laboratory coatTo protect skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary.To prevent inhalation of irritating dust.[1][2]
Step-by-Step Disposal Protocol

The primary principle for the disposal of this compound is to treat it as hazardous waste. Do not discharge it into drains or the environment.[1][2]

  • Waste Collection:

    • Carefully sweep up the solid this compound, avoiding dust formation.[1]

    • Place the collected material into a suitable, clearly labeled, and tightly closed container for disposal.[1][2]

  • Container Labeling:

    • Label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the date of accumulation and any other information required by your institution.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.

    • Keep it away from incompatible materials.

  • Final Disposal:

    • Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed chemical waste disposal company.[1][2]

    • This waste must be disposed of at an approved waste disposal plant.[1][2][3][4]

Spill and Contamination Cleanup

In the event of a spill, follow these procedures:

  • Small Spills (Dry): With appropriate PPE, sweep up the material, minimizing dust generation, and place it in a labeled hazardous waste container.[1][5]

  • Contaminated Surfaces: Decontaminate the spill area with a suitable laboratory detergent and water. All cleaning materials (wipes, gloves, etc.) must be collected and disposed of as hazardous waste.

  • Contaminated Clothing: Remove any contaminated clothing and wash it before reuse.[2]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_start Start cluster_assess Assessment cluster_procedure Procedure cluster_end Final Disposal start Begin Disposal Process assess_hazards Assess Hazards (Skin/Eye/Respiratory Irritant) start->assess_hazards wear_ppe Wear Appropriate PPE assess_hazards->wear_ppe collect_waste Collect Waste in a Sealed Container wear_ppe->collect_waste label_container Label Container as 'Hazardous Waste' collect_waste->label_container store_waste Store in Designated Waste Area label_container->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs end Proper Disposal Complete contact_ehs->end

Caption: Disposal Workflow for this compound.

References

Essential Safety and Operational Guide for Handling 5-Bromo-2,3-dihydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Identification and Personal Protective Equipment

Based on data from its isomers, 5-Bromo-2,3-dihydroxybenzoic acid is anticipated to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][3][4] Therefore, a comprehensive PPE strategy is crucial to minimize exposure.

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.Protects against splashes and airborne dust particles.[1][5]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a fully buttoned lab coat or long-sleeved clothing.Prevents direct skin contact and absorption.[1][4][5]
Respiratory Protection A NIOSH/MSHA or European Standard EN 136 approved respirator is recommended for large-scale operations or in case of dust generation. For small-scale laboratory use, handling in a well-ventilated area or a chemical fume hood is sufficient.Minimizes the inhalation of airborne particles and potential respiratory irritation.[1][6]

Operational and Disposal Plans

A systematic approach to handling, from preparation to disposal, is essential for laboratory safety and environmental stewardship.

Safe Handling Procedures:

  • Preparation and Engineering Controls :

    • Designate a specific area for handling, preferably within a certified chemical fume hood, to ensure adequate ventilation.[1]

    • Ensure that an eyewash station and safety shower are easily accessible.

    • Assemble all necessary equipment, such as spatulas, weigh boats, and waste containers, before commencing work.

  • Donning PPE :

    • Put on all required PPE as detailed in Table 1 before handling the compound.

    • Inspect gloves for any defects before use and change them immediately if contaminated.

  • Handling the Compound :

    • Avoid all personal contact, including the inhalation of dust.[7]

    • When weighing the solid, do so in a chemical fume hood or a ventilated enclosure to control dust.

    • Do not eat, drink, or smoke in the handling area.[7]

    • Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated place.[1][3]

  • Post-Handling Procedures :

    • Thoroughly wash hands and any exposed skin after handling.[2]

    • Decontaminate the work area and any used equipment.

    • Remove and wash contaminated clothing before reuse.[1]

Disposal Plan:

  • Waste Segregation and Collection :

    • All disposable materials contaminated with this compound, such as gloves and weigh boats, must be considered hazardous waste.

    • Place all solid waste into a dedicated, clearly labeled hazardous waste container.

  • Disposal Method :

    • Dispose of the chemical waste in accordance with all applicable federal, state, and local environmental regulations.

    • The compound may be dissolved in a combustible solvent and incinerated in a chemical incinerator equipped with an afterburner and scrubber.

    • Do not empty into drains.

    • Handle uncleaned containers as you would the product itself.

Emergency Procedures

  • In Case of Skin Contact : Immediately wash the affected area with plenty of soap and water. If skin irritation persists, seek medical attention.[1][2]

  • In Case of Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get medical attention if irritation persists.[1][2]

  • If Inhaled : Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]

  • If Swallowed : Rinse mouth and seek immediate medical advice.

  • In Case of a Spill : Evacuate the area. For dry spills, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal.[1][7]

Workflow for Safe Handling of this compound

Workflow for Safe Handling of this compound prep Preparation & Engineering Controls ppe Don PPE prep->ppe handling Chemical Handling ppe->handling post_handling Post-Handling Procedures handling->post_handling emergency Emergency Response handling->emergency disposal Waste Disposal post_handling->disposal

A diagram illustrating the safe handling workflow.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-2,3-dihydroxybenzoic acid
Reactant of Route 2
Reactant of Route 2
5-Bromo-2,3-dihydroxybenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.